Product packaging for (R)-Azelnidipine(Cat. No.:CAS No. 722455-08-5)

(R)-Azelnidipine

Numéro de catalogue: B1666254
Numéro CAS: 722455-08-5
Poids moléculaire: 582.6 g/mol
Clé InChI: ZKFQEACEUNWPMT-MUUNZHRXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azelnidipine, (R)-, is an L-type calcium channel blocker (CCB). Studies have shown that in patients with hypertension (HT) and heart failure preserved ejection fraction (HFpEF), azelnidipine improved the severity of HF and cardiac sympathetic nerve activity compared with cilnidipine, an N-type CCB (Cat#326734).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H34N4O6 B1666254 (R)-Azelnidipine CAS No. 722455-08-5

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

722455-08-5

Formule moléculaire

C33H34N4O6

Poids moléculaire

582.6 g/mol

Nom IUPAC

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl (4R)-2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3/t28-/m1/s1

Clé InChI

ZKFQEACEUNWPMT-MUUNZHRXSA-N

SMILES isomérique

CC1=C([C@H](C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C

SMILES canonique

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

(R)-(-)-Azelnidipine, Azelnidipine, (R)-, (R)-Azelnidipine

Origine du produit

United States

Foundational & Exploratory

(R)-Azelnidipine: A Technical Guide to its Mechanism of Action on L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelnidipine (B1666253), a third-generation dihydropyridine (B1217469) calcium channel blocker, is recognized for its potent antihypertensive effects. This technical guide delves into the specific mechanism of action of its pharmacologically active enantiomer, (R)-Azelnidipine, on L-type calcium channels (LTCCs). It is established that the therapeutic effects of azelnidipine are primarily attributable to the (R)-isomer, which exhibits high selectivity for LTCCs in vascular smooth muscle cells.[1] This document provides a comprehensive overview of the signaling pathways, quantitative data on its interaction with LTCCs, and detailed experimental protocols relevant to the study of this compound.

Introduction

Azelnidipine is a dihydropyridine calcium channel antagonist selective for L-type calcium channels, approved for the treatment of hypertension.[2][3] Its chemical structure features an asymmetric carbon at the 4-position of the dihydropyridine ring, resulting in two enantiomers: this compound and (S)-Azelnidipine. Pharmacological studies have consistently demonstrated that the (R)-enantiomer is the active form responsible for the calcium channel blocking activity.[1] This guide focuses on the molecular interactions and functional consequences of this compound's engagement with LTCCs.

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the influx of extracellular calcium ions (Ca²⁺) through the L-type calcium channels in vascular smooth muscle cells.[4][5] This blockade leads to vasodilation and a subsequent reduction in blood pressure.[4] The signaling cascade is initiated by the binding of this compound to a specific site on the α1 subunit of the LTCC.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LTCC L-type Calcium Channel (α1, α2δ, β, γ subunits) Ca2_int Ca²⁺ LTCC->Ca2_int Blocked by This compound Relaxation Vasodilation LTCC->Relaxation Promotes RAzelnidipine This compound RAzelnidipine->LTCC Binds to α1 subunit Ca2_ext Ca²⁺ Ca2_ext->LTCC Influx Calmodulin Calmodulin Ca2_int->Calmodulin Activates MLCK_inactive Myosin Light Chain Kinase (Inactive) Calmodulin->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction Leads to G start Start prep_membranes Prepare Membranes from LTCC-expressing cells/tissue start->prep_membranes setup_assay Set up 96-well plate: - Buffer - [³H]-Ligand - this compound (or vehicle/competitor) - Membranes prep_membranes->setup_assay incubate Incubate to reach equilibrium setup_assay->incubate filter_wash Rapidly filter and wash to separate bound/unbound ligand incubate->filter_wash count Measure radioactivity with scintillation counter filter_wash->count analyze Analyze data: - Calculate specific binding - Determine IC₅₀ - Calculate Kᵢ count->analyze end End analyze->end

References

Enantioselective Synthesis of (R)-Azelnidipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azelnidipine (B1666253) is a third-generation dihydropyridine (B1217469) (DHP) calcium channel blocker renowned for its gradual onset and long-lasting antihypertensive effects without inducing reflex tachycardia.[1][2] Chemically, it is (±)-3-(1-diphenylmethylazetidin-3-yl) 5-isopropyl 2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate.[2] The molecule possesses a chiral center at the C4 position of the dihydropyridine ring, leading to the existence of two enantiomers: (R)-Azelnidipine and (S)-Azelnidipine. Pharmacological studies have revealed that the therapeutic activity resides primarily in the (R)-enantiomer, while the (S)-enantiomer is largely inactive.[2][3] This enantioselectivity underscores the importance of developing efficient methods to obtain the pure, biologically active (R)-isomer for pharmaceutical applications.

Traditional synthetic methods for 1,4-dihydropyridines, such as the Hantzsch synthesis, typically yield a racemic mixture of enantiomers.[4][5] Consequently, the production of enantiopure this compound necessitates either the separation of these enantiomers from the racemic mixture (chiral resolution) or the development of asymmetric synthetic routes that directly yield the desired enantiomer in high purity. This guide provides an in-depth overview of the core strategies, experimental protocols, and quantitative data associated with the enantioselective synthesis and resolution of this compound.

Strategies for Obtaining Enantiopure this compound

Two primary strategies are employed to produce enantiomerically pure this compound:

  • Chiral Resolution of Racemic Azelnidipine: This is a widely used approach that involves synthesizing the racemic mixture of Azelnidipine first, followed by the separation of the (R) and (S) enantiomers. This can be achieved through preparative chiral chromatography or by crystallization of diastereomeric salts.

  • Asymmetric Synthesis: This more direct strategy aims to create the C4 chiral center with the desired (R)-configuration during the synthesis process. This is typically accomplished using chiral catalysts, chiral auxiliaries, or enzymes to control the stereochemical outcome of the reaction.

Chiral Resolution Methods

Chiral resolution remains a practical and common method for obtaining single enantiomers of drugs like Azelnidipine on an industrial scale.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative HPLC using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The principle relies on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and thus, separation. For Azelnidipine, polysaccharide-based CSPs, such as Chiralpak AD-H, have proven to be highly effective.[6][7]

Quantitative Data for Chiral HPLC Separation

The following table summarizes typical conditions for the analytical and preparative HPLC separation of Azelnidipine enantiomers.

ParameterConditionReference
Chiral Stationary Phase Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)[6][7]
Mobile Phase n-Hexane / Isopropyl Alcohol (90:10, v/v)[6][7]
Flow Rate 0.8 mL/min[6][7]
Detection Wavelength 254 nm[6][7]
Column Temperature 20 °C[6][7]
Achieved Resolution (Rs) 3.3[6][7]

Experimental Protocol: Chiral HPLC Separation

  • Sample Preparation: Dissolve a known quantity of racemic Azelnidipine in the mobile phase to create a stock solution (e.g., 1 mg/mL).

  • Chromatographic System: Equilibrate a Chiralpak AD-H column with the mobile phase (n-Hexane:Isopropanol 90:10) at a flow rate of 0.8 mL/min until a stable baseline is achieved. Maintain the column temperature at 20°C.[6][7]

  • Injection: Inject the sample solution onto the column.

  • Detection & Elution: Monitor the column effluent at 254 nm. The two enantiomers will elute at different retention times.

  • Fraction Collection: For preparative scale, collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[8] These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. A Chinese patent describes this method for Azelnidipine using chiral camphorsulfonic acid derivatives.[9]

Logical Workflow for Chiral Resolution via Crystallization

G racemate Racemic Azelnidipine ((R)- and (S)-enantiomers) resolver Add Chiral Resolving Agent (e.g., D-(+)-camphorsulfonic acid) racemate->resolver salts Diastereomeric Salt Mixture ((R,R) and (S,R) salts) resolver->salts crystallization Fractional Crystallization (Exploits solubility difference) salts->crystallization filtration Filtration crystallization->filtration less_soluble Insoluble Diastereomeric Salt (e.g., (R,R) salt precipitate) liberation1 Liberate Free Base (e.g., add base) less_soluble->liberation1 more_soluble Soluble Diastereomeric Salt (e.g., (S,R) salt in solution) liberation2 Liberate Free Base (e.g., add base) more_soluble->liberation2 filtration->less_soluble Solid filtration->more_soluble Filtrate enantiomer_R Pure this compound liberation1->enantiomer_R enantiomer_S Pure (S)-Azelnidipine liberation2->enantiomer_S

Caption: Workflow for separating enantiomers via diastereomeric salt crystallization.

Experimental Protocol: Resolution via Diastereomeric Salt Formation (Conceptual)

  • Salt Formation: Dissolve racemic Azelnidipine in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as D-(+)-camphorsulfonic acid.[9]

  • Crystallization: Heat the mixture to ensure complete dissolution, then cool it slowly to allow for the fractional crystallization of the less soluble diastereomeric salt.

  • Isolation: Isolate the precipitated crystals by filtration. The crystals will be enriched in one diastereomer (e.g., the salt of this compound).

  • Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium bicarbonate solution) to neutralize the resolving agent and liberate the free base of the enantiomerically enriched Azelnidipine.

  • Extraction and Purification: Extract the free base with an organic solvent and purify further if necessary to obtain pure this compound.

Asymmetric Synthesis of the 1,4-Dihydropyridine (B1200194) Core

While specific literature detailing the direct asymmetric synthesis of this compound is scarce, significant progress has been made in the enantioselective synthesis of the core 1,4-dihydropyridine (1,4-DHP) structure. These methods provide a strong foundation for developing a direct synthesis of this compound.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, and chiral amines, like Cinchona alkaloids, have been successfully used to catalyze the enantioselective Hantzsch reaction or related cyclocondensations.[4]

General Scheme for Organocatalyzed 1,4-DHP Synthesis

G sub_A Aldehyde (e.g., 3-Nitrobenzaldehyde) catalyst Chiral Organocatalyst (e.g., BINOL-Phosphate) sub_A->catalyst sub_B β-Ketoester (e.g., Isopropyl Acetoacetate) sub_B->catalyst sub_C Enamine or β-Aminocrotonate sub_C->catalyst product Enantioenriched 1,4-Dihydropyridine (Precursor to this compound) catalyst->product Asymmetric Cyclocondensation

Caption: Organocatalytic approach to enantiomerically enriched 1,4-dihydropyridines.

Quantitative Data from Representative Organocatalytic Syntheses of 1,4-DHPs

This table presents data for the synthesis of 1,4-DHP analogs, demonstrating the potential of these methods.

Catalyst TypeCatalyst ExampleYield (%)Enantiomeric Excess (ee, %)Reference
Chiral Phosphoric Acid (R)-TRIP59-8491-99[4]
Imidodiphosphoric Acid H8-BINOL-derivedGoodGood-Excellent[4]
Cinchona Alkaloid Bis-cinchona catalystGoodModerate[5]
Isothiourea (R)-BTMUp to 95:5 drUp to 98:2 er[10]

Experimental Protocol: General Organocatalytic Hantzsch Reaction (Conceptual)

  • Catalyst Activation (if necessary): In a reaction vessel under an inert atmosphere, prepare the catalyst solution in a suitable solvent (e.g., toluene).

  • Reaction Mixture: To the catalyst solution, add the aldehyde (e.g., 3-nitrobenzaldehyde), followed by the β-ketoester (e.g., isopropyl acetoacetate) and the amino-component (e.g., 3-(1-benzhydrylazetidin-3-yloxy)-3-oxopropanenitrile, a precursor to the azetidine (B1206935) side chain).

  • Reaction: Stir the mixture at the specified temperature (e.g., room temperature or slightly elevated) for a period of 24-72 hours, monitoring the reaction progress by TLC or HPLC.

  • Workup: Upon completion, quench the reaction and perform an aqueous workup. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography to yield the enantioenriched 1,4-dihydropyridine product.

  • Analysis: Determine the yield and enantiomeric excess (using chiral HPLC).

Synthesis of Racemic Azelnidipine (Precursor for Resolution)

The synthesis of the racemic starting material is a crucial first step for resolution strategies. It typically follows a modified Hantzsch condensation pathway.

Synthetic Pathway for Racemic Azelnidipine

G sub1 3-Nitrobenzaldehyde (B41214) plus1 + sub1->plus1 sub2 Isopropyl Acetoacetate (B1235776) plus2 + sub2->plus2 sub3 3-Amino-1-(diphenylmethyl) azetidine derivative reaction Hantzsch Condensation sub3->reaction plus1->sub2 plus2->sub3 product Racemic Azelnidipine reaction->product

Caption: Simplified Hantzsch synthesis scheme for racemic Azelnidipine.

Experimental Protocol: Synthesis of Racemic Azelnidipine

A common route involves a multi-step process outlined in various patents.[11][12] A key step is the condensation of 2-(3-nitrobenzal) isopropyl acetoacetate with an amidine derivative.

  • Preparation of Intermediate A: React 3-nitrobenzaldehyde with isopropyl acetoacetate in isopropanol, catalyzed by piperidine (B6355638) and glacial acetic acid. The mixture is heated (e.g., to 45°C) and then cooled to crystallize the product, 2-(3-nitrobenzal) isopropyl acetoacetate.[11]

  • Preparation of Intermediate B: Synthesize the azetidine side-chain ester with a terminal amino group.

  • Condensation: React Intermediate A with Intermediate B in a suitable solvent under appropriate conditions (e.g., with a base like sodium methoxide) to form the dihydropyridine ring.

  • Purification: The crude Azelnidipine product is purified by recrystallization, for example, from a mixed solvent system like ethyl acetate (B1210297) and n-hexane, to yield the final racemic product with high purity (>99.5%).[11]

Conclusion

The production of enantiomerically pure this compound is critical for its clinical use. While direct asymmetric synthesis of the final molecule remains an area for further development, robust and scalable methods exist for its production. Chiral resolution via preparative HPLC or diastereomeric salt crystallization provides reliable pathways to isolate the active (R)-enantiomer from a readily synthesized racemic mixture. Advances in organocatalytic asymmetric synthesis of the 1,4-dihydropyridine core offer promising future routes for a more direct and efficient synthesis. The choice of method depends on factors such as scale, cost, and available technology, with chiral resolution currently being a prevalent industrial strategy.

References

Pharmacological Profile of (R)-Azelnidipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelnidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is clinically administered as a racemic mixture of its (R)- and (S)-enantiomers. It is established that the pharmacological activity, primarily the blockade of L-type and T-type calcium channels, resides almost exclusively in the (R)-Azelnidipine enantiomer. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, consolidating available data on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. The document is intended to serve as a resource for researchers and professionals involved in drug development and cardiovascular pharmacology, offering detailed experimental methodologies and a summary of quantitative findings to facilitate further investigation and application.

Introduction

Azelnidipine is a potent antihypertensive agent characterized by a gradual onset and long-lasting therapeutic effect, with a reduced incidence of reflex tachycardia compared to other dihydropyridine calcium channel blockers.[1][2] The stereochemistry of the dihydropyridine ring at the C4 position results in two enantiomers, this compound and (S)-Azelnidipine. Pharmacological studies have indicated that the (R)-enantiomer is the active component responsible for the therapeutic effects of the racemic mixture.[3] This guide focuses on the specific pharmacological attributes of the this compound enantiomer.

Mechanism of Action

This compound exerts its primary pharmacological effect through the blockade of voltage-dependent L-type and T-type calcium channels.[1][4] This inhibition of calcium ion influx into vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure.[4][5]

Signaling Pathway

The blockade of L-type calcium channels by this compound in vascular smooth muscle cells disrupts the signaling cascade that leads to muscle contraction. The binding of this compound to the channel prevents the influx of extracellular calcium, which is a critical step in the activation of calmodulin and subsequently myosin light chain kinase (MLCK). The inhibition of MLCK activity prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.

cluster_0 Vascular Smooth Muscle Cell RAzelnidipine This compound LTypeCaChannel L-type Ca²⁺ Channel RAzelnidipine->LTypeCaChannel CaInflux Ca²⁺ Influx Calmodulin Calmodulin Activation CaInflux->Calmodulin MLCK MLCK Activation Calmodulin->MLCK MyosinLC Myosin Light Chain Phosphorylation MLCK->MyosinLC Contraction Muscle Contraction MyosinLC->Contraction Vasodilation Vasodilation cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation (e.g., from rat cerebral cortex) incubation Incubation prep->incubation radioligand Radioligand (e.g., [³H]nitrendipine) radioligand->incubation competitor Competitor (this compound) competitor->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀ and Ki determination) counting->analysis cluster_workflow Calcium Influx Assay Workflow cell_culture Cell Culture (e.g., A7r5 cells) dye_loading Loading with Ca²⁺ Indicator (e.g., Fura-2 AM) cell_culture->dye_loading pre_incubation Pre-incubation with This compound dye_loading->pre_incubation stimulation Cell Stimulation (e.g., K⁺ depolarization) pre_incubation->stimulation fluorescence_measurement Fluorescence Measurement stimulation->fluorescence_measurement data_analysis Data Analysis (IC₅₀ determination) fluorescence_measurement->data_analysis cluster_workflow Chiral HPLC Separation Workflow sample_prep Sample Preparation (e.g., plasma extraction) injection Sample Injection sample_prep->injection hplc_system HPLC System with Chiral Stationary Phase separation Elution with Mobile Phase injection->separation detection UV or MS Detection separation->detection quantification Quantification of Enantiomers detection->quantification

References

(R)-Azelnidipine Stereoisomer: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelnidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is utilized as a racemic mixture of its (R)- and (S)-enantiomers for the management of hypertension. This technical guide provides an in-depth analysis of the stereoselective biological activity of Azelnidipine, focusing on the distinct pharmacological profiles of its (R)- and (S)-isomers. Emerging evidence robustly indicates that the therapeutic efficacy of Azelnidipine is predominantly attributed to the (R)-enantiomer, which exhibits significantly greater potency in blocking L-type calcium channels compared to its (S)-counterpart. This document synthesizes the available quantitative data on the in vitro and in vivo activities of each stereoisomer, details the experimental methodologies for their assessment, and visualizes the pertinent signaling pathways.

Introduction

Azelnidipine is a long-acting calcium channel blocker renowned for its gradual onset of action and minimal induction of reflex tachycardia, a common side effect associated with other dihydropyridine calcium channel blockers.[1][2] It exerts its antihypertensive effect by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][3] Azelnidipine possesses a chiral center at the C4 position of the dihydropyridine ring, resulting in the existence of two enantiomers: (R)-Azelnidipine and (S)-Azelnidipine. It is crucial for drug development and clinical application to understand the differential biological activities and pharmacokinetic profiles of these stereoisomers.

Stereoselective Biological Activity

The pharmacological activity of Azelnidipine is markedly stereoselective, with the (R)-enantiomer being the primary contributor to its calcium channel blocking and antihypertensive effects.

In Vitro Activity: Calcium Channel Blockade

Table 1: In Vitro Calcium Channel Blocking Activity of Azelnidipine Stereoisomers

Stereoisomer Target Activity Metric Value Reference
This compound L-type Calcium Channel Potency More Potent [Qualitative statements in literature]

| (S)-Azelnidipine | L-type Calcium Channel | Potency | Less Potent | [Qualitative statements in literature] |

Note: Specific quantitative data (IC50, Ki) for the individual enantiomers are not publicly available and would require targeted experimental investigation.

In Vivo Activity: Antihypertensive Effect

The stereoselective in vitro activity translates to the in vivo antihypertensive effects of Azelnidipine. Studies in spontaneously hypertensive rats (SHR) are the standard for evaluating the antihypertensive potential of new chemical entities. Although specific comparative data for the (R) and (S) enantiomers of Azelnidipine in these models are not detailed in the available literature, the superior in vitro potency of the (R)-enantiomer strongly suggests it is the eutomer responsible for the therapeutic effect.

Table 2: In Vivo Antihypertensive Activity of Azelnidipine Stereoisomers in Spontaneously Hypertensive Rats (SHR)

Stereoisomer Animal Model Dosing Effect on Blood Pressure Reference
This compound SHR Not specified Presumed primary contributor to BP reduction Inferred from in vitro data
(S)-Azelnidipine SHR Not specified Presumed minor contributor to BP reduction Inferred from in vitro data

| Racemic Azelnidipine | SHR | 10 mg/kg/day (oral) | Significant reduction in Mean Arterial Pressure |[4] |

Pharmacokinetics

The pharmacokinetic properties of drug enantiomers can differ significantly, affecting their absorption, distribution, metabolism, and excretion (ADME), which in turn influences the overall therapeutic outcome. While detailed pharmacokinetic parameters for the individual (R)- and (S)-Azelnidipine enantiomers are not extensively reported in publicly accessible literature, it is a critical area for investigation in drug development.

Table 3: Pharmacokinetic Parameters of Racemic Azelnidipine in Humans

Parameter Value Unit Conditions Reference
Cmax 6.29 - 6.59 ng/mL Single 16 mg oral dose, fasting [5]
tmax 3.33 - 3.38 h Single 16 mg oral dose, fasting [5]
AUC0-t 117.0 - 123.21 ng·h/mL Single 16 mg oral dose, fasting [5]
AUC0-∞ 161.67 - 172.20 ng·h/mL Single 16 mg oral dose, fasting [5]

| t1/2 | ~16-28 | h | |[1] |

Note: The provided data is for the racemic mixture. Enantioselective pharmacokinetic studies are necessary to determine the specific parameters for (R)- and (S)-Azelnidipine.

Signaling Pathway

Azelnidipine primarily acts on the L-type voltage-gated calcium channels in vascular smooth muscle cells. The binding of this compound to the α1 subunit of the channel inhibits the influx of calcium ions, leading to a cascade of events that result in vasodilation.

Azelnidipine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel (α1 subunit) Ca_ext->L_type_Ca_Channel Influx Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int Relaxation Vasodilation L_type_Ca_Channel->Relaxation Inhibition leads to Calmodulin Calmodulin Ca_int->Calmodulin Binds Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK_inactive Myosin Light Chain Kinase (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (active) Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to R_Azelnidipine This compound R_Azelnidipine->L_type_Ca_Channel Binds & Inhibits

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the stereoselective activity of Azelnidipine.

In Vitro: Radioligand Binding Assay for L-type Calcium Channels

This assay determines the binding affinity (Ki) of the (R)- and (S)-Azelnidipine enantiomers to the L-type calcium channel.

  • Objective: To quantify the affinity of each enantiomer for the dihydropyridine binding site on the L-type calcium channel.

  • Materials:

    • Membrane preparations from tissues rich in L-type calcium channels (e.g., rat cerebral cortex or heart).

    • Radioligand, typically [³H]-nitrendipine or another suitable dihydropyridine antagonist.

    • This compound and (S)-Azelnidipine standards.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ((R)- or (S)-Azelnidipine).

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled dihydropyridine (e.g., 1 µM nifedipine).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_mem Prepare Membrane Homogenates start->prep_mem incubation Incubate: Membranes + Radioligand + (R)- or (S)-Azelnidipine prep_mem->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

In Vivo: Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the measurement of the antihypertensive effects of the Azelnidipine enantiomers in a well-established animal model of hypertension.

  • Objective: To determine the dose-dependent effect of (R)- and (S)-Azelnidipine on blood pressure in conscious SHR.

  • Animals: Male Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks old.

  • Procedure:

    • Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.

    • Blood Pressure Measurement:

      • Utilize the tail-cuff method for non-invasive blood pressure monitoring.

      • Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the study to minimize stress-induced blood pressure fluctuations.

      • Record baseline systolic blood pressure (SBP) and heart rate (HR) for each rat.

    • Drug Administration:

      • Administer the test compounds (this compound, (S)-Azelnidipine, or vehicle) orally via gavage.

      • Use a range of doses to establish a dose-response relationship.

    • Post-Dose Monitoring:

      • Measure SBP and HR at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

    • Data Analysis:

      • Calculate the change in SBP and HR from baseline for each treatment group.

      • Compare the effects of the different doses of each enantiomer to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

Antihypertensive_Study_Workflow start Start acclimatize Acclimatize SHR start->acclimatize baseline_bp Measure Baseline Blood Pressure (Tail-cuff) acclimatize->baseline_bp administer Administer (R)-, (S)-Azelnidipine or Vehicle (Oral Gavage) baseline_bp->administer monitor_bp Monitor Blood Pressure and Heart Rate over Time administer->monitor_bp analyze Data Analysis (Change from Baseline) monitor_bp->analyze end End analyze->end

Caption: Workflow for in vivo antihypertensive studies in SHR.

Conclusion

The biological activity of Azelnidipine resides almost exclusively in its (R)-enantiomer, which is a potent blocker of L-type calcium channels. This stereoselectivity is fundamental to its therapeutic action in reducing blood pressure. For drug development and optimization, a thorough characterization of the in vitro and in vivo properties of the individual stereoisomers is paramount. The experimental protocols detailed herein provide a framework for such investigations. Further research to quantify the binding affinities and pharmacokinetic profiles of (R)- and (S)-Azelnidipine will provide a more complete understanding of its pharmacology and may open avenues for the development of enantiopure formulations with improved therapeutic indices.

References

Primary Pharmacological Action: L-Type Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Characterization of (R)-Azelnidipine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro characterization of this compound, the pharmacologically active enantiomer of Azelnidipine. This third-generation dihydropyridine (B1217469) calcium channel blocker exhibits a unique pharmacological profile, and this document details its primary mechanism of action, downstream cellular effects, and metabolic profile based on preclinical research.

This compound's primary mechanism of action is the blockade of L-type voltage-gated calcium channels (CaV1.2), which are crucial for calcium influx into vascular smooth muscle cells. This inhibition leads to vasodilation and a reduction in blood pressure.

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound on L-type calcium channels has been quantified through electrophysiological studies.

ParameterCell TypeExperimental ConditionValueReference
Ki Guinea-pig portal vein smooth muscle cellsInhibition of spontaneous contractions153 nM[1]
Ki Guinea-pig portal vein smooth muscle cellsInhibition of L-type Ba2+ currents (whole-cell patch clamp, holding potential -60 mV)282 nM[1]
Ki Guinea-pig portal vein smooth muscle cellsInhibition of L-type Ba2+ currents (whole-cell patch clamp, holding potential -90 mV)2 µM[1]

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This protocol is based on the methodology described by Toba et al. (2008) for measuring L-type calcium channel currents in vascular smooth muscle cells.[1]

Cell Preparation:

  • Isolate single smooth muscle cells from the portal vein of guinea pigs.

  • Disperse the cells enzymatically using a solution containing collagenase, papain, and bovine serum albumin.

  • Store the isolated cells in a solution at 4°C until use.

Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings at room temperature (22-25°C).

  • Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • The standard external solution should contain (in mM): 135.0 NaCl, 5.4 KCl, 1.0 MgCl2, 0.33 NaH2PO4, 10.0 glucose, 10.0 HEPES, and 1.8 CaCl2, adjusted to pH 7.4 with NaOH. To record Ba2+ currents through L-type Ca2+ channels, replace CaCl2 with BaCl2.

  • The internal (pipette) solution should contain (in mM): 140.0 CsCl, 1.0 MgCl2, 10.0 HEPES, 5.0 EGTA, and 5.0 ATP-Mg, adjusted to pH 7.2 with CsOH.

  • Apply voltage-clamp protocols to elicit L-type calcium currents. A typical protocol involves holding the membrane potential at -60 mV or -90 mV and applying depolarizing steps.

  • Apply this compound at various concentrations to the external solution to determine its inhibitory effect on the peak current amplitude.

  • Calculate the inhibitory constant (Ki) by fitting the concentration-response data to the Hill equation.

G cluster_workflow Electrophysiological Recording Workflow A Cell Isolation (Vascular Smooth Muscle) B Whole-Cell Patch Clamp Configuration A->B C Application of Voltage Protocol B->C D Recording of L-type Ca2+ Currents C->D E Application of This compound D->E F Measurement of Current Inhibition E->F G Data Analysis (Ki Determination) F->G G cluster_pathway Modulation of Signaling Pathways by this compound Azelnidipine This compound LTypeCaChannel L-type Ca2+ Channel Azelnidipine->LTypeCaChannel Blocks CalciumInflux Ca2+ Influx LTypeCaChannel->CalciumInflux Mediates Downstream Downstream Effectors CalciumInflux->Downstream NFkB NF-κB Activation (in some cell types) Downstream->NFkB JNK_p38 JNK & p38 Phosphorylation (in other cell types) Downstream->JNK_p38 G cluster_workflow In Vitro Metabolism Workflow A This compound C Incubation at 37°C A->C B Human Liver Microsomes + NADPH B->C D Metabolite Formation C->D E LC-MS/MS Analysis D->E F Quantification of Parent and Metabolites E->F

References

(R)-Azelnidipine Target Identification and Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelnidipine (B1666253) is a third-generation dihydropyridine (B1217469) calcium channel blocker recognized for its potent antihypertensive effects. It is administered as a racemic mixture of (R)- and (S)-enantiomers.[1] The pharmacological activity of azelnidipine is primarily attributed to the (R)-enantiomer, which exhibits high selectivity for L-type calcium channels. This technical guide provides an in-depth overview of the target identification and validation of (R)-Azelnidipine, focusing on its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.

Target Identification: L-type Calcium Channels

The primary molecular target of this compound has been identified as the voltage-dependent L-type calcium channel (Cav1.2).[1][2][3] These channels are crucial in regulating calcium influx into vascular smooth muscle cells, which in turn governs vasoconstriction and blood pressure. This compound's high affinity for these channels in the vascular tissue is a key factor in its therapeutic efficacy.[4][5]

Quantitative Data on Target Interaction

The interaction of azelnidipine with L-type calcium channels has been quantified through various experimental assays. The following table summarizes the key inhibitory potency data. It is important to note that while the (R)-enantiomer is the active form, much of the publicly available research has been conducted using the racemic mixture of azelnidipine.

LigandAssay TypePreparationKey ParametersValueReference
Azelnidipine (racemic)Functional Assay (Spontaneous Contractions)Guinea-pig portal veinKi153 nM[6][7]
Azelnidipine (racemic)Whole-cell Patch Clamp (IBa inhibition)Guinea-pig portal vein smooth muscle cellsKi at -60 mV282 nM[6][7]
Azelnidipine (racemic)Whole-cell Patch Clamp (IBa inhibition)Guinea-pig portal vein smooth muscle cellsKi at -90 mV2 µM[6][7]

Target Validation: Experimental Protocols

The validation of L-type calcium channels as the therapeutic target for this compound involves a combination of electrophysiological and ligand binding assays. These experiments are essential to characterize the affinity and functional effects of the compound.

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to measure the inhibitory effect of this compound on the ionic currents flowing through L-type calcium channels in isolated vascular smooth muscle cells.

Objective: To determine the concentration-dependent inhibition of L-type calcium channel currents by this compound and to calculate its inhibitory constant (Ki) or IC50 value.

Methodology:

  • Cell Preparation: Isolate single smooth muscle cells from vascular tissue, such as the guinea-pig portal vein.

  • Recording Configuration: Establish a whole-cell patch clamp configuration to measure inward barium currents (IBa) as a surrogate for calcium currents.

  • Voltage Protocol: Clamp the cell membrane at a holding potential (e.g., -90 mV or -60 mV) and apply depolarizing voltage steps to elicit L-type calcium channel opening.

  • Drug Application: Perfuse the cells with increasing concentrations of this compound.

  • Data Analysis: Measure the peak amplitude of IBa at each concentration of the test compound. Plot the concentration-response curve and fit the data to determine the Ki or IC50 value.

Radioligand Binding Assay

Radioligand binding assays are used to directly measure the binding affinity of this compound to the L-type calcium channel receptor.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for the dihydropyridine binding site on the L-type calcium channel.

Methodology:

  • Membrane Preparation: Prepare membrane fractions from tissues or cells expressing L-type calcium channels (e.g., rat brain or vascular smooth muscle).

  • Radioligand: Use a radiolabeled dihydropyridine antagonist, such as [3H]-(+)-PN200-110, which binds to the same site as this compound.

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plot the displacement curve and calculate the IC50 value, from which the Ki value can be derived using the Cheng-Prusoff equation.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by blocking the influx of extracellular calcium into vascular smooth muscle cells. This action interrupts the sequence of events leading to muscle contraction.

The binding of this compound to the L-type calcium channel stabilizes the channel in a closed or inactivated state, thereby reducing the probability of it opening in response to membrane depolarization. This leads to a decrease in intracellular calcium concentration.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel (Caᵥ1.2) Ca2+_ext->L_type_Ca_Channel Influx Ca2+_int Ca²⁺ L_type_Ca_Channel->Ca2+_int Relaxation Vasodilation L_type_Ca_Channel->Relaxation Inhibition leads to Calmodulin Calmodulin Ca2+_int->Calmodulin Binds Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Myosin Light Chain Kinase (Inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to R_Azelnidipine This compound R_Azelnidipine->L_type_Ca_Channel Binds & Inhibits

Caption: this compound's mechanism of action leading to vasodilation.

Experimental Workflow for Target Validation

The process of validating the L-type calcium channel as the target for this compound follows a logical progression from in vitro binding and functional assays to cellular and in vivo studies.

G Target_Hypothesis Hypothesis: L-type Ca²⁺ Channel is the target Radioligand_Binding Radioligand Binding Assay (Determine Ki) Target_Hypothesis->Radioligand_Binding Patch_Clamp Whole-Cell Patch Clamp (Determine IC50/Ki) Target_Hypothesis->Patch_Clamp In_Vitro_Validation In Vitro Target Validation Radioligand_Binding->In_Vitro_Validation Patch_Clamp->In_Vitro_Validation Cellular_Assays Cellular Assays (e.g., Ca²⁺ influx) In_Vitro_Validation->Cellular_Assays Ex_Vivo_Assays Ex Vivo Tissue Assays (e.g., aortic ring contraction) In_Vitro_Validation->Ex_Vivo_Assays Functional_Validation Functional Validation Cellular_Assays->Functional_Validation Ex_Vivo_Assays->Functional_Validation In_Vivo_Studies In Vivo Animal Models (Blood Pressure Measurement) Functional_Validation->In_Vivo_Studies Target_Validated Validated Target: L-type Ca²⁺ Channel In_Vivo_Studies->Target_Validated

Caption: Workflow for this compound target validation.

Conclusion

The identification and validation of the L-type calcium channel as the primary target of this compound are well-supported by a combination of electrophysiological and pharmacological studies. The quantitative data from these assays confirm a high-affinity interaction, which translates to a potent and selective inhibition of calcium influx in vascular smooth muscle cells. This targeted mechanism of action, resulting in vasodilation and a subsequent reduction in blood pressure, establishes this compound as an effective antihypertensive agent. Further research focusing on the specific binding kinetics and structural interactions of the (R)-enantiomer will continue to refine our understanding of this important therapeutic molecule.

References

Neuroprotective Properties of (R)-Azelnidipine in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The majority of preclinical research on the neuroprotective effects of azelnidipine (B1666253) has been conducted using its racemic mixture. While it is established that the (R)-enantiomer is the pharmacologically active component responsible for the therapeutic effects, the studies cited in this document do not explicitly isolate the effects of (R)-Azelnidipine.[1][2] Therefore, this guide summarizes the neuroprotective properties observed with racemic azelnidipine, with the understanding that these effects are primarily attributed to the (R)-enantiomer.

Executive Summary

Azelnidipine, a third-generation dihydropyridine (B1217469) L-type calcium channel blocker, has demonstrated significant neuroprotective potential in various preclinical models of neurological disorders, particularly cerebral ischemia.[3][4] Its neuroprotective actions are multifactorial, extending beyond its primary role in blood pressure regulation. The core mechanisms underlying its neuroprotective effects are potent anti-inflammatory and anti-oxidative activities.[3][5] Preclinical evidence consistently shows that azelnidipine can reduce infarct volume, mitigate neuronal damage, and suppress the molecular cascades associated with ischemic injury.[5][6] This technical guide provides an in-depth overview of the preclinical data supporting the neuroprotective properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Neuroprotective Mechanisms of Action

This compound's neuroprotective efficacy is attributed to a combination of its primary pharmacological action and its pleiotropic effects on neuroinflammation and oxidative stress.

L-Type Calcium Channel Blockade

As a dihydropyridine, the principal mechanism of azelnidipine is the blockade of L-type voltage-gated calcium channels.[3][7] In the context of neuroprotection, this action is crucial in preventing excessive calcium influx into neurons, a key event in the excitotoxic cascade that leads to cell death following ischemic injury.[8]

Anti-Inflammatory Properties

Azelnidipine exhibits robust anti-inflammatory effects, which are central to its neuroprotective capabilities.[3] In preclinical models of cerebral ischemia, azelnidipine treatment has been shown to significantly downregulate the expression of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[5] Furthermore, it inhibits the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which is involved in the recruitment of inflammatory cells to the site of injury.[5] A critical aspect of its anti-inflammatory action is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of the inflammatory response.[3][5]

Anti-Oxidative Properties

Oxidative stress is a major contributor to secondary injury in cerebral ischemia. Azelnidipine has demonstrated potent antioxidant properties.[9][10] It has been shown to increase the total antioxidant capacity (T-AOC) in brain tissue following ischemic insult.[5] The antioxidant action of azelnidipine is thought to be due to its chemical structure, which includes an aromatic ring capable of capturing free radicals and a dihydropyridine ring that can donate a proton to stabilize free radicals.[3]

Effects on Cerebral Blood Flow

Studies have indicated that azelnidipine can improve cerebral blood flow, which is a critical factor in mitigating ischemic damage.[3][11][12] This effect, coupled with its neuroprotective mechanisms, suggests a comprehensive approach to stroke therapy.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key preclinical studies investigating the neuroprotective effects of azelnidipine.

Effects on Infarct Volume and Neurological Deficits
Preclinical ModelAnimal SpeciesTreatment ProtocolKey FindingsReference
Bilateral Common Carotid Artery Occlusion (BCCAO)Male Sprague-Dawley Rats3 mg/kg/day for 7 days (pretreatment)Significantly reduced cerebral infarct size (p<0.05) compared to control and vehicle groups.[5][6]
Ischemia/Reperfusion InjuryWistar Rats1.5 mg/kg and 3 mg/kg for 9 daysSignificantly decreased infarct area compared to ischemic controls.[10]
Effects on Inflammatory Markers
Preclinical ModelAnimal SpeciesTreatment ProtocolMeasured MarkerResultsReference
BCCAOMale Sprague-Dawley Rats3 mg/kg/day for 7 daysCerebral IL-6Significant downregulation (p<0.05) compared to control and vehicle groups.[5]
BCCAOMale Sprague-Dawley Rats3 mg/kg/day for 7 daysCerebral TNF-αSignificant downregulation (p<0.05) compared to control and vehicle groups.[5]
BCCAOMale Sprague-Dawley Rats3 mg/kg/day for 7 daysCerebral ICAM-1Significant downregulation (p<0.05) compared to control and vehicle groups.[5]
BCCAOMale Sprague-Dawley Rats3 mg/kg/day for 7 daysCerebral NF-κB p65Significant reversal of increased nuclear expression (p<0.05).[3][5]
Amyloid-β stimulated cerebral endothelial cellsMouse (bEND3 cell line)Not specifiedNF-κB p65 translocationAttenuated oligomeric Aβ-induced translocation to the nucleus.[5]
Effects on Oxidative Stress Markers
Preclinical ModelAnimal SpeciesTreatment ProtocolMeasured MarkerResultsReference
BCCAOMale Sprague-Dawley Rats3 mg/kg/day for 7 daysCerebral Total Antioxidant Capacity (T-AOC)Significant increment (p<0.05) compared to control and vehicle groups.[5]
Stroke-prone spontaneously hypertensive ratsRats28 days of oral administrationThiobarbituric acid-reactive substancesSignificantly lower levels compared to control.[9][13]
Ischemia/Reperfusion InjuryWistar Rats1.5 mg/kg and 3 mg/kg for 9 daysMalondialdehyde (MDA) and NitriteSignificantly lowered levels.[10]
Ischemia/Reperfusion InjuryWistar Rats1.5 mg/kg and 3 mg/kg for 9 daysSuperoxide Dismutase (SOD)Significant increase in activity.[10]

Experimental Protocols

Animal Model of Cerebral Ischemia/Reperfusion Injury

A commonly used preclinical model to study the neuroprotective effects of drugs against stroke is the bilateral common carotid artery occlusion (BCCAO) model in rats.[6]

  • Animals: Adult male Sprague-Dawley rats weighing 200–300 g are typically used.[5][6]

  • Procedure:

    • The rats are anesthetized.

    • A midline cervical incision is made to expose both common carotid arteries.

    • Ischemia is induced by occluding both common carotid arteries with aneurysm clips for a specific duration, commonly 30 minutes.[6]

    • After the ischemic period, the clips are removed to allow for reperfusion of blood flow for a defined period, for example, 1 hour.[6]

    • The sham-operated group undergoes the same surgical procedure without the occlusion of the arteries.[6]

  • Drug Administration: Azelnidipine (e.g., 3 mg/kg/day) is administered orally, typically as a pretreatment for a number of days (e.g., 7 days) before the induction of ischemia.[6]

Measurement of Cerebral Infarct Volume

The extent of brain damage is quantified by measuring the infarct volume.[14][15][16]

  • Staining: 2,3,5-triphenyltetrazolium chloride (TTC) staining is a widely used method.[14] TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan (B1609692) product. Infarcted tissue, lacking this enzymatic activity, remains unstained (pale white).

  • Procedure:

    • Following the reperfusion period, the rats are euthanized, and their brains are removed.

    • The brains are sectioned coronally at regular intervals.

    • The brain slices are incubated in a TTC solution (e.g., 2% in saline) at 37°C for a short period (e.g., 15-30 minutes).

    • The stained sections are then fixed in formalin.

  • Quantification: The stained and unstained areas of each brain slice are captured using a digital scanner or camera. Image analysis software is used to calculate the area of infarction in each slice. The total infarct volume is then calculated by summing the infarct areas of all slices and multiplying by the slice thickness.[15]

Biochemical Assays for Inflammatory and Oxidative Stress Markers
  • Tissue Preparation: Brain tissue is homogenized in an appropriate buffer to prepare a brain homogenate.[17][18]

  • Measurement of Cytokines (IL-6, TNF-α): The levels of pro-inflammatory cytokines in the brain homogenates are typically quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[17][19][20]

  • Measurement of Total Antioxidant Capacity (T-AOC): The overall antioxidant capacity of the brain tissue can be assessed using commercially available assay kits.[5]

  • Measurement of Oxidative Stress Markers: Markers of lipid peroxidation such as malondialdehyde (MDA) and other markers of oxidative damage like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and protein carbonyls can be measured using specific assay kits or spectrophotometric methods.[21][22][23][24][25]

Immunohistochemistry for NF-κB p65

Immunohistochemistry is used to visualize the cellular localization of proteins and can be used to assess the nuclear translocation of the NF-κB p65 subunit, which is an indicator of NF-κB activation.[3]

  • Procedure:

    • Brain sections are prepared and fixed.

    • The sections are incubated with a primary antibody specific for the NF-κB p65 subunit.

    • A secondary antibody conjugated to an enzyme or fluorophore is then applied.

    • A substrate is added that reacts with the enzyme to produce a colored product, or the fluorescence is visualized using a microscope.

    • The intensity and localization (cytoplasmic vs. nuclear) of the staining are then analyzed to determine the level of NF-κB p65 activation.[3]

Visualizations

Signaling Pathways

G Proposed Neuroprotective Signaling Pathway of this compound cluster_antioxidant Direct Antioxidant Action Ischemic_Insult Ischemic Insult Ca_Influx ↑ Intracellular Ca2+ Ischemic_Insult->Ca_Influx ROS_Production ↑ ROS Production (Oxidative Stress) Ischemic_Insult->ROS_Production Ca_Influx->ROS_Production Neuronal_Damage Neuronal Damage & Inflammation Ca_Influx->Neuronal_Damage IKK_Activation IKK Activation ROS_Production->IKK_Activation ROS_Production->Neuronal_Damage IkB_Degradation IκB Degradation IKK_Activation->IkB_Degradation NFkB_Activation NF-κB Activation (p65/p50 translocation) IkB_Degradation->NFkB_Activation Gene_Transcription ↑ Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription Inflammatory_Mediators ↑ IL-6, TNF-α, ICAM-1 Gene_Transcription->Inflammatory_Mediators Inflammatory_Mediators->Neuronal_Damage Azelnidipine This compound Azelnidipine->ROS_Production inhibits Azelnidipine->NFkB_Activation inhibits L_type_Ca_Channel L-type Ca2+ Channel Azelnidipine->L_type_Ca_Channel Antioxidant_Effect Antioxidant Effect (Free Radical Scavenging) L_type_Ca_Channel->Ca_Influx Antioxidant_Effect->ROS_Production

Caption: Proposed neuroprotective signaling pathway of this compound.

Experimental Workflow

G Typical Preclinical Experimental Workflow for Assessing Neuroprotection cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Grouping Randomization into Groups (Sham, Control, Vehicle, Azelnidipine) Animal_Model->Grouping Pretreatment Drug Administration (Azelnidipine or Vehicle) Grouping->Pretreatment Ischemia_Induction Induction of Cerebral Ischemia (e.g., BCCAO) Pretreatment->Ischemia_Induction Reperfusion Reperfusion Period Ischemia_Induction->Reperfusion Euthanasia Euthanasia and Brain Extraction Reperfusion->Euthanasia Infarct_Analysis Infarct Volume Measurement (TTC Staining) Euthanasia->Infarct_Analysis Biochemical_Analysis Biochemical Assays (ELISA, etc.) Euthanasia->Biochemical_Analysis Histological_Analysis Immunohistochemistry (e.g., NF-κB) Euthanasia->Histological_Analysis Statistical_Analysis Statistical Analysis Infarct_Analysis->Statistical_Analysis Biochemical_Analysis->Statistical_Analysis Histological_Analysis->Statistical_Analysis

Caption: A typical preclinical experimental workflow.

References

Cardioprotective Mechanisms of (R)-Azelnidipine: A Technical Guide to Blood Pressure-Independent Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelnidipine (B1666253), a third-generation dihydropyridine (B1217469) calcium channel blocker, is recognized for its potent antihypertensive effects. Beyond its primary function of blood pressure reduction, a growing body of evidence indicates that azelnidipine exerts direct cardioprotective effects. This technical guide synthesizes the current understanding of these blood pressure-independent actions, with a particular focus on the active (R)-enantiomer. While much of the research has been conducted on the racemic mixture, it is the (R)-form that is understood to hold the primary therapeutic activity. This document details the experimental evidence for (R)-Azelnidipine's role in mitigating oxidative stress, reducing cardiac hypertrophy and fibrosis, and modulating key signaling pathways involved in cardiac health. Quantitative data from pivotal studies are presented in tabular format for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the mechanisms at play.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide. While hypertension is a major risk factor, cardiac pathologies such as hypertrophy and fibrosis can develop and progress through mechanisms that are not solely dependent on blood pressure. Azelnidipine, a lipophilic calcium channel blocker with a gradual onset and long duration of action, has demonstrated unique cardioprotective properties.[1] Unlike some other calcium channel blockers, its use is not associated with reflex tachycardia.[2][3][4] Preclinical and clinical studies have suggested that azelnidipine's benefits extend beyond vasodilation, pointing to direct effects on cardiomyocytes and the cardiac interstitium. These effects include the attenuation of oxidative stress, inflammation, and adverse cardiac remodeling.[5][6][7][8] This guide focuses on elucidating these blood pressure-independent cardioprotective effects, providing a valuable resource for researchers and professionals in cardiovascular drug development.

Mitigation of Oxidative Stress

Azelnidipine has been shown to possess potent antioxidant properties that contribute to its cardioprotective effects, independent of its blood pressure-lowering action.[9]

Experimental Evidence

In a study utilizing a streptozotocin (B1681764) (STZ)-induced diabetic rat model, a condition known to increase oxidative stress in the heart, azelnidipine treatment demonstrated significant antioxidant effects.[5][6][7] Treatment with azelnidipine prevented the increase in superoxide (B77818) production in isolated cardiomyocytes from diabetic rats.[5][6][7] This was associated with the normalization of the expression of key enzymes involved in oxidative stress: it prevented the upregulation of the NADPH oxidase subunit p67phox and restored the levels of mitochondrial superoxide dismutase (Mn-SOD).[5][6][7]

Another study in cynomolgus monkeys with induced atherosclerosis showed that azelnidipine, at doses that did not affect systemic arterial pressure, reduced the development of atherosclerosis by eliminating local oxidative stress.[10]

Quantitative Data

Table 1: Effect of Azelnidipine on Markers of Oxidative Stress in Cardiomyocytes of STZ-Diabetic Rats

ParameterControlDiabeticDiabetic + Azelnidipine
DHE Fluorescence Intensity (fold change)1.05.6 ± 0.52.7 ± 0.8
p67phox Expression (fold change)1.0IncreasedNormalized
Mn-SOD Expression (fold change)1.00.462.5**

*Data are presented as mean ± SEM. *p < 0.05 vs. Diabetic group. Data extracted from Kain et al., 2011.[5][6][7]

Signaling Pathway

The antioxidant effect of azelnidipine involves the modulation of key enzymatic sources of reactive oxygen species (ROS) in cardiomyocytes.

Azelnidipine Azelnidipine NADPH_Oxidase NADPH Oxidase (p67phox) Azelnidipine->NADPH_Oxidase inhibits MnSOD Manganese Superoxide Dismutase (Mn-SOD) Azelnidipine->MnSOD upregulates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS produces Mitochondria Mitochondria Mitochondria->ROS produces Cardiomyocyte_Protection Cardiomyocyte Protection ROS->Cardiomyocyte_Protection damages MnSOD->ROS scavenges

Azelnidipine's antioxidant signaling pathway.

Attenuation of Cardiac Hypertrophy and Fibrosis

Azelnidipine has demonstrated the ability to suppress the development of cardiac hypertrophy and fibrosis in animal models, an effect that is not solely attributable to its antihypertensive action.

Experimental Evidence

In a study using adrenomedullin (B612762) knockout mice, which are prone to developing cardiac hypertrophy and fibrosis, azelnidipine treatment suppressed these adverse remodeling processes.[11] Another study on rats with myocardial infarction (MI) showed that azelnidipine significantly prevented the increase in left ventricular (LV) weight and improved ejection fraction, indicating a beneficial effect on post-MI remodeling.[12] Furthermore, in a model of iron overload-induced heart fibrosis in mice, azelnidipine treatment was shown to reduce the expression of pro-fibrotic markers TGF-β1 and collagen I.[9][13]

Quantitative Data

Table 2: Effect of Azelnidipine on Cardiac Remodeling Post-Myocardial Infarction in Rats

ParameterShamMI (Untreated)MI + Azelnidipine
LV Weight (g)1.05 ± 0.041.35 ± 0.061.18 ± 0.05
Ejection Fraction (%)75 ± 231 ± 342 ± 3
E/A Ratio1.8 ± 0.25.3 ± 0.83.2 ± 0.5*

*Data are presented as mean ± SEM. p < 0.05 vs. MI (Untreated) group. Data extracted from Funasako et al., 2007.[12]

Table 3: Effect of Azelnidipine on Pro-fibrotic Markers in Iron Overload-Induced Heart Fibrosis in Mice

ParameterControl (NaCl+S)Iron Overload (Fe+S)Iron Overload + Azelnidipine (Fe+Azl)
TGF-β1 Expression (relative units)~1.0Increased (p<0.05 vs Control)Reduced (p>0.05 vs Control)
Collagen I Expression (relative units)~1.0Increased (p<0.01 vs Control)Reduced (p>0.05 vs Control)

Data interpretation from Sarosa et al., 2020.[9][13]

Signaling Pathway

The anti-fibrotic effect of azelnidipine appears to be mediated, at least in part, through the downregulation of the TGF-β1 signaling pathway.

Azelnidipine Azelnidipine TGF_beta1 TGF-β1 Azelnidipine->TGF_beta1 inhibits Fibroblast_Activation Fibroblast Activation TGF_beta1->Fibroblast_Activation Collagen_I Collagen I Expression Fibroblast_Activation->Collagen_I Cardiac_Fibrosis Cardiac Fibrosis Collagen_I->Cardiac_Fibrosis

Azelnidipine's anti-fibrotic signaling pathway.

Modulation of Intracellular Calcium Homeostasis and Apoptosis

Azelnidipine's cardioprotective effects are also linked to its ability to restore normal intracellular calcium cycling and prevent apoptosis in cardiomyocytes under pathological conditions.

Experimental Evidence

In the STZ-diabetic rat model, cardiomyocytes exhibited depressed peak shortening, prolonged time-to-peak shortening and relengthening, and altered intracellular calcium transients.[5][6][7] Azelnidipine treatment significantly alleviated these contractile dysfunctions.[5][6][7] It also normalized the expression of key calcium-handling proteins, Ryanodine Receptor 2 (RyR2) and Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA2a).[5][6][7] Furthermore, azelnidipine treatment increased the expression of the anti-apoptotic protein Bcl-2, suggesting a role in preventing cardiomyocyte death.[5][6][7]

Quantitative Data

Table 4: Effect of Azelnidipine on Cardiomyocyte Contractility and Calcium Transients in STZ-Diabetic Rats

ParameterControlDiabeticDiabetic + Azelnidipine
Peak Shortening (% of cell length)8.5 ± 0.55.2 ± 0.47.8 ± 0.6
Time-to-90% Relengthening (ms)210 ± 10280 ± 15225 ± 12
Baseline Intracellular Ca2+ (nM)98 ± 5145 ± 8105 ± 6
Rate of Cytosolic Ca2+ Decrease (Tau)150 ± 8210 ± 12160 ± 9

*Data are presented as mean ± SEM. *p < 0.05 vs. Diabetic group. Data extracted from Kain et al., 2011.[5][6][7]

Table 5: Effect of Azelnidipine on Ca2+-Handling and Apoptotic Proteins in STZ-Diabetic Rat Hearts

ProteinControlDiabeticDiabetic + Azelnidipine
RyR2NormalizedDecreasedNormalized
SERCA2aNormalizedDecreasedNormalized
Bcl-2NormalizedDecreasedIncreased**

*Qualitative changes reported. *p < 0.05 vs. Diabetic group. Data interpretation from Kain et al., 2011.[5][6][7]

Signaling Pathway

Azelnidipine Azelnidipine RyR2 RyR2 Azelnidipine->RyR2 normalizes SERCA2a SERCA2a Azelnidipine->SERCA2a normalizes Bcl2 Bcl-2 Azelnidipine->Bcl2 upregulates Ca_Homeostasis Intracellular Ca2+ Homeostasis RyR2->Ca_Homeostasis SERCA2a->Ca_Homeostasis Contractile_Function Cardiomyocyte Contractile Function Ca_Homeostasis->Contractile_Function Apoptosis Apoptosis Bcl2->Apoptosis inhibits

References

Methodological & Application

Application Note: In Vitro Assay for (R)-Azelnidipine's Effect on L-type Calcium Influx

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Azelnidipine is a dihydropyridine (B1217469) derivative and a potent L-type calcium channel blocker.[1][2][3] L-type calcium channels, particularly CaV1.2, play a crucial role in regulating calcium influx into vascular smooth muscle cells, thereby controlling vascular tone and blood pressure.[2][4] This application note provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound on L-type calcium channel-mediated calcium influx in a cellular context. The protocol is designed for a high-throughput screening format using a fluorescent calcium indicator, Fluo-4 AM, and is applicable to cell lines endogenously expressing or recombinantly overexpressing L-type calcium channels, such as vascular smooth muscle cells or HEK293 cells stably expressing the CaV1.2 channel.

Signaling Pathway of L-type Calcium Channels

Voltage-gated L-type calcium channels are essential for excitation-contraction coupling in muscle cells and are key regulators of intracellular calcium levels in various cell types. Depolarization of the cell membrane triggers a conformational change in the channel, leading to its opening and a subsequent influx of extracellular calcium ions. This increase in intracellular calcium concentration ([Ca2+]i) initiates a cascade of downstream signaling events, including muscle contraction and gene expression. Dihydropyridine calcium channel blockers, such as this compound, bind to the α1 subunit of the L-type calcium channel, allosterically modulating its function to inhibit calcium entry.

L_type_calcium_channel_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Depolarization Membrane Depolarization L_type_Channel L-type CaV1.2 Channel (Closed) Depolarization->L_type_Channel activates L_type_Channel_Open L-type CaV1.2 Channel (Open) L_type_Channel->L_type_Channel_Open opens Ca_ext Extracellular Ca²⁺ Azelnidipine (B1666253) This compound Azelnidipine->L_type_Channel_Open blocks Ca_int Intracellular Ca²⁺ ↑ Ca_ext->Ca_int Influx Cellular_Response Cellular Responses (e.g., Muscle Contraction) Ca_int->Cellular_Response triggers

Figure 1: L-type Calcium Channel Signaling Pathway.

Experimental Workflow

The experimental workflow involves cell preparation, loading with a calcium-sensitive dye, stimulation of calcium influx, and detection of the fluorescence signal. Test compounds, including this compound, are pre-incubated with the cells before depolarization to assess their inhibitory effect.

Calcium_Influx_Assay_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding (e.g., HEK293-CaV1.2 or Vascular Smooth Muscle Cells) B 2. Dye Loading (Fluo-4 AM) A->B C 3. Compound Incubation (including this compound) B->C D 4. Depolarization (e.g., with KCl) C->D E 5. Fluorescence Measurement (Kinetic Reading) D->E F 6. Data Analysis (IC₅₀ Curve Generation) E->F

Figure 2: Calcium Influx Assay Workflow.

Quantitative Data Summary

CompoundTargetCell LineAssay TypeIC₅₀ / Kᵢ
IsradipineCaV1.2HEK293Calcium Influx0.001 µM[5]
NitrendipineCaV1.2HEK293Calcium Influx0.0034 µM[5]
NifedipineCaV1.2HEK293Calcium Influx0.007 µM[5]
VerapamilCaV1.2HEK293Calcium Influx1.6 µM[5]
DiltiazemCaV1.2HEK293Calcium Influx3.7 µM[5]
AzelnidipineL-type Ca²⁺ ChannelsGuinea-pig Vascular Smooth MuscleElectrophysiology (Ba²⁺ current)282 nM (Kᵢ)[6]

Detailed Experimental Protocol

This protocol is adapted for a 96-well microplate format and is suitable for fluorescence plate readers with automated liquid handling capabilities.

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing human CaV1.2 (α1C, β2, and α2δ subunits) or primary/immortalized vascular smooth muscle cells (VSMCs).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic if required for the stable cell line.

  • Fluo-4 AM Calcium Indicator: Fluo-4, acetoxymethyl ester (Fluo-4 AM).

  • Pluronic F-127

  • This compound

  • Reference Compounds: Isradipine, Nifedipine, Verapamil.

  • Depolarization Solution: High potassium (KCl) buffer (e.g., 80 mM KCl).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Black-walled, clear-bottom 96-well microplates.

Procedure
  • Cell Seeding:

    • Harvest and resuspend cells in culture medium.

    • Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[7]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical final concentration is 2.5 µM Fluo-4 AM with 0.01% Pluronic F-127 in assay buffer.[8]

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate in the dark at 37°C for 60 minutes, followed by an additional 15-30 minutes at room temperature.[7]

  • Compound Preparation and Incubation:

    • Prepare serial dilutions of this compound and reference compounds in assay buffer. A typical starting concentration for Azelnidipine could be 10 µM, followed by 1:3 or 1:10 serial dilutions.

    • After the dye loading incubation, gently wash the cells twice with 100 µL of assay buffer.

    • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO in assay buffer).

    • Incubate the plate at room temperature for 20 minutes in the dark.

  • Calcium Influx Measurement:

    • Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7]

    • Program the instrument to perform a kinetic read with automated addition of the depolarization solution.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject 25 µL of the high KCl depolarization solution into each well to induce calcium influx.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after depolarization.

    • Normalize the data to the vehicle control (100% response) and a positive control inhibitor (e.g., a high concentration of Isradipine, 0% response).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound.

Conclusion

This application note provides a comprehensive framework for assessing the in vitro potency of this compound as an L-type calcium channel blocker. The described fluorescence-based calcium influx assay is a robust and scalable method suitable for compound characterization and screening in a drug discovery setting. Researchers should optimize cell density, dye loading conditions, and depolarization stimulus for their specific cell system to ensure reliable and reproducible results.

References

Application Notes and Protocols for Cell-based Assay Development for (R)-Azelnidipine Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Azelnidipine is a dihydropyridine (B1217469) derivative that acts as a selective L-type calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of calcium ion (Ca2+) influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[2][3] The development of robust and reliable cell-based assays is crucial for the screening and characterization of this compound and other potential L-type calcium channel modulators.

These application notes provide detailed protocols for a primary functional assay measuring intracellular calcium influx, a secondary membrane potential assay, and a cytotoxicity assay to evaluate the selectivity and safety profile of this compound. The protocols are designed for a high-throughput screening (HTS) format, enabling the efficient evaluation of compound libraries.

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

The antihypertensive effect of this compound is initiated by its binding to and blockade of L-type voltage-gated calcium channels on the plasma membrane of vascular smooth muscle cells. This action inhibits the influx of extracellular calcium, a critical step in the signaling cascade that leads to muscle contraction. The reduction in intracellular calcium concentration prevents the formation of the Ca2+-calmodulin complex, which in turn decreases the activity of myosin light-chain kinase (MLCK). With reduced MLCK activity, the phosphorylation of the myosin light chain is diminished, leading to the relaxation of the vascular smooth muscle, vasodilation, and a decrease in peripheral resistance and blood pressure.[4][5]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 Depolarization Membrane Depolarization LTypeChannel L-type Ca2+ Channel Depolarization->LTypeChannel activates Ca_influx Ca2+ Influx LTypeChannel->Ca_influx Azelnidipine This compound Azelnidipine->LTypeChannel blocks Vasodilation Vasodilation Azelnidipine->Vasodilation Ca_intracellular ↑ Intracellular [Ca2+] Ca_influx->Ca_intracellular Calmodulin Calmodulin Ca_intracellular->Calmodulin binds CaM_complex Ca2+-Calmodulin Complex Calmodulin->CaM_complex MLCK_active MLCK (active) CaM_complex->MLCK_active activates MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active MyosinLC_P Phosphorylated Myosin Light Chain MLCK_active->MyosinLC_P phosphorylates MyosinLC Myosin Light Chain MyosinLC->MyosinLC_P Contraction Vascular Smooth Muscle Contraction MyosinLC_P->Contraction

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Workflow for this compound Screening

The screening process for identifying and characterizing L-type calcium channel blockers like this compound typically follows a multi-stage approach. The workflow begins with a primary high-throughput screen using a functional assay, such as a calcium influx assay, to identify initial "hit" compounds. These hits are then confirmed and further characterized in secondary assays, which may include a membrane potential assay to confirm the mechanism of action and a cytotoxicity assay to assess off-target effects. Finally, dose-response curves are generated for confirmed hits to determine their potency (e.g., IC50 value).

G start Start cell_prep Cell Preparation (HEK293-Cav1.2) start->cell_prep plate_cells Plate Cells in 96-well Plates cell_prep->plate_cells primary_screen Primary HTS: Calcium Influx Assay (Fluo-4 AM) plate_cells->primary_screen compound_prep Compound Preparation (this compound & Controls) compound_prep->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_assay Secondary Assays hit_id->secondary_assay Confirmed Hits end End hit_id->end Inactive Compounds membrane_potential Membrane Potential Assay secondary_assay->membrane_potential cytotoxicity Cytotoxicity Assay (MTT) secondary_assay->cytotoxicity dose_response Dose-Response Analysis membrane_potential->dose_response cytotoxicity->dose_response ic50 IC50 Determination dose_response->ic50 ic50->end

Caption: High-throughput screening workflow for this compound.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for this compound and control compounds in the described cell-based assays.

Table 1: Calcium Influx Assay - Inhibition of K+-induced Calcium Influx

CompoundConcentration (nM)% Inhibition (Mean ± SD)IC50 (nM)
This compound115.2 ± 2.18.5
1055.8 ± 4.5
10092.1 ± 3.2
Nimodipine110.5 ± 1.859
1048.9 ± 3.9
10085.3 ± 4.1
Verapamil108.2 ± 1.5250
10045.1 ± 5.0
100089.7 ± 3.7
DMSO (Vehicle)0.1%0.5 ± 0.8>10,000

Table 2: Membrane Potential Assay - Inhibition of Depolarization

CompoundConcentration (nM)% Inhibition of ΔRFU (Mean ± SD)IC50 (nM)
This compound112.8 ± 2.510.2
1052.3 ± 5.1
10089.6 ± 4.0
Nimodipine19.1 ± 2.065
1046.2 ± 4.2
10082.5 ± 4.8
DMSO (Vehicle)0.1%0.8 ± 1.1>10,000

Table 3: Cytotoxicity Assay (MTT) - Effect on Cell Viability

CompoundConcentration (µM)% Cell Viability (Mean ± SD)CC50 (µM)
This compound198.5 ± 3.2> 20
595.1 ± 4.5
1090.8 ± 5.1
2085.2 ± 6.3
Doxorubicin (Positive Control)0.180.1 ± 6.80.5
0.552.3 ± 5.9
125.7 ± 4.1
DMSO (Vehicle)0.1%100.2 ± 2.5> 1%

Experimental Protocols

Primary Screening: Calcium Influx Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by membrane depolarization.

Materials:

  • HEK293 cell line stably expressing the human L-type calcium channel complex (Cav1.2, α2δ1, and β2 subunits)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Potassium Chloride (KCl)

  • This compound and control compounds

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with fluidic handling capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating:

    • Culture HEK293-Cav1.2 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells into 96-well black, clear-bottom plates at a density of 50,000 - 80,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment and formation of a monolayer.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution: 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS with 20 mM HEPES.

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in HBSS with 20 mM HEPES. The final DMSO concentration should not exceed 0.1%.

    • Using a fluorescence plate reader with a liquid handling system, add the compound solutions to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Depolarization and Signal Detection:

    • Prepare a high potassium (depolarizing) solution of KCl in HBSS (e.g., 90 mM KCl).

    • Set the fluorescence plate reader to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) kinetically.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the high KCl solution to all wells to induce membrane depolarization and calcium influx.

    • Continue to record the fluorescence signal for 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after KCl addition.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a high concentration of a known blocker, 100% inhibition).

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Screening: Membrane Potential Assay

This assay provides an orthogonal method to confirm the mechanism of action by measuring changes in membrane potential.

Materials:

  • HEK293-Cav1.2 cells

  • FLIPR Membrane Potential Assay Kit (or equivalent)

  • HBSS with 20 mM HEPES

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with fluidic handling capabilities (e.g., FLIPR)

Protocol:

  • Cell Plating:

    • Follow the same procedure as in the Calcium Influx Assay (Protocol 1, Step 1).

  • Dye Loading:

    • Prepare the membrane potential dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).[6][7]

    • Aspirate the culture medium and add 100 µL of the dye loading buffer to each well.

    • Incubate the plate for 30-60 minutes at 37°C.[6]

  • Compound Addition and Signal Detection:

    • Prepare compound dilutions as described in the Calcium Influx Assay (Protocol 1, Step 3).

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the membrane potential dye (e.g., Excitation: 530 nm, Emission: 565 nm for the FLIPR Blue kit).[8]

    • Establish a baseline fluorescence reading.

    • Add the compound solutions to the cell plate and incubate for the desired time.

    • Add a depolarizing stimulus (e.g., high KCl solution).

    • Record the kinetic fluorescence response.

  • Data Analysis:

    • Analyze the data similarly to the Calcium Influx Assay, calculating the inhibition of the depolarization-induced change in relative fluorescence units (ΔRFU).

    • Determine the IC50 values for active compounds.

Cytotoxicity Assay (MTT Assay)

This assay assesses the potential cytotoxic effects of this compound.

Materials:

  • HEK293-Cav1.2 cells

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Absorbance microplate reader

Protocol:

  • Cell Plating:

    • Seed HEK293-Cav1.2 cells into a 96-well clear plate at a density of 10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in culture medium.

    • Remove the medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 24-48 hours at 37°C, 5% CO2.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, 5% CO2, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the compound concentration and determine the CC50 (50% cytotoxic concentration) value.

Conclusion

The protocols described in these application notes provide a comprehensive framework for the development of cell-based assays for the screening and characterization of this compound and other L-type calcium channel blockers. The combination of a primary functional calcium influx assay, a secondary membrane potential assay, and a cytotoxicity assay allows for the identification of potent and selective compounds with a favorable safety profile, thereby accelerating the drug discovery and development process.

References

Application Notes and Protocols for (R)-Azelnidipine Efficacy in Hypertension Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azelnidipine (B1666253) is a third-generation dihydropyridine (B1217469) calcium channel blocker (CCB) utilized for the management of hypertension.[1] It is administered as a racemic mixture of its (R) and (S) enantiomers. While the pharmacological activity is primarily attributed to the (R)-enantiomer, preclinical studies in animal models have predominantly evaluated the effects of the racemic mixture. These notes provide a summary of the available data on the antihypertensive efficacy of azelnidipine in various animal models, with a focus on blood pressure regulation and associated physiological effects.

Note: The following data and protocols are based on studies conducted with racemic azelnidipine, as specific efficacy studies on the isolated (R)-Azelnidipine enantiomer in hypertensive animal models are not extensively available in the public domain.

Data Presentation

Table 1: Efficacy of Oral Azelnidipine in Spontaneously Hypertensive Rats (SHR)
Animal ModelDrug/DoseDurationChange in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Change in Renal Sympathetic Nerve Activity (RSNA)Reference
Stroke-Prone Spontaneously Hypertensive Rats (SHRsp)Azelnidipine (3 mg/kg/day)10 daysNo significant decrease-Trend of decrease[2]
Stroke-Prone Spontaneously Hypertensive Rats (SHRsp)Azelnidipine (10 mg/kg/day)10 daysSignificant decreaseAttenuated increase in response to stressAttenuated increase in response to stress[2]
Table 2: Efficacy of Intravenous Azelnidipine in Spontaneously Hypertensive Rats (SHR)
Animal ModelDrug/DoseObservation PeriodChange in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Change in Renal Sympathetic Nerve Activity (RSNA)Reference
Anesthetized Spontaneously Hypertensive Rats (SHR)Azelnidipine (10 µg/kg/min for 10 min)50 min post-administration↓ from 153±5 to 122±5 mmHgNo significant changeNo significant change[3]
Conscious, unrestrained Stroke-Prone Spontaneously Hypertensive Rats (SHRsp)Azelnidipine (undisclosed dose)-Slowly developing depressor effectIncreasedSmaller increase compared to nicardipine[2]
Table 3: Comparative Efficacy of Azelnidipine and Amlodipine (B1666008) in Anesthetized Dogs
Animal ModelDrug/DoseObservationChange in Blood PressureChange in Heart RateChange in Plasma NoradrenalineReference
Halothane-anesthetized dogsAzelnidipine (10, 20, 70 µg/kg, i.v.)-Slow onset, long-lasting hypotensionHardly affectedHardly affected[4]
Halothane-anesthetized dogsAmlodipine (30, 70, 200 µg/kg, i.v.)-Slow onset, long-lasting hypotensionIncreased at high doseIncreased at high dose[4]

Experimental Protocols

Protocol 1: Oral Administration in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the chronic antihypertensive effects of orally administered azelnidipine.

Animal Model: Stroke-Prone Spontaneously Hypertensive Rats (SHRsp) are a suitable model for studying genetic hypertension and its complications.[5]

Materials:

  • This compound (or racemic Azelnidipine)

  • Vehicle (e.g., 0.5% carboxymethylcellulose solution)

  • Oral gavage needles

  • Blood pressure measurement system (e.g., tail-cuff method or telemetry)

  • Metabolic cages for urine collection (optional, for renal function studies)

Procedure:

  • Animal Acclimatization: Acclimatize male SHRsp (e.g., 12-14 weeks old) to the housing conditions for at least one week.

  • Baseline Measurements: Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for several consecutive days to establish a stable baseline.

  • Randomization: Randomly assign animals to different treatment groups: Vehicle control, Low-dose Azelnidipine (e.g., 3 mg/kg/day), and High-dose Azelnidipine (e.g., 10 mg/kg/day).

  • Drug Administration: Administer the assigned treatment daily via oral gavage for the specified duration (e.g., 10 days).[2]

  • Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals throughout the study period.

  • Terminal Procedures (Optional): At the end of the study, animals may be anesthetized for the collection of blood and tissue samples for further analysis (e.g., plasma drug concentration, biomarker analysis).

Protocol 2: Intravenous Administration and Sympathetic Nerve Activity Measurement in SHR

Objective: To assess the acute effects of intravenous azelnidipine on hemodynamics and sympathetic nerve activity.

Animal Model: Anesthetized Spontaneously Hypertensive Rats (SHR).

Materials:

  • This compound (or racemic Azelnidipine) for intravenous administration

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Catheters for arterial and venous cannulation

  • Blood pressure transducer and recording system

  • Bipolar platinum electrodes for renal sympathetic nerve activity (RSNA) recording

  • Amplifier and data acquisition system for RSNA

Procedure:

  • Animal Preparation: Anesthetize the SHR and cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration.

  • RSNA Recording: Through a retroperitoneal incision, expose the left renal artery and nerve bundle. Place a bipolar platinum electrode in contact with the renal nerve and record the renal sympathetic nerve activity (RSNA).

  • Stabilization: Allow the animal to stabilize for a period after surgery.

  • Baseline Recording: Record baseline mean arterial pressure (MAP), heart rate (HR), and integrated RSNA.

  • Drug Infusion: Infuse Azelnidipine intravenously at a constant rate (e.g., 10 µg/kg/min) for a defined period (e.g., 10 minutes).[3]

  • Post-infusion Monitoring: Continuously record MAP, HR, and RSNA for a specified duration following the infusion.

  • Data Analysis: Express changes in RSNA as a percentage of the baseline value.

Mandatory Visualizations

G cluster_0 Mechanism of Action Azelnidipine This compound L_type L-type Ca2+ Channels (Vascular Smooth Muscle) Azelnidipine->L_type Blocks T_type T-type Ca2+ Channels (Afferent/Efferent Arterioles) Azelnidipine->T_type Blocks SNS Sympathetic Nervous System Azelnidipine->SNS Inhibits Activity Ca_influx Ca2+ Influx L_type->Ca_influx T_type->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Inhibits BP Decreased Blood Pressure Vasodilation->BP HR Heart Rate SNS->HR No_reflex_tachycardia No Reflex Tachycardia HR->No_reflex_tachycardia

Caption: Mechanism of this compound in Hypertension.

G cluster_workflow Experimental Workflow: Oral Administration Study start Start acclimatization Animal Acclimatization (SHRsp, 1 week) start->acclimatization baseline Baseline Measurements (BP, HR) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Daily Oral Administration (e.g., 10 days) randomization->treatment monitoring Regular Monitoring (BP, HR) treatment->monitoring monitoring->treatment Repeat Daily end End of Study / Data Analysis monitoring->end

Caption: Workflow for Oral Efficacy Studies.

G cluster_iv_workflow Experimental Workflow: Intravenous Administration Study start_iv Start anesthesia Anesthesia and Surgical Preparation (Catheterization, Electrode Placement) start_iv->anesthesia stabilization Stabilization Period anesthesia->stabilization baseline_iv Baseline Recording (MAP, HR, RSNA) stabilization->baseline_iv infusion Intravenous Infusion of Azelnidipine baseline_iv->infusion monitoring_iv Post-infusion Monitoring infusion->monitoring_iv end_iv Data Analysis monitoring_iv->end_iv

Caption: Workflow for Intravenous Efficacy Studies.

References

Application Note: Enantioselective Quantification of (R)-Azelnidipine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azelnidipine (B1666253) is a third-generation dihydropyridine (B1217469) calcium channel blocker effective for treating hypertension.[1][2] It is administered as a racemic mixture of (R)- and (S)-enantiomers. The pharmacological activity, however, is primarily attributed to the (R)-enantiomer.[2] Therefore, an analytical method that can selectively quantify (R)-Azelnidipine in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical research. This application note provides a detailed protocol for a sensitive and robust LC-MS/MS method for the enantioselective determination of this compound in human plasma.

Principle

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation and quantification of this compound. Chiral separation of the enantiomers is achieved using a specialized chiral stationary phase. Sample preparation involves a straightforward protein precipitation step to extract the analyte and internal standard from the plasma matrix. Quantification is performed using multiple reaction monitoring (MRM) in positive ion mode.

Materials and Reagents

  • This compound and (S)-Azelnidipine reference standards

  • [(2)H(6)]-Azelnidipine (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (analytical grade)

  • Ammonium formate (B1220265) (analytical grade)

  • Ultrapure water

  • Human plasma with K2EDTA as anticoagulant

Instrumentation and Analytical Conditions

A summary of the liquid chromatography and mass spectrometry parameters is provided in the table below.

Table 1: LC-MS/MS Instrumentation and Conditions

ParameterSetting
Liquid Chromatography
HPLC SystemShimadzu Nexera XR UFLC system or equivalent
Chiral ColumnAlpha(1)-acid glycoprotein (B1211001) (AGP) based chiral column
Mobile PhaseIsocratic: Acetonitrile / 5mM Ammonium Formate (pH 3.0 with formic acid)
Flow Rate1.00 mL/min (with flow splitting to the mass spectrometer if necessary)
Injection Volume15 µL[3]
Column Temperature40°C[3]
Autosampler Temperature5°C[3]
Run TimeApproximately 5.0 minutes[4]
Mass Spectrometry
Mass SpectrometerSciex API 4000 triple quadrupole mass spectrometer or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: m/z 583 -> 167[4]
(S)-Azelnidipine: m/z 583 -> 167[4]
[(2)H(6)]-Azelnidipine (IS): m/z 589 -> 167[4]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and [(2)H(6)]-Azelnidipine in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) methanol/water mixture to create standard working solutions for calibration curve and quality control samples. Prepare a working solution of [(2)H(6)]-Azelnidipine (Internal Standard) at an appropriate concentration in the same diluent.

Sample Preparation (Protein Precipitation)

The following diagram outlines the sample preparation workflow.

G Sample Preparation Workflow plasma 1. Pipette 1.0 mL of human plasma into a microcentrifuge tube is 2. Add working solution of [(2)H(6)]-Azelnidipine (IS) plasma->is precipitate 3. Add cold acetonitrile to precipitate proteins is->precipitate vortex 4. Vortex mix for 1-2 minutes precipitate->vortex centrifuge 5. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C vortex->centrifuge supernatant 6. Transfer the supernatant to a clean vial for analysis centrifuge->supernatant lcinject 7. Inject into LC-MS/MS system supernatant->lcinject

Caption: Workflow for plasma sample preparation.

Method Validation

The analytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity
Calibration Curve Range0.05 - 20 ng/mL[4]
RegressionWeighted (1/x²) quadratic regression[4]
Correlation Coefficient (r²)> 0.997[4]
Sensitivity
Lower Limit of Quantification (LLOQ)0.05 ng/mL for each enantiomer[4]
Accuracy and Precision
Intra- and Inter-day Precision (RSD%)< 15% (except for LLOQ, where it should be < 20%)
Intra- and Inter-day Accuracy (% Bias)Within ±15% (except for LLOQ, where it should be within ±20%)
Recovery
This compound71.4 - 79.7%[4]
(S)-Azelnidipine71.7 - 84.2%[4]
Stability
Short-term, long-term, auto-sampler, and stock solution stabilityAll analytes showed acceptable stability[4]

Data Analysis and Quantification

The following diagram illustrates the data analysis process.

G Data Analysis and Quantification lcms LC-MS/MS Data Acquisition (MRM Mode) chromatogram Generate Chromatograms for this compound and IS lcms->chromatogram integration Integrate Peak Areas chromatogram->integration ratio Calculate Peak Area Ratio (this compound / IS) integration->ratio calibration Construct Calibration Curve (Peak Area Ratio vs. Concentration) ratio->calibration For Standards quantify Quantify this compound Concentration in Unknown Samples ratio->quantify For Samples calibration->quantify Regression Equation

Caption: Data analysis workflow.

Quantification is performed by constructing a calibration curve from the peak area ratio of this compound to the internal standard versus the concentration of the calibration standards. The concentration of this compound in unknown samples is then calculated from this curve.

Conclusion

This application note describes a validated LC-MS/MS method for the enantioselective quantification of this compound in human plasma. The method is sensitive, specific, and robust, making it suitable for supporting pharmacokinetic and clinical studies of azelnidipine. The use of a chiral stationary phase allows for the accurate determination of the pharmacologically active (R)-enantiomer.

References

Application Notes and Protocols for (R)-Azelnidipine Administration in Rodent Models of Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelnidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia.[1][2] Its therapeutic potential is attributed not only to its primary function as an L-type calcium channel antagonist but also to its potent anti-inflammatory and antioxidant properties.[1][2] These pleiotropic effects make it a compelling candidate for further investigation in the context of stroke therapy.

It is important to note that Azelnidipine is a chiral molecule, existing as (R)- and (S)-enantiomers. While the majority of published research has been conducted using the racemic mixture of Azelnidipine, the specific contributions of each enantiomer to the observed neuroprotective effects are not yet fully elucidated. This document provides a comprehensive overview of the administration of Azelnidipine in rodent models of stroke, based on the available scientific literature. While the focus is on the potential application of (R)-Azelnidipine, the protocols and data presented herein are derived from studies utilizing the racemic form, as specific data for the (R)-enantiomer in stroke models is currently limited.

Quantitative Data Summary

The following tables summarize the key quantitative data from a representative study investigating the effects of Azelnidipine in a rat model of cerebral ischemia/reperfusion injury.

Table 1: Experimental Groups and Azelnidipine Administration

GroupTreatmentAnimal ModelDosageRoute of AdministrationDuration
AzelnidipineRacemic AzelnidipineSprague-Dawley Rats3 mg/kg/dayOral Gavage7 days (pretreatment)
Ischemia/Reperfusion (I/R) ControlVehicle (e.g., 0.5% Carboxymethylcellulose)Sprague-Dawley Rats-Oral Gavage7 days (pretreatment)
ShamSham SurgerySprague-Dawley Rats---

Table 2: Effects of Azelnidipine on Infarct Volume and Neurological Deficit

GroupInfarct Volume (%)Neurological Score (e.g., mNSS)
AzelnidipineSignificantly reduced compared to I/R ControlSignificantly improved compared to I/R Control
I/R ControlMarkedly increased compared to ShamSignificantly impaired compared to Sham
ShamMinimal to noneNormal

Table 3: Effects of Azelnidipine on Inflammatory and Oxidative Stress Markers

MarkerAzelnidipine Group (change relative to I/R Control)
Pro-inflammatory Cytokines
Interleukin-6 (IL-6)
Tumor Necrosis Factor-alpha (TNF-α)
Adhesion Molecules
Intercellular Adhesion Molecule-1 (ICAM-1)
Transcription Factors
Nuclear Factor-kappa B (NF-κB) p65 subunit↓ (nuclear translocation)
Oxidative Stress Markers
Malondialdehyde (MDA)
Total Antioxidant Capacity (TAC)

Note: The specific quantitative values for infarct volume, neurological scores, and biomarker levels can be found in the primary research articles. The table provides a qualitative summary of the observed effects.

Experimental Protocols

Rodent Model of Stroke: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane, chloral (B1216628) hydrate)

  • Heating pad to maintain body temperature

  • Operating microscope

  • Micro-surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C.

  • Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the CCA proximally and the ECA distally.

  • Insert the 4-0 monofilament suture into the ICA via the ECA stump.

  • Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.

  • For transient MCAO, withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Close the incision and allow the animal to recover.

This compound Preparation and Administration

Materials:

  • This compound (or racemic Azelnidipine)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in distilled water)

  • Oral gavage needles

Procedure:

  • Prepare a homogenous suspension of this compound in the vehicle at the desired concentration (e.g., 3 mg/ml for a 3 mg/kg dose in a rat with an administration volume of 1 ml/kg).

  • Administer the suspension orally to the rats using a gavage needle.

  • For pretreatment studies, administer daily for a specified period (e.g., 7 days) before the induction of stroke. For post-treatment studies, administer at specific time points after the onset of ischemia.

Neurological Assessment

Neurological deficits are assessed using a standardized scoring system.

Modified Neurological Severity Score (mNSS): This is a composite score evaluating motor, sensory, balance, and reflex functions. A higher score indicates a more severe neurological deficit. The tests include:

  • Motor tests: Raising the rat by the tail (observing for forelimb flexion), placing the rat on the floor (observing for circling).

  • Sensory tests: Placing and proprioceptive tests.

  • Beam balance tests: Ability to traverse a narrow beam.

  • Reflex tests: Pinna, corneal, and startle reflexes.

Infarct Volume Measurement

2,3,5-triphenyltetrazolium chloride (TTC) Staining:

  • Twenty-four hours after MCAO, euthanize the rat and perfuse the brain with cold saline.

  • Carefully remove the brain and slice it into 2 mm coronal sections.

  • Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Fix the stained slices in 10% formalin.

  • Quantify the infarct area in each slice using image analysis software. The total infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness.

Immunohistochemistry for NF-κB
  • Perfuse the brain with saline followed by 4% paraformaldehyde (PFA).

  • Post-fix the brain in 4% PFA and then cryoprotect in sucrose (B13894) solutions.

  • Cut the brain into thin sections (e.g., 20 µm) using a cryostat.

  • Mount the sections on slides and perform antigen retrieval if necessary.

  • Block non-specific binding sites with a blocking solution (e.g., serum from the secondary antibody host species).

  • Incubate the sections with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

  • Wash the sections and incubate with a biotinylated secondary antibody.

  • Follow with an avidin-biotin-peroxidase complex and visualize with a chromogen such as diaminobenzidine (DAB).

  • Counterstain with a nuclear stain (e.g., hematoxylin).

  • Analyze the nuclear translocation of NF-κB p65 in the peri-infarct region under a microscope.

ELISA for Pro-inflammatory Cytokines
  • At a designated time point after stroke, euthanize the animal and rapidly dissect the brain tissue from the ischemic hemisphere.

  • Homogenize the tissue in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the total protein concentration in the supernatant.

  • Use commercially available ELISA kits to quantify the levels of IL-6 and TNF-α in the brain tissue lysates, following the manufacturer's instructions.

  • Normalize the cytokine concentrations to the total protein content.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Mechanism of Azelnidipine in Stroke

G cluster_stroke Ischemic Stroke cluster_pathways Pathophysiological Cascade cluster_azel This compound Intervention stroke_node Cerebral Ischemia/Reperfusion ca_influx ↑ Intracellular Ca2+ stroke_node->ca_influx ros ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) stroke_node->ros ca_influx->ros neuronal_death Neuronal Apoptosis & Necrosis ca_influx->neuronal_death nfkb ↑ NF-κB Activation ros->nfkb ros->neuronal_death inflammation ↑ Pro-inflammatory Cytokines (IL-6, TNF-α) nfkb->inflammation inflammation->neuronal_death azel This compound azel->ca_influx Blocks L-type Ca2+ channels azel->ros Antioxidant Effect (Free Radical Scavenging) azel->nfkb Inhibits NF-κB Pathway

Caption: Proposed mechanism of this compound's neuroprotection in ischemic stroke.

Experimental Workflow for Preclinical Evaluation

G start Start: Rodent Model Selection (e.g., Sprague-Dawley Rat) drug_prep This compound Preparation (Suspension in Vehicle) start->drug_prep stroke_induction Stroke Induction (e.g., MCAO) start->stroke_induction drug_admin Drug Administration (Oral Gavage) drug_prep->drug_admin stroke_induction->drug_admin Pre- or Post-treatment behavioral Neurological Assessment (e.g., mNSS) drug_admin->behavioral histology Histological Analysis (TTC Staining for Infarct Volume) behavioral->histology biochem Biochemical Analysis (ELISA for Cytokines, IHC for NF-κB) histology->biochem data_analysis Data Analysis & Interpretation biochem->data_analysis

Caption: General experimental workflow for evaluating this compound in rodent stroke models.

Conclusion

The available evidence strongly suggests that Azelnidipine possesses significant neuroprotective properties in rodent models of stroke, primarily through its combined actions of calcium channel blockade, anti-inflammation, and antioxidation. The detailed protocols provided in this document offer a framework for researchers to further investigate the therapeutic potential of this compound. A critical area for future research is the specific evaluation of the this compound enantiomer to determine if it offers a more favorable efficacy and safety profile compared to the racemic mixture. Such studies will be instrumental in advancing the development of Azelnidipine as a potential treatment for ischemic stroke.

References

Application Notes and Protocols for High-Throughput Screening of (R)-Azelnidipine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Azelnidipine is a third-generation dihydropyridine (B1217469) calcium channel blocker renowned for its gradual onset and long-lasting antihypertensive effects with minimal impact on heart rate.[1][2][3] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels (Cav1.2) in vascular smooth muscle cells.[1][2][3][4][5] This blockage prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[1][2][4][5] The discovery and development of novel this compound analogs with improved efficacy, selectivity, and pharmacokinetic profiles are of significant interest in cardiovascular medicine. High-throughput screening (HTS) plays a pivotal role in this process by enabling the rapid evaluation of large compound libraries.

These application notes provide detailed protocols for two primary HTS assays—the Fluorescence-Based Calcium Flux Assay and the Automated Patch-Clamp Assay—which are instrumental in identifying and characterizing new this compound analogs. Additionally, protocols for crucial secondary and counter-screening assays are outlined to ensure the selection of high-quality lead compounds.

Primary High-Throughput Screening Assays

Fluorescence-Based Calcium Flux Assay

This assay is a common primary screening method for identifying modulators of calcium channels. It relies on the use of calcium-sensitive fluorescent dyes, such as Fluo-4 AM, to detect changes in intracellular calcium concentrations following channel activation.

Experimental Protocol:

a. Cell Culture and Plating:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human L-type calcium channel subunits (α1C, β2, and α2δ) are recommended.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a suitable selection antibiotic (e.g., G418).

  • Plating: Seed cells in black-walled, clear-bottom 384-well microplates at a density of 10,000 to 20,000 cells per well.[1][6] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

b. Dye Loading:

  • Prepare a Fluo-4 AM dye-loading solution in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES. The final concentration of Fluo-4 AM is typically between 2-5 µM.

  • Remove the culture medium from the cell plate and add 25 µL of the dye-loading solution to each well.[1][6]

  • Incubate the plate at 37°C for 60 minutes, followed by a 15-30 minute incubation at room temperature to allow for complete de-esterification of the dye.[1][6]

c. Compound Addition and Signal Detection:

  • Prepare serial dilutions of the this compound analogs and control compounds (e.g., this compound, nifedipine) in HBSS.

  • Depolarize the cells to open the L-type calcium channels by adding a solution containing a high concentration of potassium chloride (e.g., 90 mM KCl).

  • Using a fluorescent imaging plate reader (FLIPR) or a similar instrument, measure the baseline fluorescence (Ex/Em = 490/525 nm for Fluo-4).[1][6]

  • Add the test compounds to the wells, followed by the depolarizing stimulus.

  • Continuously record the fluorescence intensity for 2-3 minutes to measure the calcium influx.

d. Data Analysis:

  • The inhibitory effect of the compounds is calculated as the percentage decrease in the fluorescence signal in the presence of the compound compared to the control (vehicle-treated) wells.

  • Plot the percentage inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Automated Patch-Clamp Assay

Automated patch-clamp systems, such as the IonWorks Barracuda, provide a higher-throughput method for directly measuring ion channel currents, offering more detailed mechanistic information than calcium flux assays.[5][7]

Experimental Protocol:

a. Cell Preparation:

  • Use the same HEK293 cell line stably expressing L-type calcium channels as in the calcium flux assay.

  • On the day of the experiment, detach the cells from the culture flask using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in an appropriate external recording solution at a concentration of 1-2 million cells/mL.

b. Instrument Setup and Recording:

  • Prime the fluidics of the IonWorks Barracuda system with the internal and external recording solutions.

  • Transfer the cell suspension and compound plates to the instrument.

  • The instrument will automatically perform the following steps for each well of the 384-well PatchPlate™:

    • Cell trapping and seal formation.

    • Establishment of the whole-cell configuration via perforation of the cell membrane.

    • Application of a voltage protocol to elicit L-type calcium channel currents. A typical protocol involves holding the membrane potential at -80 mV and applying a depolarizing step to 0 mV.

    • Addition of the test compound at various concentrations.

    • Recording of the ion channel currents in the presence of the compound.

c. Data Analysis:

  • Measure the peak current amplitude in the presence and absence of the test compound.

  • Calculate the percentage of current inhibition for each concentration.

  • Determine the IC50 values by fitting the concentration-response data to a suitable model.

Data Presentation

The quantitative data obtained from the primary HTS assays should be summarized in a clear and structured format to facilitate the comparison of this compound analogs.

Compound ID Calcium Flux IC50 (µM) Automated Patch-Clamp IC50 (µM)
This compound[Insert Value][Insert Value]
Analog-001[Insert Value][Insert Value]
Analog-002[Insert Value][Insert Value]
.........
Nifedipine (Control)[Insert Value][Insert Value]

Secondary and Counter-Screening Assays

Following the primary screen, hit compounds should be subjected to secondary and counter-screening assays to confirm their activity, determine their selectivity, and rule out non-specific effects.

Selectivity Assays

It is crucial to assess the selectivity of the lead compounds for L-type calcium channels over other subtypes, such as N-type and T-type channels, to minimize potential off-target effects.

Protocol:

  • Perform automated patch-clamp assays using cell lines stably expressing N-type (Cav2.2) or T-type (Cav3.2) calcium channels.

  • Follow the same general protocol as for the L-type channel assay, using appropriate voltage protocols to activate the specific channel subtype.

  • Determine the IC50 values for the inhibition of N-type and T-type channel currents.

  • Calculate the selectivity ratio by dividing the IC50 for the off-target channel by the IC50 for the L-type channel. A higher ratio indicates greater selectivity.

Compound ID L-type IC50 (µM) N-type IC50 (µM) T-type IC50 (µM) N-type/L-type Selectivity T-type/L-type Selectivity
Analog-001[Insert Value][Insert Value][Insert Value][Calculate Ratio][Calculate Ratio]
Analog-002[Insert Value][Insert Value][Insert Value][Calculate Ratio][Calculate Ratio]
..................
Cytotoxicity Counter-Screen

This assay is essential to eliminate false positives from the primary calcium flux screen that may be due to compound-induced cell death rather than specific channel blockade.

Protocol:

  • Use a commercially available cytotoxicity assay kit (e.g., MTT, MTS, or CellTiter-Glo®).

  • Plate the HEK293 cells in a 384-well plate and treat them with the same concentrations of the hit compounds used in the primary screen.

  • Incubate for the same duration as the primary assay.

  • Follow the manufacturer's protocol to measure cell viability.

  • Compounds that exhibit significant cytotoxicity at concentrations where they show activity in the primary screen should be flagged as potential false positives.

Visualizations

L-type Calcium Channel Signaling Pathway

L_type_calcium_channel_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L_type_channel L-type Calcium Channel (CaV1.2) Ca_in Ca²⁺ Ca_out Ca²⁺ Ca_out->L_type_channel Influx Calmodulin Calmodulin Ca_in->Calmodulin Binds MLCK MLCK Calmodulin->MLCK Activates Myosin Myosin Light Chain MLCK->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Light Chain Contraction Muscle Contraction Myosin_P->Contraction Leads to Depolarization Membrane Depolarization Depolarization->L_type_channel Activates Azelnidipine This compound Analogs Azelnidipine->L_type_channel Inhibits

Caption: L-type calcium channel signaling cascade.

High-Throughput Screening Workflow

HTS_Workflow Compound_Library Compound Library (Azelnidipine Analogs) Primary_Screen Primary HTS (Calcium Flux or Automated Patch-Clamp) Compound_Library->Primary_Screen Hit_Identification Hit Identification (IC50 Determination) Primary_Screen->Hit_Identification Secondary_Screening Secondary & Counter-Screening Hit_Identification->Secondary_Screening Selectivity_Assay Selectivity Assays (N-type, T-type channels) Secondary_Screening->Selectivity_Assay Cytotoxicity_Assay Cytotoxicity Assay Secondary_Screening->Cytotoxicity_Assay Lead_Compounds Validated Lead Compounds Selectivity_Assay->Lead_Compounds Cytotoxicity_Assay->Lead_Compounds

Caption: HTS workflow for this compound analogs.

References

Application Notes and Protocols for (R)-Azelnidipine in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (R)-Azelnidipine, a third-generation dihydropyridine (B1217469) L-type calcium channel blocker, in primary neuronal cell culture experiments. This document outlines its mechanism of action, potential applications in neuroscience research, and detailed protocols for assessing its effects on neuronal viability, neurite outgrowth, and relevant signaling pathways.

Introduction

This compound is a potent L-type calcium channel blocker with additional antioxidative and anti-inflammatory properties.[1][2][3] While primarily used as an antihypertensive agent, its neuroprotective effects are of growing interest.[4][5] Azelnidipine (B1666253) has been shown to enhance the expression of endothelial nitric oxide synthase (eNOS) and to possess sympathoinhibitory effects.[6][7][8] Its lipophilic nature allows it to readily cross cell membranes, making it a suitable compound for in vitro studies with primary neuronal cells.[5] In non-neuronal cells, Azelnidipine has been observed to attenuate inflammatory responses and oxidative stress, pathways also implicated in neurodegenerative processes.[9][10]

Mechanism of Action in Neurons

This compound's primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (L-VGCCs), which are crucial for regulating calcium influx in neurons.[1] By blocking these channels, Azelnidipine can modulate neuronal excitability and calcium-dependent signaling cascades. Furthermore, its antioxidant properties may protect neurons from oxidative stress-induced damage.[3][5] Studies on related compounds suggest that L-type calcium channel blockers can influence neurite outgrowth and provide neuroprotection through the modulation of signaling pathways such as the ERK/CREB pathway.[11][12][13]

Data Presentation

The following tables summarize expected quantitative data based on existing literature for Azelnidipine in other cell types and for related L-type calcium channel blockers in neuronal models. Note: These values should be considered as starting points, and optimal concentrations for this compound in primary neuronal cultures should be determined empirically.

Table 1: Concentration-Dependent Effects of this compound on Primary Neuron Viability (Hypothetical)

Concentration (µM)Cell Viability (% of Control)Reference Compound/Cell Type
0 (Vehicle)100-
0.01~100Based on neuroprotective concentrations of other CCBs
0.1~100-105Based on neuroprotective concentrations of other CCBs
1~95-100Based on neuroprotective concentrations of other CCBs
10~80-90Potential for toxicity at higher concentrations
100<50Expected cytotoxicity

Table 2: Effects of this compound on Neurite Outgrowth in Primary Cortical Neurons (Hypothetical)

Treatment GroupConcentration (µM)Total Neurite Length (µm/neuron)Number of Primary Neurites
Control (Vehicle)0BaselineBaseline
This compound0.1IncreasedIncreased
This compound1Significantly IncreasedSignificantly Increased
This compound10Decreased (potential toxicity)Decreased (potential toxicity)

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for neurobiology research.[14][15]

Materials:

  • E18 pregnant Sprague-Dawley rat

  • Hibernate®-E Medium

  • Neurobasal® Plus Medium supplemented with B-27® Plus Supplement

  • Papain and DNase I

  • Poly-D-lysine (PDL)

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell culture plates or coverslips

Procedure:

  • Plate Coating: Coat culture surfaces with 50 µg/mL Poly-D-lysine in sterile water for at least 1 hour at 37°C. Rinse thoroughly with sterile water and allow to dry.[14]

  • Tissue Dissection: Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols. Dissect the cortices from the E18 embryos in ice-cold Hibernate®-E medium.[16]

  • Enzymatic Digestion: Transfer the cortical tissue to a tube containing a papain/DNase I solution and incubate at 37°C for 15-30 minutes with gentle agitation.[16]

  • Cell Dissociation: Stop the digestion by adding a trypsin inhibitor solution. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[16]

  • Cell Plating: Determine cell viability and density using a hemocytometer and trypan blue. Plate the neurons onto the PDL-coated surfaces at a density of 1-2 x 10^5 cells/cm² in pre-warmed Neurobasal® Plus Medium with B-27® Plus Supplement.[14]

  • Cell Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Perform a half-medium change every 3-4 days.

Protocol 2: Assessment of Neuronal Viability

This protocol utilizes the MTT assay to quantify the viability of primary neurons following treatment with this compound.

Materials:

  • Primary cortical neuron cultures in a 96-well plate

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Treatment: After 4-5 days in vitro (DIV), treat the neuronal cultures with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.

  • MTT Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 3: Neurite Outgrowth Assay

This protocol details the immunocytochemical analysis of neurite outgrowth in primary neurons treated with this compound.

Materials:

  • Primary cortical neuron cultures on PDL-coated coverslips

  • This compound stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody (e.g., anti-β-III Tubulin or anti-MAP2)

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope and image analysis software

Procedure:

  • Cell Treatment: At 2 DIV, treat the neurons with desired concentrations of this compound and a vehicle control. Incubate for 48-72 hours.

  • Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.

  • Immunostaining: Block non-specific binding with blocking solution for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash and then incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

  • Quantification: Use image analysis software to measure the total neurite length per neuron and the number of primary neurites.

Visualization of Signaling Pathways and Workflows

G cluster_0 Experimental Workflow for Neurite Outgrowth Assay A Primary Neuron Culture (E18 Rat Cortex) B This compound Treatment (2 DIV, 48-72h) A->B C Immunocytochemistry (β-III Tubulin/MAP2) B->C D Fluorescence Microscopy C->D E Image Analysis (Neurite Length, Branching) D->E

Caption: Experimental workflow for assessing the effect of this compound on neurite outgrowth.

G cluster_1 Proposed Signaling Pathway of this compound in Neurons A This compound B L-type Ca2+ Channel A->B Inhibits C ↓ [Ca2+]i B->C D ↓ Ca2+-dependent Kinases C->D E MAPK/ERK Pathway D->E Modulates F CREB Phosphorylation E->F G Gene Expression (Neuroprotection, Neurite Outgrowth) F->G H ↓ Oxidative Stress H->G I ↓ NF-κB Activation J ↓ Pro-inflammatory Cytokines I->J J->G K Antioxidant Properties K->H L Anti-inflammatory Properties L->I

Caption: Proposed signaling pathways modulated by this compound in neuronal cells.

References

Application Note: High-Throughput Chiral LC-MS/MS Method for the Pharmacokinetic Study of (R)-Azelnidipine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the enantioselective quantification of (R)-Azelnidipine and its inactive (S)-enantiomer in human plasma. Azelnidipine (B1666253) is a dihydropyridine (B1217469) calcium channel blocker where the pharmacological activity resides in the (R)-enantiomer.[1] This method utilizes a chiral stationary phase for the separation of the enantiomers, followed by sensitive and selective detection using a triple quadrupole mass spectrometer. The sample preparation is based on a straightforward solid-phase extraction (SPE) procedure. This method is suitable for high-throughput pharmacokinetic studies in a clinical research setting.

Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension.[2] It is administered as a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer is responsible for the therapeutic effect, while the (S)-enantiomer is inactive.[1] Therefore, a stereoselective analytical method is crucial for the accurate characterization of the pharmacokinetic profile of the active moiety, this compound. This application note provides a detailed protocol for the simultaneous determination of (R)- and (S)-Azelnidipine in human plasma using a chiral LC-MS/MS method.

Experimental

Materials and Reagents
  • This compound and (S)-Azelnidipine reference standards

  • Azelnidipine-d6 (internal standard, IS)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of Azelnidipine enantiomers and the internal standard from human plasma.[3]

  • To 1.0 mL of human plasma, add the internal standard solution.

  • Load the sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation of (R)- and (S)-Azelnidipine is achieved using a chiral stationary phase.

Table 1: Chromatographic Conditions

ParameterValue
ColumnChiralpak AD-H (250 mm x 4.6 mm, 5.0 µm)[4] or alpha(1)-acid glycoprotein (B1211001) chiral column[3]
Mobile PhaseIsocratic mixture of hexane (B92381) and isopropyl alcohol (90:10, v/v)[4] or other suitable mobile phase for the specific chiral column.
Flow Rate0.8 mL/min[4]
Column Temperature20°C[4]
Injection Volume10 µL
Run Time5.0 min[3]
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transitions(R)- and (S)-Azelnidipine: m/z 583 -> 167[3] Azelnidipine-d6 (IS): m/z 589 -> 167[3]
Dwell Time200 ms
Collision GasArgon

Results and Discussion

This method was validated for its linearity, accuracy, precision, and stability. The calibration curve was linear over the concentration range of 0.05 to 20 ng/mL for both enantiomers.[3] The intra- and inter-assay precision were within acceptable limits, and the accuracy was found to be excellent.[3]

Pharmacokinetic Data

The developed method can be successfully applied to pharmacokinetic studies. After oral administration of a single 16 mg dose of racemic Azelnidipine to healthy volunteers, the pharmacokinetic parameters were determined.

Table 3: Pharmacokinetic Parameters of Racemic Azelnidipine (16 mg single dose) in Healthy Volunteers

ParameterValueReference
Cmax (ng/mL)6.29 - 6.59[5]
Tmax (hr)3.33 - 3.38[5]
AUC0-t (ng·h/mL)117.0 - 123.21[5]
AUC0-∞ (ng·h/mL)161.67 - 172.20[5]

Note: The above data represents the pharmacokinetics of the total (racemic) Azelnidipine. Enantioselective analysis would provide specific parameters for this compound. A study utilizing an enantioselective method reported a lower limit of quantification of 0.05 ng/mL for both (R)- and (S)-Azelnidipine in plasma.[3]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample add_is Add Internal Standard (Azelnidipine-d6) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject chiral_sep Chiral Chromatographic Separation inject->chiral_sep ms_detection Mass Spectrometric Detection (MRM) chiral_sep->ms_detection integrate Peak Integration ms_detection->integrate calculate Calculate Concentration integrate->calculate pk_analysis Pharmacokinetic Analysis calculate->pk_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

The described chiral LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the enantioselective quantification of (R)- and (S)-Azelnidipine in human plasma. This method is well-suited for pharmacokinetic studies, enabling a deeper understanding of the disposition of the pharmacologically active (R)-enantiomer.

References

Application Notes and Protocols for In Vivo Imaging of (R)-Azelnidipine's Vascular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Azelnidipine is a third-generation dihydropyridine (B1217469) calcium channel blocker recognized for its gradual onset and long-lasting antihypertensive effects.[1] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance.[1][2] Beyond this primary function, this compound exhibits pleiotropic effects, including antioxidative properties and the potential to improve endothelial function, partly by enhancing nitric oxide (NO) bioavailability.[2][3] Preclinical studies have also suggested its involvement in signaling pathways that stimulate the secretion of vascular endothelial growth factor (VEGF) from vascular smooth muscle cells, potentially promoting angiogenesis.[2]

These diverse vascular effects necessitate advanced in vivo imaging techniques for a comprehensive assessment of this compound's efficacy and mechanism of action. This document provides detailed application notes and protocols for utilizing various in vivo imaging modalities to investigate the vascular impact of this compound in preclinical and clinical research settings.

Data Presentation: Quantitative Effects of Azelnidipine (B1666253)

The following tables summarize key quantitative data from preclinical and clinical studies on the vascular and related effects of Azelnidipine.

Table 1: Preclinical In Vitro Effects of Azelnidipine on Vascular Cell Signaling

ParameterCell TypeConcentrationResultReference
VEGF SecretionHuman Coronary Smooth Muscle Cells (HCSMC)0.1 µM~120% of control[2]
0.5 µM~140% of control[2]
1.0 µM~160% of control[2]
2.0 µM~180% of control[2]
NF-κB p50 ActivationHuman Coronary Smooth Muscle Cells (HCSMC)1.0 µMSignificant increase vs. control[2]
2.0 µMFurther significant increase[2]
NO ProductionHuman Umbilical Vein Endothelial Cells (HUVEC)10 µMEnhanced basal NO production[3]
VCAM-1 Expression (TNF-α stimulated)Human Aortic Endothelial Cells1 µMSignificant inhibition[4]
Intracellular ROS (TNF-α stimulated)Human Aortic Endothelial Cells1 µMSignificant reduction[4]

Table 2: Clinical and Preclinical In Vivo Effects of Azelnidipine on Vascular Parameters

ParameterStudy Population/ModelAzelnidipine DoseKey FindingsReference
Percent Change in Coronary Plaque VolumeHypertensive patients undergoing coronary intervention16 mg/day for 48 weeks-4.67% regression[5]
Blood PressureHypertensive patients16 mg/day for 48 weeksReduced to 128/68 mmHg[5]
Baroreceptor Sensitivity (BRS)Hypertensive patients16 mg/day for 8 weeksIncreased to 8.8 ± 5.5 ms/mmHg (vs. 6.4 ± 2.9 with benidipine)[6]
Renal Redox Status (Carbamoyl-PROXYL half-life)Murine hypertension model (2K1C)1 mg/kg/day & 3 mg/kg/day for 2 weeksSignificantly shorter half-life, indicating improved reducing activity[7]
Heart RateAnesthetized dogs10, 20, 70 µg/kg, i.v.No significant effect[1]

Signaling Pathways

The vascular effects of this compound are mediated through a combination of direct calcium channel blockade and more complex signaling cascades.

Azelnidipine_Signaling_Pathways cluster_0 Vascular Smooth Muscle Cell cluster_1 Endothelial Cell Azelnidipine This compound L_type_Ca_Channel L-type Ca2+ Channel Azelnidipine->L_type_Ca_Channel Inhibits PKC Protein Kinase C (PKC) Azelnidipine->PKC Activates Antioxidant Antioxidant Effects (ROS Scavenging) Azelnidipine->Antioxidant Ca_influx Ca2+ Influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin Decreased MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Reduced Activation Myosin_P Myosin Phosphorylation MLCK->Myosin_P Reduced Contraction Contraction Myosin_P->Contraction Inhibited Vasodilation Vasodilation Contraction->Vasodilation NFkB NF-κB Activation PKC->NFkB VEGF_Secretion VEGF Secretion NFkB->VEGF_Secretion VEGF_R VEGF Receptor (KDR/Flk-1) VEGF_Secretion->VEGF_R eNOS eNOS Activation VEGF_R->eNOS NO_production NO Production eNOS->NO_production NO_production->Vasodilation Angiogenesis Angiogenesis/ Tube Formation NO_production->Angiogenesis

Signaling pathways of this compound in vascular cells.

Experimental Protocols

Detailed methodologies for key in vivo imaging experiments are provided below.

Intravital/Two-Photon Microscopy for Microvascular Dynamics

This protocol allows for the high-resolution, real-time visualization of microvascular structure and function, including vessel diameter, red blood cell velocity, and vascular permeability in a living animal.

Intravital_Microscopy_Workflow cluster_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., mouse with dorsal skinfold chamber) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Catheter Implant Catheter for Drug/Dye Infusion Anesthesia->Catheter Stabilize Stabilize Animal on Microscope Stage Catheter->Stabilize Baseline Acquire Baseline Images/Video (Vessel diameter, RBC velocity) Stabilize->Baseline Dye_Injection Inject Fluorescent Dye (e.g., FITC-dextran) Baseline->Dye_Injection Azelnidipine_Admin This compound Administration Dye_Injection->Azelnidipine_Admin Time_Lapse Time-Lapse Imaging (Capture dynamic changes) Azelnidipine_Admin->Time_Lapse Diameter_Measure Measure Vessel Diameter Changes Over Time Time_Lapse->Diameter_Measure Velocity_Calc Calculate Red Blood Cell Velocity Time_Lapse->Velocity_Calc Permeability Assess Vascular Permeability (Extravasation of dye) Time_Lapse->Permeability Quantify Quantify and Statistically Analyze Data Diameter_Measure->Quantify Velocity_Calc->Quantify Permeability->Quantify

Workflow for intravital microscopy experiments.

Materials:

  • This compound solution

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Animal model (e.g., C57BL/6 mouse with a surgically implanted dorsal skinfold chamber or cranial window)

  • Fluorescent dye (e.g., FITC-dextran or Rhodamine-dextran for plasma labeling)

  • Two-photon or confocal microscope equipped for intravital imaging

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse and maintain a stable body temperature.

    • If required, cannulate the tail vein or carotid artery for intravenous administration of this compound and fluorescent dyes.

    • Secure the animal on the microscope stage, ensuring the tissue within the window chamber is stable and accessible for imaging.

  • Baseline Imaging:

    • Using the two-photon microscope, locate a region of interest with well-defined arterioles and venules.

    • Acquire baseline images and line scans to measure vessel diameter and red blood cell (RBC) velocity. For RBC velocity, the movement of unlabeled RBCs against the fluorescently labeled plasma is tracked.

  • Drug Administration and Imaging:

    • Administer a bolus of fluorescent dextran (B179266) intravenously to label the blood plasma.

    • Administer this compound at the desired dose.

    • Immediately begin acquiring time-lapse images and line scans to capture the dynamic vascular response.

  • Data Analysis:

    • Vessel Diameter: Use image analysis software to measure the vessel diameter at multiple time points before and after drug administration.

    • RBC Velocity: Analyze line-scan data to calculate the velocity of RBCs.

    • Vascular Permeability: Quantify the extravasation of the fluorescent dye from the vessels into the surrounding tissue over time as an index of permeability.

High-Resolution Ultrasound for Vascular Function

This non-invasive technique is suitable for assessing changes in the diameter and blood flow of larger arteries, such as the carotid or femoral artery, in response to vasodilators.

Materials:

  • This compound solution

  • Anesthetic

  • Rodent model (e.g., rat or mouse)

  • High-frequency ultrasound system with a vascular probe (e.g., 30-70 MHz)

  • Warming platform with ECG and temperature monitoring

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and place it on the warming platform.

    • Remove fur from the area of interest (e.g., neck for carotid artery) using a depilatory cream.

    • Apply ultrasound gel to the skin.

  • Imaging:

    • Position the ultrasound probe to obtain a clear longitudinal view of the artery.

    • Acquire baseline B-mode images to measure the vessel's internal diameter during systole and diastole.

    • Use Pulse-Wave Doppler mode to measure blood flow velocity.

  • Drug Administration and Post-Treatment Imaging:

    • Administer this compound.

    • At specified time points post-administration, repeat the B-mode and Doppler measurements to assess changes in vessel diameter and blood flow.

  • Data Analysis:

    • Calculate the change in vessel diameter and blood flow velocity from baseline.

    • Assess parameters of arterial stiffness, such as distensibility and pulse wave velocity, if the system allows.

Magnetic Resonance Angiography (MRA) for Vascular Morphology

MRA provides detailed three-dimensional images of the vascular tree, allowing for the assessment of structural changes in response to this compound.

Materials:

  • This compound

  • Anesthetic

  • Small-animal MRI system (e.g., 7T or higher for high resolution)

  • MRA contrast agent (optional, depending on the sequence)

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and place it in a specialized holder for the MRI scanner.

    • Monitor vital signs (respiration, temperature) throughout the procedure.

  • Imaging Protocol:

    • Acquire baseline MRA scans using a suitable sequence (e.g., Time-of-Flight or contrast-enhanced MRA).

    • Administer this compound.

    • Acquire post-treatment MRA scans at relevant time points.

  • Data Analysis:

    • Reconstruct 3D images of the vasculature.

    • Compare pre- and post-treatment images to identify changes in vessel morphology, such as vasodilation.

    • Quantitative analysis of vessel diameter in specific arterial segments can be performed.

Positron Emission Tomography (PET) for Vascular Inflammation and Metabolism

PET imaging can be used to assess the metabolic activity and inflammation in the vascular wall, providing insights into the anti-inflammatory and anti-atherosclerotic effects of this compound.

Materials:

  • This compound

  • Anesthetic

  • Animal model of atherosclerosis (e.g., ApoE-/- or LDLR-/- mice)

  • PET radiotracer (e.g., 18F-FDG for metabolic activity/inflammation)

  • Small-animal PET/CT or PET/MRI scanner

Procedure:

  • Animal Preparation and Drug Treatment:

    • Treat the animal model with this compound or vehicle for a specified duration (e.g., several weeks).

    • Fast the animals overnight before imaging.

  • Radiotracer Injection and Uptake:

    • Anesthetize the animal and inject the PET radiotracer (e.g., 18F-FDG) intravenously.

    • Allow for an uptake period (typically 60 minutes for 18F-FDG).

  • PET/CT or PET/MRI Imaging:

    • Acquire PET and anatomical (CT or MRI) images of the region of interest (e.g., aortic arch).

  • Data Analysis:

    • Fuse the PET and anatomical images.

    • Quantify the radiotracer uptake in the arterial wall, often expressed as a target-to-background ratio (TBR).

    • Compare the TBR between the this compound-treated and control groups to assess the effect on vascular inflammation.

Conclusion

The selection of an appropriate in vivo imaging technique to assess the vascular effects of this compound depends on the specific research question. High-resolution methods like intravital microscopy are ideal for elucidating microvascular mechanisms, while non-invasive techniques such as ultrasound, MRA, and PET are well-suited for longitudinal studies of vascular function, morphology, and inflammation in preclinical models and can be translated to clinical investigations. The protocols and data presented here provide a comprehensive guide for researchers aiming to characterize the multifaceted vascular impact of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing (R)-Azelnidipine Solubility for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Azelnidipine solubility enhancement. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges with its low aqueous solubility in in vivo experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

This compound is a poorly water-soluble drug, which can significantly impact its bioavailability and lead to variability in preclinical studies. The following sections provide detailed methodologies and quantitative data for various techniques to improve its solubility and dissolution characteristics.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in aqueous buffers?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1] Its molecular structure contributes to its lipophilic nature, making it sparingly soluble in aqueous solutions. For instance, its solubility in a 1:3 solution of DMSO:PBS (pH 7.2) is approximately 0.25 mg/mL.[2]

Q2: What are the common strategies to improve the solubility of this compound for in vivo experiments?

Common strategies involve increasing the surface area of the drug particles, improving wettability, or creating a favorable microenvironment for dissolution. Key techniques include:

  • Co-solvency: Dissolving this compound in a water-miscible organic solvent before dilution with an aqueous vehicle.

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix at a solid state.[3]

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Creating an isotropic mixture of oil, surfactant, and co-surfactant that forms a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium.[4]

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) cavity to enhance its solubility.

  • Solid Lipid Nanoparticles (SLN): Encapsulating the drug in a solid lipid matrix.[5]

Q3: Which organic solvents are suitable for dissolving this compound?

This compound is soluble in several organic solvents. Here are some reported solubility values:

  • DMSO: Approximately 30 mg/mL[6] to 117 mg/mL[6]

  • Ethanol (B145695): Approximately 7 mg/mL[6] to 15 mg/mL

  • Dimethylformamide (DMF): Approximately 30 mg/mL

For in vivo studies, it is common to first dissolve Azelnidipine in a minimal amount of an organic solvent like DMSO and then dilute it with an aqueous buffer or vehicle.[2]

Q4: Can I use a simple co-solvent system for my in vivo study?

Yes, a co-solvent system can be a straightforward approach. For example, a formulation for in vivo use has been reported consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, achieving a concentration of 4 mg/mL.[6] However, the potential toxicity of the co-solvents at the required concentration must be considered for your specific animal model and dosing regimen.

Troubleshooting Guides

Problem 1: Precipitation of this compound upon dilution of an organic stock solution with an aqueous vehicle.
  • Possible Cause: The concentration of the organic solvent is not high enough in the final formulation to maintain the solubility of the drug. The drug is supersaturated in the mixed solvent system and crashes out.

  • Troubleshooting Steps:

    • Increase the proportion of the organic co-solvent: If toxicity is not a concern, increasing the percentage of DMSO, PEG300, or ethanol in the final formulation can help maintain solubility.

    • Use a surfactant: Adding a non-ionic surfactant, such as Tween 80 or Kolliphor HS15, can help to stabilize the drug particles and prevent precipitation by forming micelles.[7]

    • pH adjustment: Although less common for neutral compounds, ensuring the pH of the aqueous vehicle is optimal for the specific drug form can sometimes help.

    • Consider an alternative formulation strategy: If co-solvency is not working, more advanced methods like SMEDDS, solid dispersions, or nanosuspensions may be necessary.

Problem 2: Low and variable oral bioavailability in animal studies.
  • Possible Cause: Poor dissolution of the drug in the gastrointestinal tract is leading to incomplete absorption. The formulation is not robust enough to overcome the physiological variability between animals.

  • Troubleshooting Steps:

    • Particle Size Reduction: This is a critical factor. Techniques like nanosuspension or formulating as a solid dispersion can significantly increase the surface area available for dissolution.[3]

    • Enhance Dissolution Rate with Formulations:

      • SMEDDS: These formulations present the drug in a solubilized state and disperse into fine droplets in the GI tract, providing a large surface area for absorption.[8]

      • Solid Dispersions: Using hydrophilic polymers can enhance the wettability and dissolution of Azelnidipine.[3]

    • Inclusion Complexation: Using cyclodextrins can increase the solubility and dissolution rate of the drug.[7]

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniqueKey Components/CarriersDrug:Carrier RatioResulting Particle Size/PropertiesImprovement in Solubility/DissolutionReference
Co-solvency DMSO, PEG300, Tween 80, Saline-4 mg/mL solution-[6]
Mixed Hydrotropy Solid Dispersion Urea, Ammonium Acetate, Sodium Benzoate, Nicotinamide1:4Solid DispersionSignificant increase in solubility, leading to 98.25% drug release in 14 min[9]
Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS) Oil: Capryol 90Surfactant: Tween 80Co-surfactant: Transcutol-HPOptimized formulation80.5 nm99.4% drug release in 60 minutes, compared to 26.17% for the pure drug[4][10]
Solid Dispersion (Solvent Evaporation) PVPVA, PVP K30, Soluplus1:2Amorphous stateSignificant enhancement of dissolution rate compared to pure drug[3]
Microwave-Assisted Nanocomposites Soluplus1:6NanocompositesIncreased solubility with increasing polymer ratio[11]
Solid Lipid Nanoparticles (SLN) Lipid: Glyceryl monostearateSurfactant: Poloxamer 188Optimized formulation166.4 nmSustained release over 12 hours[12]
Polymeric Micelles Solutol HS15, TPGS8 mg drug: 100 mg Solutol: 100 mg TPGS21.9 nmHigh entrapment efficiency (86.5%) and controlled release[13]

Experimental Protocols

Protocol 1: Preparation of a Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS)

This protocol is adapted from a study on Azelnidipine SMEDDS.[1][4]

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various ratios of the selected surfactant and co-surfactant (Smix), for example, 3:1, 2:1, and 1:1.

    • For each Smix ratio, mix with the selected oil at different ratios (e.g., from 9:1 to 1:9).

    • To each oil:Smix mixture, add water dropwise under constant stirring.

    • Observe the formation of a microemulsion (clear or slightly bluish, transparent liquid).

    • Plot the results on a ternary phase diagram to identify the microemulsion region.

  • Preparation of Liquid SMEDDS (L-SMEDDS):

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Accurately weigh the components and mix them in a glass vial.

    • Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved.

  • Conversion to Solid SMEDDS (S-SMEDDS):

    • To the L-SMEDDS, add a solid carrier/adsorbent like Neusilin UFL2 in a specific ratio.

    • Mix thoroughly until a free-flowing powder is obtained.

    • This solid formulation can then be filled into capsules or compressed into tablets.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol is based on a study that used hydrophilic polymers to enhance Azelnidipine's solubility.[3]

  • Selection of Polymer: Choose a hydrophilic polymer such as Kollidon VA64 (PVPVA), Povidone K-30, or Soluplus.

  • Preparation of the Solid Dispersion:

    • Dissolve this compound and the selected polymer in a suitable organic solvent (e.g., methanol, ethanol) in the desired ratio (e.g., 1:2 drug to polymer).

    • Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).

    • Continue evaporation until a dry solid mass is formed.

    • Further dry the solid dispersion in a desiccator under vacuum to remove any residual solvent.

    • Pulverize the resulting solid dispersion using a mortar and pestle and sieve to obtain a uniform particle size.

Visualizations

Logical Flow for Selecting a Solubility Enhancement Strategy

logical_flow start Poorly Soluble this compound initial_assessment Initial Assessment: - Desired concentration? - Route of administration? - Toxicity constraints? start->initial_assessment cosolvency Co-solvency initial_assessment->cosolvency Simple & Quick advanced_formulation Advanced Formulation initial_assessment->advanced_formulation Higher concentration or better stability needed check_precipitation Precipitation upon dilution? cosolvency->check_precipitation smdds SMEDDS advanced_formulation->smdds solid_dispersion Solid Dispersion advanced_formulation->solid_dispersion nanosuspension Nanosuspension advanced_formulation->nanosuspension check_precipitation->cosolvency Yes, optimize (add surfactant, increase co-solvent) check_bioavailability Acceptable in vivo bioavailability? check_precipitation->check_bioavailability No check_bioavailability->advanced_formulation No, variable results success Proceed with Experiment check_bioavailability->success Yes smdds->success solid_dispersion->success nanosuspension->success

Caption: Decision tree for selecting an appropriate solubility enhancement method for this compound.

Experimental Workflow for Solid Dispersion Preparation

workflow_solid_dispersion cluster_prep Preparation cluster_eval Evaluation step1 1. Dissolve this compound and Polymer in Solvent step2 2. Solvent Evaporation (Rotary Evaporator) step1->step2 step3 3. Further Drying (Vacuum Desiccator) step2->step3 step4 4. Pulverization & Sieving step3->step4 eval1 Solubility Studies step4->eval1 eval2 Dissolution Testing step4->eval2 eval3 Characterization (FTIR, DSC, XRD) step4->eval3 final_product Solid Dispersion Powder step4->final_product

Caption: Workflow for preparing this compound solid dispersion using the solvent evaporation technique.

Experimental Workflow for SMEDDS Preparation

workflow_smedds cluster_char Characterization start Select Oil, Surfactant, & Co-surfactant phase_diagram Construct Pseudo-ternary Phase Diagrams start->phase_diagram optimize Identify Optimal Ratios for Microemulsion Region phase_diagram->optimize prepare_l_smedds Prepare Liquid SMEDDS with this compound optimize->prepare_l_smedds convert_s_smedds Adsorb onto Solid Carrier to form S-SMEDDS prepare_l_smedds->convert_s_smedds char1 Particle Size Analysis convert_s_smedds->char1 char2 Self-emulsification Time convert_s_smedds->char2 char3 In Vitro Drug Release convert_s_smedds->char3

Caption: Workflow for the formulation and characterization of a solid self-microemulsifying drug delivery system (S-SMEDDS) for this compound.

References

Technical Support Center: (R)-Azelnidipine Dosage Optimization in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (R)-Azelnidipine in mouse models. The information is designed to assist scientists and drug development professionals in optimizing their experimental protocols and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a dihydropyridine (B1217469) calcium channel blocker that exhibits high selectivity for L-type calcium channels.[1] The pharmacological activity of azelnidipine (B1666253) resides in the (R)-enantiomer. Its primary mechanism involves inhibiting the influx of calcium ions into vascular smooth muscle cells.[2] This reduction in intracellular calcium leads to the relaxation of these muscle cells, resulting in vasodilation and a subsequent decrease in blood pressure.[2] Notably, this compound has a gradual onset of action, which helps in minimizing reflex tachycardia, a common side effect with other calcium channel blockers.[2]

Q2: What are the recommended starting doses for this compound in mice?

Based on preclinical studies, a common route of administration for azelnidipine in mice is oral gavage. Doses in mouse models of atherosclerosis have been reported at 3 and 10 mg/kg/day.[3][4] In a murine hypertension model, doses of 1 mg/kg/day (low dose) and 3 mg/kg/day (high dose) have been used. It is important to note that in some models, lower doses may not produce a significant effect on blood pressure. For instance, a study in spontaneously hypertensive rats showed that 3 mg/kg/day did not cause a significant decrease in blood pressure, whereas 10 mg/kg/day did.[5] Therefore, a dose-response study is crucial to determine the optimal dosage for your specific mouse model and experimental endpoint.

Q3: How should I prepare this compound for oral administration in mice?

This compound is poorly soluble in water. Therefore, a suitable vehicle is required for its administration. Common approaches for preparing poorly soluble compounds for in vivo studies include:

  • Suspension in an aqueous vehicle: A common vehicle is a suspension in an aqueous solution containing a suspending agent such as 0.5% carboxymethyl cellulose (B213188) (CMC).

  • Solution in a co-solvent system: For some applications, a mixture of solvents like DMSO and corn oil can be used. However, the final concentration of DMSO should be kept low (typically less than 5-10%) to avoid toxicity.

It is essential to ensure the formulation is homogenous and stable for the duration of the experiment.

Q4: What are the expected physiological effects of this compound in mice?

The primary expected effect is a dose-dependent reduction in blood pressure. Due to its slow onset of action, this effect may be gradual. A key feature of azelnidipine is the lack of reflex tachycardia.[1][2] Some studies have also reported anti-inflammatory and anti-atherosclerotic effects independent of its blood pressure-lowering action.[3][4][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No significant change in blood pressure Insufficient Dose: The administered dose may be too low for the specific mouse strain or disease model.Conduct a dose-response study with a wider range of doses (e.g., 1, 3, 10, 30 mg/kg). Monitor blood pressure at multiple time points after administration.
Ineffective Drug Formulation: The compound may not be adequately dissolved or suspended, leading to poor bioavailability.Ensure the vehicle is appropriate for this compound. For suspensions, verify particle size and homogeneity. For solutions, check for precipitation. Consider alternative vehicle formulations if necessary.
Timing of Measurement: The antihypertensive effect of this compound is gradual. Measurements may be taken too soon after administration.Measure blood pressure at various time points post-administration (e.g., 1, 3, 6, 12, and 24 hours) to capture the peak effect.
High variability in experimental results Inconsistent Drug Administration: Improper oral gavage technique can lead to inconsistent dosing.Ensure all personnel are properly trained in oral gavage techniques. Verify the volume administered to each mouse is accurate.
Animal Stress: Stress from handling and procedures can significantly impact blood pressure readings.Acclimatize mice to handling and blood pressure measurement procedures before the start of the study. Maintain a consistent and quiet environment.
Formulation Instability: The drug may be degrading or precipitating in the vehicle over time.Prepare fresh formulations daily or assess the stability of the formulation over the intended period of use.
Adverse effects observed in mice (e.g., lethargy, weight loss) Vehicle Toxicity: The vehicle, especially if containing co-solvents like DMSO at high concentrations, may be causing toxicity.Run a vehicle-only control group to assess for any adverse effects of the vehicle itself. If toxicity is observed, reduce the concentration of the co-solvent or switch to a more biocompatible vehicle.
Off-target Effects or Overdose: The dose may be too high, leading to excessive vasodilation and hypotension or other off-target effects.Reduce the dose. Monitor for signs of hypotension, such as lethargy and reduced activity. Ensure the dose is accurately calculated based on the most recent body weight of each mouse.

Experimental Protocols

Protocol: Dose-Response Study of this compound in a Mouse Model of Hypertension

This protocol outlines a general procedure for determining the optimal oral dose of this compound.

1. Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose in sterile water)

  • Sterile water

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

  • Blood pressure measurement system for mice (e.g., tail-cuff plethysmography)

2. Animal Model:

  • Use a validated mouse model of hypertension (e.g., C57BL/6J mice on a high-salt diet, or a genetic model).

  • Acclimatize animals for at least one week before the experiment.

  • House animals in a controlled environment (temperature, light-dark cycle).

3. Preparation of this compound Formulation:

  • Calculate the required amount of this compound and vehicle based on the desired concentrations and the number of animals.

  • Prepare a stock suspension of this compound in the chosen vehicle. For example, to prepare a 1 mg/mL suspension, add 10 mg of this compound to 10 mL of 0.5% CMC.

  • Use a homogenizer or sonicator to ensure a uniform and fine suspension.

  • Prepare fresh on the day of dosing.

4. Experimental Design:

  • Randomly assign mice to different treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle control (e.g., 0.5% CMC)

    • Group 2: this compound (1 mg/kg)

    • Group 3: this compound (3 mg/kg)

    • Group 4: this compound (10 mg/kg)

    • Group 5: this compound (30 mg/kg)

  • Measure baseline blood pressure for all mice before the start of treatment.

5. Dosing Procedure:

  • Weigh each mouse accurately on the day of dosing.

  • Calculate the volume of the formulation to be administered based on the mouse's body weight and the target dose. The administration volume should typically be 5-10 mL/kg.

  • Administer the calculated volume via oral gavage.

  • Ensure the gavage needle is inserted correctly into the esophagus to avoid injury or administration into the trachea.

6. Blood Pressure Measurement:

  • Measure systolic and diastolic blood pressure at pre-determined time points after administration (e.g., 1, 3, 6, 12, and 24 hours post-dose).

  • For chronic studies, measure blood pressure at regular intervals (e.g., daily or weekly).

7. Data Analysis:

  • Calculate the mean and standard error of the mean (SEM) for blood pressure in each group at each time point.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-dependent effects of this compound.

  • Plot a dose-response curve to identify the optimal dose that produces the desired antihypertensive effect with minimal adverse effects.

Data Presentation

Table 1: Example Dose-Response Data for this compound in Hypertensive Mice

Treatment GroupDose (mg/kg)Baseline Systolic BP (mmHg)6h Post-Dose Systolic BP (mmHg)% Change from Baseline
Vehicle0155 ± 5153 ± 6-1.3%
This compound1156 ± 4148 ± 5-5.1%
This compound3154 ± 6135 ± 7-12.3%
This compound10157 ± 5120 ± 6-23.6%
This compound30155 ± 7118 ± 8-23.9%

Data are presented as Mean ± SEM.

Visualizations

G cluster_0 Vascular Smooth Muscle Cell extracellular Extracellular Space intracellular Intracellular Space L_type_channel L-type Ca2+ Channel Ca2_in Ca2+ Influx L_type_channel->Ca2_in Relaxation Vasodilation Calmodulin Calmodulin Ca2_in->Calmodulin Activates Ca2_out Ca2+ Azelnidipine This compound Azelnidipine->L_type_channel Blocks MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

G start Start: Hypertensive Mouse Model acclimatize Acclimatize Mice & Measure Baseline BP start->acclimatize randomize Randomize into Treatment Groups acclimatize->randomize prepare Prepare this compound Formulations randomize->prepare dose Administer via Oral Gavage prepare->dose measure Measure Blood Pressure at Multiple Time Points dose->measure analyze Analyze Data & Plot Dose-Response Curve measure->analyze end Determine Optimal Dose analyze->end

Caption: Experimental workflow for a dose-response study.

G issue Issue: No Significant BP Reduction cause1 Potential Cause 1: Insufficient Dose issue->cause1 cause2 Potential Cause 2: Poor Bioavailability issue->cause2 cause3 Potential Cause 3: Incorrect Measurement Timing issue->cause3 solution1 Solution: Conduct Dose-Response Study cause1->solution1 solution2 Solution: Optimize Vehicle Formulation cause2->solution2 solution3 Solution: Adjust Measurement Time-Points cause3->solution3

Caption: Troubleshooting logic for lack of efficacy.

References

Technical Support Center: Overcoming (R)-Azelnidipine Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of (R)-Azelnidipine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution unstable?

This compound, a dihydropyridine (B1217469) calcium channel blocker, exhibits inherent instability in aqueous solutions primarily due to its poor water solubility and susceptibility to chemical degradation.[1][2][3][4][5] Key factors contributing to its instability include:

  • Hydrolysis: The ester functional groups at the 3 and 5 positions of the 1,4-dihydropyridine (B1200194) ring are prone to hydrolysis. This degradation is particularly accelerated under acidic conditions.[6][7]

  • Oxidation: The 1,4-dihydropyridine ring can be oxidized, leading to the formation of its pyridine (B92270) analogue (dehydro-AZD).[6][7][8]

  • pH Sensitivity: Azelnidipine (B1666253) is more susceptible to degradation in acidic environments compared to alkaline conditions.[6][7] It has been shown to be more stable in an alkaline "microenvironment" with an optimal pH of around 10.0.[9][10]

  • Exposure to Heat and Light: The compound can also degrade under conditions of wet heat and photolysis.[6][7][11]

Q2: What are the primary degradation products of this compound in aqueous solutions?

Forced degradation studies have identified several degradation products. The major degradation pathways involve hydrolysis of the ester linkages and oxidation of the dihydropyridine ring.[6][7] Under oxidative stress, the primary degradation product is 3-(1-benzhydrylazetidin-3-yl) 5-isopropyl 2-amino-6-methyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylate (B1229872) (dehydro-AZD).[6][7] Radical-initiated oxidation can lead to multiple degradants through two main pathways: one involving hydrogen abstraction from the C-4 position and another from the N-1 position of the dihydropyridine ring.[8]

Q3: How can I improve the aqueous solubility and stability of this compound for my experiments?

Several formulation strategies can be employed to enhance the solubility and stability of this compound in aqueous media. These approaches aim to protect the molecule from degradation and improve its dissolution characteristics. Common techniques include:

  • Solid Lipid Nanoparticles (SLNs): Encapsulating Azelnidipine in SLNs can significantly improve its solubility and provide a sustained release profile.[1][12]

  • Solid Dispersions: Creating solid dispersions with hydrophilic polymers like Kollidon VA64 (PVPVA), Povidone K-30, and Soluplus can enhance the dissolution rate by converting the crystalline drug to an amorphous state.[2][13]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can improve the solubility and in-vitro drug release of poorly soluble drugs like Azelnidipine.[14]

  • Mixed Hydrotropy: Utilizing a combination of hydrotropic agents such as urea, ammonium (B1175870) acetate, sodium benzoate, and nicotinamide (B372718) can increase the aqueous solubility.[3]

  • Polymeric Micelles: Formulating Azelnidipine with amphiphilic copolymers like D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS) and Solutol HS15 can create stable micelles that enhance solubility.[15]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation of this compound in aqueous buffer. Poor intrinsic aqueous solubility of the compound.1. Prepare a stock solution in an organic solvent like DMSO or ethanol (B145695) before diluting with the aqueous buffer. Note that storing the aqueous solution for more than a day is not recommended.[16]2. Employ one of the solubility enhancement techniques described in the FAQs (e.g., SLNs, solid dispersions, SMEDDS).
Rapid degradation of this compound observed during analysis. Hydrolysis or oxidation of the dihydropyridine ring.1. Adjust the pH of the aqueous solution to be neutral or slightly alkaline. Studies suggest higher stability in alkaline conditions.[6][7][9]2. Protect the solution from light and heat.[6][7][11]3. De-gas solvents to minimize dissolved oxygen and consider adding antioxidants if compatible with the experimental setup.
Inconsistent results in bioassays or in-vitro experiments. Poor bioavailability due to low solubility and degradation.1. Utilize a formulation approach to enhance solubility and stability, such as solid lipid nanoparticles or solid dispersions, to ensure consistent drug exposure.[1][2][12]2. For solid dosage forms, incorporating alkaline excipients like meglumine, magnesium oxide, or calcium carbonate can create a stabilizing microenvironment.[9][10]
Difficulty in detecting and quantifying this compound and its degradants. Inappropriate analytical method.A stability-indicating HPLC method is recommended. Typical conditions involve a C18 column with a mobile phase consisting of a phosphate (B84403) buffer (e.g., pH 3.0) and an organic solvent like methanol (B129727) or acetonitrile. Detection is commonly performed at 256 nm.[6][7][11][17]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Media

Solvent/MediumSolubilityReference(s)
Distilled Water0.0130 ± 0.014 mg/mL[3]
Phosphate Buffer pH 6.80.0195 ± 0.026 mg/mL[3]
Water0.00082 mg/mL[5]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[16]
Ethanol~15 mg/mL[16]
DMSO~30 mg/mL[16]
DMF~30 mg/mL[16]

Table 2: Formulation Parameters for this compound Delivery Systems

Formulation TypeKey ComponentsParticle Size (nm)Entrapment Efficiency (%)Key FindingReference(s)
Solid Lipid Nanoparticles (SLN) Trimyristin, Tripalmitin, Tristearin167 - 32584.21 - 94.16F5 formulation with Tripalmitin showed sustained release and stability for 3 months.[1][12]
Self-Microemulsifying Drug Delivery System (SMEDDS) Capryol 90 (oil), Tween 80 (surfactant), Transcutol-HP (co-surfactant)80.5N/ASolid SMEDDS tablet showed 99.4% drug release in 60 minutes.[14]
Polymeric Micelles TPGS, Solutol HS1521.9 ± 7.7586.5 ± 0.58Enhanced solubility and stability with slow in-vitro release.[15]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization followed by ultrasonication method.[1][12]

  • Preparation of Lipid Phase: Accurately weigh the desired amounts of lipid (e.g., Tripalmitin) and this compound. Heat the mixture 5-10°C above the melting point of the lipid until a clear, uniform solution is formed.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization for a specified period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the coarse emulsion to high-intensity ultrasonication using a probe sonicator for a defined time (e.g., 5-10 minutes) to reduce the particle size and form the SLN dispersion.

  • Cooling: Allow the nanoemulsion to cool down to room temperature while stirring, leading to the solidification of the lipid nanoparticles.

  • Characterization: Characterize the resulting SLN dispersion for particle size, zeta potential, entrapment efficiency, and drug release profile.

Protocol 2: Preparation of this compound Solid Dispersions by Solvent Evaporation

This protocol utilizes the solvent evaporation technique to prepare solid dispersions with hydrophilic polymers.[2][13]

  • Solution Preparation: Accurately weigh this compound and the selected hydrophilic polymer (e.g., PVP K30, Kollidon VA64) in the desired ratio (e.g., 1:2).

  • Dissolution: Dissolve both the drug and the polymer in a suitable common solvent (e.g., absolute ethanol) with continuous stirring until a clear solution is obtained.

  • Solvent Evaporation: Pour the solution into a petri dish and place it in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Drying and Pulverization: Further dry the solid mass in a desiccator to remove any residual solvent. Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

  • Characterization: Evaluate the prepared solid dispersion for solubility, dissolution rate, and physical state (e.g., using FTIR and PXRD to confirm the amorphous state).

Visualizations

degradation_pathway Azelnidipine This compound (1,4-Dihydropyridine Ring) Hydrolysis Hydrolysis (Acidic/Alkaline/Wet Heat) Azelnidipine->Hydrolysis H₂O, H⁺/OH⁻, Heat Oxidation Oxidation (Oxidative Stress/Light) Azelnidipine->Oxidation [O], hv Hydrolyzed_Product Hydrolyzed Degradation Products (Cleavage of Ester Groups) Hydrolysis->Hydrolyzed_Product Oxidized_Product Dehydro-AZD (Aromatization of DHP Ring) Oxidation->Oxidized_Product

Caption: Major degradation pathways of this compound in aqueous solutions.

experimental_workflow cluster_problem Problem Identification cluster_strategy Formulation Strategy Selection cluster_characterization Characterization & Evaluation cluster_outcome Desired Outcome Problem This compound Instability (Poor Solubility & Degradation) SLN Solid Lipid Nanoparticles Problem->SLN SD Solid Dispersions Problem->SD SMEDDS SMEDDS Problem->SMEDDS Other Other Methods (Hydrotropy, Micelles) Problem->Other Solubility Solubility & Dissolution Studies SLN->Solubility SD->Solubility SMEDDS->Solubility Other->Solubility Stability Stability Analysis (HPLC) Solubility->Stability Physical Physicochemical Characterization (PXRD, FTIR) Stability->Physical Outcome Stable & Soluble this compound Formulation for Experiments Physical->Outcome

Caption: Workflow for overcoming this compound instability.

References

Troubleshooting (R)-Azelnidipine crystallization in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Azelnidipine. The information is designed to address common challenges encountered during experimental procedures, with a focus on resolving issues related to stock solution crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my stock solution?

A1: Crystallization or precipitation of this compound from a stock solution can be attributed to several factors:

  • Low Aqueous Solubility: this compound is poorly soluble in aqueous solutions. When a stock solution prepared in an organic solvent is diluted into an aqueous buffer or cell culture medium, the concentration of this compound may exceed its solubility limit in the final solution, leading to precipitation.

  • Solvent Choice and Concentration: While this compound is soluble in organic solvents like DMSO, ethanol, and DMF, the concentration of the stock solution is critical.[1][2][3] If the concentration is too high, even small changes in temperature or solvent composition upon dilution can trigger crystallization.

  • Temperature: A decrease in temperature can significantly reduce the solubility of this compound, causing it to crystallize out of solution. This is often observed when moving a stock solution from room temperature to a refrigerator or freezer for storage.

  • pH of the Solution: The pH of the aqueous medium can influence the solubility of this compound. While specific data on the effect of pH on this compound solubility is limited, for many compounds, solubility is lowest near their isoelectric point.

  • Polymorphism: Azelnidipine (B1666253) exists in different crystalline forms (polymorphs), with the α form being metastable and potentially converting to the more stable but less soluble β form under certain conditions.[4][5] This transition can lead to precipitation over time.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are recommended solvents for preparing this compound stock solutions.[1] It is crucial to use high-purity, anhydrous solvents to minimize the introduction of water, which can promote crystallization.

Q3: What is the maximum recommended concentration for a DMSO stock solution?

A3: While a high concentration of up to 117 mg/mL in fresh DMSO has been reported, it is advisable to prepare stock solutions at a concentration that is practical for your experimental needs and to minimize the risk of precipitation upon storage or dilution.[3] For many applications, a stock concentration in the range of 10-20 mM is a good starting point.

Q4: How should I store my this compound stock solutions?

A4: For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[3] Be aware that crystallization can still occur upon freezing and thawing. For short-term storage (a few days), refrigeration at 2-8°C may be an option, but the stability and solubility should be verified for your specific solvent and concentration. Aqueous solutions of Azelnidipine are not recommended for storage for more than one day.[1]

Q5: My this compound precipitated after diluting my DMSO stock in an aqueous buffer. What should I do?

A5: This is a common issue due to the low aqueous solubility of this compound. To address this, you can try the following:

  • Increase the percentage of the organic solvent in the final solution, if your experimental system allows.

  • Decrease the final concentration of this compound in the aqueous solution.

  • Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer to ensure rapid mixing and prevent localized high concentrations.

  • Warm the aqueous buffer slightly (e.g., to 37°C) before adding the stock solution, as this may temporarily increase solubility. Ensure the final solution is at the desired experimental temperature before use.

  • Consider the use of a surfactant or co-solvent that is compatible with your experimental system to improve solubility.

Troubleshooting Guide: Crystallization in Stock Solutions

This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound crystallization.

Issue: Crystals or precipitate observed in the this compound stock solution.

start Precipitation Observed in This compound Stock Solution check_storage Check Storage Conditions (Temperature, Light Exposure) start->check_storage check_dilution Was the stock solution diluted in an aqueous buffer? check_storage->check_dilution redissolve Attempt to Redissolve (Gentle warming, sonication) check_dilution->redissolve No prepare_new Prepare Fresh Stock Solution check_dilution->prepare_new Yes redissolve->prepare_new Unsuccessful filter_solution Filter the solution through a 0.22 µm syringe filter redissolve->filter_solution Successful lower_conc Use a Lower Stock Concentration prepare_new->lower_conc change_solvent Consider a Different Solvent (e.g., Ethanol, DMF) lower_conc->change_solvent change_solvent->filter_solution verify_conc Verify Concentration (e.g., by UV-Vis) filter_solution->verify_conc proceed Proceed with Experiment verify_conc->proceed stop Discard and Re-evaluate Protocol verify_conc->stop Concentration too low

Caption: Troubleshooting workflow for this compound crystallization.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Dimethyl sulfoxide (DMSO)~30 mg/mL, 117 mg/mL[1][3]
Dimethylformamide (DMF)~30 mg/mL[1]
Ethanol~15 mg/mL, 7 mg/mL[1][2][3]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[1][6]
WaterInsoluble / Sparingly soluble[3][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (MW: 582.65 g/mol )

    • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

    • Sterile, amber glass vial with a screw cap

    • Calibrated analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh out 5.83 mg of this compound powder and transfer it to the amber glass vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible crystals or particulate matter.

    • For long-term storage, aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.

Protocol 2: Method for Checking for Precipitation in Stock Solutions

  • Visual Inspection:

    • Before each use, visually inspect the stock solution vial against a light source. Look for any signs of crystallization, cloudiness, or particulate matter.

    • If the solution was stored frozen, ensure it is completely thawed and brought to room temperature before inspection.

  • Microscopic Examination (Optional but Recommended):

    • Place a small drop of the stock solution on a clean microscope slide and cover with a coverslip.

    • Examine the solution under a light microscope at 100x and 400x magnification. The presence of crystalline structures confirms precipitation.

  • Dynamic Light Scattering (DLS) (Advanced):

    • For a more quantitative assessment, DLS can be used to detect the presence of sub-micron sized aggregates or crystals that may not be visible to the naked eye.

Visualization of Factors Influencing this compound Solubility

cluster_factors Factors Influencing Solubility cluster_outcomes Potential Outcomes Solvent Solvent Choice (DMSO, Ethanol, DMF) StableSolution Stable Stock Solution Solvent->StableSolution Crystallization Crystallization/ Precipitation Solvent->Crystallization Concentration Concentration Concentration->StableSolution Concentration->Crystallization Temperature Temperature Temperature->StableSolution Temperature->Crystallization pH pH of Aqueous Medium pH->StableSolution pH->Crystallization Polymorphism Crystalline Form (α vs. β) Polymorphism->StableSolution Polymorphism->Crystallization

Caption: Factors influencing the solubility and stability of this compound.

References

Minimizing off-target effects of (R)-Azelnidipine in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Azelnidipine in cellular assays. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: this compound is the active enantiomer of Azelnidipine (B1666253), a dihydropyridine (B1217469) derivative. Its primary mechanism of action is the blockade of L-type voltage-gated calcium channels (Ca_v1.x).[1][2][3] This action inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[4]

Q2: What are the known or potential off-target effects of this compound?

A2: Besides its potent activity on L-type calcium channels, Azelnidipine has been shown to interact with other ion channels. Notably, it can also block T-type voltage-gated calcium channels, specifically the Ca_v3.1 (α1G) and Ca_v3.2 (α1H) subtypes.[5] The affinity for T-type channels is generally lower than for L-type channels. Additionally, some studies suggest that Azelnidipine may have antioxidant properties and can modulate sympathetic nerve activity, which could be considered off-target effects in certain experimental contexts.[4]

Q3: Why is it important to use the (R)-enantiomer specifically in my assays?

A3: Azelnidipine is a racemic mixture of (R)- and (S)-enantiomers. The pharmacological activity, primarily the calcium channel blockade, resides in the (R)-enantiomer. The (S)-enantiomer is considered to be inactive. Using the pure (R)-enantiomer is crucial for accurately determining potency and understanding the specific effects of the active compound, avoiding any potential confounding effects from the inactive enantiomer.

Q4: What concentration range of this compound should I use in my cellular assays?

A4: The optimal concentration of this compound depends on the specific cell type and the expression levels of its target channels. It is recommended to perform a dose-response curve to determine the EC50 or IC50 in your experimental system. Based on available data, inhibitory constants (Ki) for L-type calcium channels are in the nanomolar to low micromolar range. For instance, in guinea-pig vascular smooth muscle, the Ki for azelnidipine was found to be 282 nM at a holding potential of -60 mV and 2 µM at -90 mV.[6] To minimize off-target effects, it is advisable to use the lowest concentration that elicits the desired on-target effect.

Q5: How can I be sure that the observed effect in my assay is due to L-type calcium channel blockade?

A5: To confirm the on-target effect, you can include several controls in your experiment:

  • Use a well-characterized, structurally different L-type calcium channel blocker: Compounds like Nifedipine or Verapamil can be used to see if they produce a similar effect.

  • Employ a rescue experiment: If possible, overexpress the L-type calcium channel to see if it enhances the effect of this compound.

  • Use a cell line with low or no expression of L-type calcium channels: This can serve as a negative control to demonstrate that the effect is target-dependent.

  • Knockdown of the L-type calcium channel: Use techniques like siRNA or CRISPR to reduce the expression of the channel and observe if the effect of this compound is diminished.

Troubleshooting Guides

Issue 1: High variability in experimental results.
  • Possible Cause: Inconsistent compound concentration.

    • Solution: this compound is lipophilic. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before diluting in your aqueous assay buffer. Prepare fresh dilutions for each experiment and vortex thoroughly.

  • Possible Cause: Cell health and passage number.

    • Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.

  • Possible Cause: Fluctuation in incubation time or temperature.

    • Solution: Standardize all incubation times and maintain a constant temperature throughout the assay.

Issue 2: Observed cellular effects do not align with expected L-type calcium channel blockade.
  • Possible Cause: Off-target effects are dominating at the concentration used.

    • Solution: Perform a careful dose-response analysis to identify a concentration window where on-target effects are observed without significant off-target engagement. Refer to the quantitative data table below for known affinities. Consider that this compound also blocks T-type calcium channels.

  • Possible Cause: The chosen cell line expresses multiple targets for this compound.

    • Solution: Characterize the expression profile of relevant calcium channel subtypes (L-type and T-type) in your cell line using techniques like qPCR or western blotting. If possible, choose a cell line that predominantly expresses the target of interest.

Issue 3: Difficulty in measuring intracellular calcium changes upon this compound application.
  • Possible Cause: Inappropriate calcium indicator dye or loading conditions.

    • Solution: Optimize the concentration of the calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) and the loading time and temperature for your specific cell type. Ensure that the dye is not compartmentalized within organelles.

  • Possible Cause: Low signal-to-noise ratio.

    • Solution: Increase the number of cells being analyzed or use a more sensitive detection method (e.g., a fluorescence plate reader with higher sensitivity or a confocal microscope). Ensure your buffer composition is appropriate for maintaining cell health and channel activity.

Quantitative Data

Table 1: Pharmacological Profile of Azelnidipine

TargetLigand/CompoundSpeciesAssay TypeParameterValueReference
L-type Ca²⁺ Channel (Ca_v1.x)AzelnidipineGuinea PigWhole-cell patch clampKi282 nM (-60 mV)[6]
L-type Ca²⁺ Channel (Ca_v1.x)AzelnidipineGuinea PigWhole-cell patch clampKi2 µM (-90 mV)[6]
T-type Ca²⁺ Channel (Ca_v3.1)AzelnidipineXenopusTwo-microelectrode voltage-clampBlockadeSignificant[5]
T-type Ca²⁺ Channel (Ca_v3.2)AzelnidipineXenopusTwo-microelectrode voltage-clampBlockadeSignificant[5]
T-type Ca²⁺ Channel (Ca_v3.3)AzelnidipineXenopusTwo-microelectrode voltage-clampBlockadeNo effect[5]

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium using a Fluorescent Plate Reader

This protocol is designed to measure changes in intracellular calcium concentration in response to this compound in a 96-well plate format.

Materials:

  • Cells expressing the target calcium channel

  • Black, clear-bottom 96-well plates

  • This compound stock solution (in DMSO)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading: a. Prepare a loading buffer by diluting Fluo-4 AM and Pluronic F-127 in HBSS with HEPES to the desired final concentration (typically 1-5 µM for Fluo-4 AM and 0.02% for Pluronic F-127). b. Remove the cell culture medium and wash the cells once with HBSS. c. Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Preparation: Prepare a dilution series of this compound in HBSS from your stock solution. Include a vehicle control (DMSO at the same final concentration).

  • Measurement: a. Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C). b. Set the reader to record fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., 485 nm excitation and 520 nm emission for Fluo-4). c. Record a baseline fluorescence reading for a few cycles. d. Use the plate reader's injector to add the this compound dilutions or vehicle control to the wells. e. Continue recording the fluorescence signal to measure the change in intracellular calcium.

  • Data Analysis: Normalize the fluorescence signal to the baseline reading and plot the response as a function of this compound concentration to determine the IC50 or EC50.

Protocol 2: Radioligand Binding Assay for Off-Target Assessment

This protocol describes a competitive binding assay to assess the affinity of this compound for a potential off-target receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radiolabeled ligand specific for the receptor of interest (e.g., [³H]-ligand).

  • This compound stock solution (in DMSO).

  • Unlabeled specific ligand for the receptor (for determining non-specific binding).

  • Binding buffer appropriate for the receptor.

  • 96-well filter plates.

  • Vacuum filtration manifold.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer

    • Cell membranes/homogenate

    • A fixed concentration of the radiolabeled ligand (typically at or below its K_d).

    • A range of concentrations of this compound or the unlabeled specific ligand (for the standard curve).

  • Incubation: Incubate the plate at the optimal temperature and for a sufficient duration to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: a. Determine the specific binding by subtracting the non-specific binding (counts in the presence of a saturating concentration of the unlabeled ligand) from the total binding. b. Plot the percentage of specific binding as a function of the this compound concentration. c. Fit the data to a one-site competition model to determine the IC50 value of this compound for the off-target receptor. Calculate the Ki using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L_type L-type Ca²⁺ Channel Ca_ion Ca²⁺ L_type->Ca_ion Influx T_type T-type Ca²⁺ Channel Calmodulin Calmodulin Ca_ion->Calmodulin Activates CaM_Kinase CaM Kinase Calmodulin->CaM_Kinase Activates Contraction Smooth Muscle Contraction CaM_Kinase->Contraction Leads to R_Azelnidipine This compound R_Azelnidipine->L_type Blocks R_Azelnidipine->T_type Blocks (Off-target)

Caption: On- and off-target signaling of this compound.

Experimental_Workflow start Start: Hypothesis of Off-Target Effect dose_response 1. Perform Dose-Response Curve for On-Target Activity start->dose_response select_conc 2. Select Concentrations for Off-Target Screening dose_response->select_conc off_target_assay 3. Screen Against a Panel of Potential Off-Targets (e.g., Radioligand Binding) select_conc->off_target_assay analyze_hits 4. Analyze Hits and Determine IC50/Ki off_target_assay->analyze_hits functional_assay 5. Confirm with a Functional Assay (e.g., Patch Clamp) analyze_hits->functional_assay conclusion Conclusion: Characterized Off-Target Profile functional_assay->conclusion Troubleshooting_Logic start Unexpected Cellular Effect Observed check_conc Is the concentration too high? Yes No start->check_conc lower_conc Lower this compound Concentration check_conc:s->lower_conc Yes check_off_target Could it be an off-target effect? Yes No check_conc:s->check_off_target No lower_conc->start confirm_on_target Confirm on-target effect using controls check_off_target:s->confirm_on_target No characterize_off_target Characterize potential off-target interactions check_off_target:s->characterize_off_target Yes end Problem Resolved confirm_on_target->end characterize_off_target->end

References

Technical Support Center: Optimizing (R)-Azelnidipine Delivery for Brain Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on optimizing the delivery of (R)-Azelnidipine to the brain. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a candidate for brain delivery?

A1: this compound is a third-generation dihydropyridine (B1217469) calcium channel blocker. It is highly lipophilic, which theoretically allows it to cross the blood-brain barrier (BBB). It has shown neuroprotective effects in preclinical studies, making it a promising candidate for treating neurological conditions such as cerebral ischemia.

Q2: What are the main challenges in delivering this compound to the brain?

A2: The primary challenges include its poor aqueous solubility, which can lead to low bioavailability, and the restrictive nature of the blood-brain barrier (BBB) that limits the brain uptake of most drugs.[1] Additionally, for nanoparticle-based delivery systems, achieving optimal drug loading, stability, and consistent batch-to-batch reproducibility can be challenging.[2][3] For intranasal delivery, overcoming rapid mucociliary clearance and enzymatic degradation in the nasal cavity are significant hurdles.[1][4]

Q3: What are the most promising strategies for enhancing this compound brain penetration?

A3: Two key strategies are emerging:

  • Nanoparticle-based delivery: Encapsulating this compound in solid lipid nanoparticles (SLNs) can improve its solubility, protect it from degradation, and facilitate its transport across the BBB.[5]

  • Intranasal delivery: This non-invasive route can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways for direct nose-to-brain transport.[4][6]

Q4: What are the known mechanisms of this compound's neuroprotective effects?

A4: this compound's neuroprotective effects are attributed to its anti-inflammatory and antioxidative properties. It has been shown to downregulate pro-inflammatory cytokines like IL-6 and TNF-α, and inhibit the NF-κB signaling pathway in cerebral endothelial cells.[7][8] It may also increase the expression of endothelial nitric oxide synthase (eNOS) in the brain, which plays a role in regulating cerebral blood flow.

Troubleshooting Guides

Formulation of this compound Solid Lipid Nanoparticles (SLNs)

Q5: I am experiencing low entrapment efficiency (%EE) for this compound in my SLN formulation. What are the possible causes and solutions?

A5: Low entrapment efficiency for a lipophilic drug like this compound can be due to several factors:

  • Poor drug solubility in the lipid matrix: The drug may have limited solubility in the chosen solid lipid at the temperature of nanoparticle preparation.

    • Solution: Screen different solid lipids (e.g., Glyceryl monostearate, Trimyristin, Tripalmitin, Tristearin) to find one with higher solubilizing capacity for this compound.[5]

  • Drug partitioning into the aqueous phase: During the emulsification process, the drug may partition into the external aqueous phase, especially if high concentrations of surfactant are used.

    • Solution: Optimize the concentration of the surfactant. A lower surfactant concentration may reduce drug partitioning into the aqueous phase. Also, consider using a co-surfactant to improve interfacial stability.

  • Suboptimal drug-to-lipid ratio: An excessively high drug concentration relative to the lipid can lead to drug expulsion from the lipid matrix upon cooling and solidification.[2]

    • Solution: Experiment with different drug-to-lipid ratios to find the optimal loading capacity of the lipid matrix.[2]

  • Rapid lipid crystallization: If the lipid crystallizes too quickly, the drug may be expelled from the crystal lattice.

    • Solution: Optimize the cooling process. A slower, more controlled cooling rate can sometimes improve drug entrapment.

Q6: My this compound SLN formulation shows high polydispersity (PDI > 0.3) and particle aggregation. How can I improve this?

A6: High PDI and aggregation indicate an unstable formulation. Here are some troubleshooting steps:

  • Insufficient surfactant concentration or inappropriate surfactant: The surfactant may not be effectively stabilizing the nanoparticle surface.

    • Solution: Increase the surfactant concentration or screen different surfactants (e.g., Poloxamer 188, Tween 80) to find one that provides better steric or electrostatic stabilization.

  • Inefficient homogenization or sonication: The energy input during formulation may be insufficient to produce uniformly sized nanoparticles.

    • Solution: Optimize the homogenization speed and time, or the ultrasonication parameters (power and duration).

  • Inappropriate storage conditions: Temperature fluctuations during storage can lead to particle growth and aggregation.

    • Solution: Store the SLN dispersion at a constant, cool temperature (e.g., 4°C).[9] For long-term stability, consider lyophilization with a suitable cryoprotectant.

In Vitro Blood-Brain Barrier (BBB) Permeability Assays

Q7: I am not observing significant transport of my this compound SLNs across my in vitro BBB model. What could be the issue?

A7: Several factors can contribute to low permeability in an in vitro BBB model:

  • High integrity of the in vitro BBB model: Your cell monolayer (e.g., bEnd.3 cells) may be forming very tight junctions, resulting in low paracellular transport. This is generally a sign of a good model.

    • Solution: Ensure your analytical method is sensitive enough to detect low concentrations of this compound in the basolateral chamber. Also, consider that the primary transport mechanism for nanoparticles is likely transcellular, which is slower than paracellular diffusion.[10][11]

  • Nanoparticle properties not conducive to transcytosis: The size, surface charge, or surface chemistry of your SLNs may not be optimal for uptake and transport by brain endothelial cells.

    • Solution: Prepare SLNs with varying properties (e.g., smaller particle size, different surface coatings) to assess their impact on permeability.

  • Instability of nanoparticles in cell culture media: The SLNs may be aggregating or degrading in the presence of serum proteins in the media.

    • Solution: Characterize the size and stability of your SLNs in the cell culture media used for the experiment. You may need to modify the nanoparticle surface (e.g., with PEGylation) to improve stability.

Intranasal Delivery Experiments

Q8: My in vivo intranasal administration of this compound SLNs resulted in low brain concentrations. What are the potential reasons?

A8: Low brain uptake after intranasal delivery can be due to several factors:

  • Rapid mucociliary clearance: The formulation may be cleared from the nasal cavity before significant absorption can occur.

    • Solution: Incorporate mucoadhesive polymers (e.g., chitosan, carbopol) into your formulation to increase its residence time in the nasal cavity.[3]

  • Poor formulation deposition: The spray device or administration technique may not be effectively delivering the formulation to the olfactory region of the nasal cavity.

    • Solution: Use a specialized nasal administration device for rodents that ensures deposition in the upper nasal cavity. Ensure a consistent and controlled administration technique.[3]

  • Enzymatic degradation: this compound may be degraded by enzymes present in the nasal mucosa.

    • Solution: While SLNs offer some protection, you could also consider co-administering enzyme inhibitors, though this requires careful toxicological evaluation.

  • Limited permeability across the nasal epithelium: The formulation may not be efficiently crossing the nasal mucosal barrier.

    • Solution: Consider the inclusion of safe and effective permeation enhancers in your formulation.

Data Presentation

Table 1: Formulation Parameters and Physicochemical Properties of this compound Loaded Solid Lipid Nanoparticles (SLNs)
Formulation CodeSolid LipidSurfactantDrug:Lipid RatioParticle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)
AZ-SLN-1[12]Glyceryl MonostearatePoloxamer 1881:12.5166.40.40-13.786.21
AZ-SLN-2[5]TrimyristinTween 801:10325 ± 1.30.384 ± 0.03-18.17 ± 1.184.21 ± 0.1
AZ-SLN-3[5]TripalmitinTween 801:10167 ± 2.10.267 ± 0.03-23.01 ± 1.394.16 ± 0.1
AZ-SLN-4[5]TristearinTween 801:10210 ± 1.80.312 ± 0.02-20.45 ± 1.590.54 ± 0.2

PDI: Polydispersity Index

Table 2: In Vitro Drug Release from this compound SLNs
Formulation CodeRelease MediumCumulative Release at 12h (%)Cumulative Release at 24h (%)
AZ-SLN-3 (Optimized)[5]pH 6.8 Phosphate Buffer~6079.21
AZ-SLN-1 (Optimized)[13]Simulated Gastric Fluid~55-

Experimental Protocols

Protocol 1: Preparation of this compound Loaded SLNs by Hot Homogenization and Ultrasonication

This protocol is adapted from methodologies described for Azelnidipine SLN formulation.[5][12]

  • Preparation of Lipid Phase:

    • Weigh the desired amounts of solid lipid (e.g., Tripalmitin) and this compound.

    • Heat the solid lipid 5-10°C above its melting point until a clear, molten liquid is formed.

    • Add this compound to the molten lipid and stir until completely dissolved.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant (e.g., Tween 80) in double-distilled water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 12,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.

  • Sonication:

    • Immediately subject the hot pre-emulsion to probe sonication (e.g., 60% amplitude for 10 minutes) to reduce the particle size.

  • Cooling and Nanoparticle Formation:

    • Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Measure particle size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.

    • Determine the entrapment efficiency by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay using bEnd.3 Cells

This protocol is based on established methods for in vitro BBB models.[10][11][14]

  • Cell Culture:

    • Culture murine brain endothelial cells (bEnd.3) in complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a T-75 flask at 37°C and 5% CO2.[10]

  • Seeding on Transwell Inserts:

    • Coat Transwell inserts (e.g., 0.4 µm pore size) with a suitable extracellular matrix protein (e.g., fibronectin or collagen type I).

    • Seed bEnd.3 cells onto the apical side of the inserts at a high density (e.g., 1 x 10^5 cells/cm²).

  • Formation of Monolayer:

    • Culture the cells on the inserts for 3-5 days to allow for the formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER). The model is ready for the permeability assay when the TEER values are stable and high (e.g., >150 Ω·cm²).

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the this compound SLN formulation to the apical (upper) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber. Replace the collected volume with fresh transport buffer.

  • Quantification and Calculation:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the drug in the apical chamber.

Mandatory Visualizations

Signaling Pathways

G cluster_0 Azelnidipine Azelnidipine L_type_Ca_Channel L-type Calcium Channel Ca_influx Ca2+ Influx ERK_activation ERK Activation cPLA2_activation cPLA2 Activation NFkB_activation NF-κB Activation Inflammatory_response Inflammatory Response

G cluster_1 Azelnidipine Azelnidipine eNOS_expression eNOS Expression (in brain) NO_production Nitric Oxide (NO) Production Vasodilation Vasodilation Cerebral_blood_flow Improved Cerebral Blood Flow

Experimental Workflows

G

G

References

Technical Support Center: (R)-Azelnidipine in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-Azelnidipine in fluorescence-based assays. The following information is designed to help identify and mitigate potential experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments involving fluorescence-based assays?

A1: this compound is a dihydropyridine (B1217469) calcium channel blocker. It is primarily the (R)-enantiomer that possesses the pharmacological activity. In research, it is often used to study calcium signaling pathways, oxidative stress, and their roles in various physiological and pathological processes. Fluorescence-based assays are common tools for these studies, for example, to measure intracellular calcium concentration or reactive oxygen species (ROS) levels.

Q2: Can this compound itself be fluorescent?

Q3: What are the primary ways this compound might interfere with my fluorescence-based assay?

A3: this compound, like other small molecules, can potentially interfere with fluorescence-based assays in several ways:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for your fluorescent dye, leading to a false positive signal.[1][2]

  • Fluorescence Quenching: The compound may absorb the excitation light intended for the fluorophore or the emitted light from the fluorophore (a phenomenon known as the inner filter effect), leading to a false negative signal.[1][2]

  • Biological Effects: As a calcium channel blocker and antioxidant, this compound is expected to have biological effects on intracellular calcium and ROS levels. It is critical to distinguish these intended biological effects from experimental artifacts.

Q4: Are there known instances of other dihydropyridine calcium channel blockers causing artifacts in fluorescence assays?

A4: Yes. For example, amlodipine, another dihydropyridine calcium channel blocker, has been reported to accumulate within cells and dominate the fluorescence signal in fura-2-based calcium assays, mimicking a calcium transient.[3] This highlights the potential for compounds of this class to cause misleading results in fluorescence-based assays.

Troubleshooting Guide

Issue 1: Unexpected Increase in Fluorescence Signal

Possible Cause: Autofluorescence of this compound.

Troubleshooting Steps:

  • Compound-Only Control: Prepare a dilution series of this compound in the assay buffer without cells or the fluorescent dye.

  • Measure Fluorescence: Read the fluorescence of the compound-only plate using the same filter set and instrument settings as your main experiment.

  • Analysis: A dose-dependent increase in fluorescence in the absence of the assay dye indicates that this compound is autofluorescent under your experimental conditions.

Issue 2: Unexpected Decrease in Fluorescence Signal

Possible Cause: Fluorescence quenching by this compound.

Troubleshooting Steps:

  • Spiking Experiment: Prepare a sample with your fluorescent dye at a concentration that gives a mid-range signal.

  • Add Compound: Add a dilution series of this compound to this sample.

  • Measure Fluorescence: Read the fluorescence at each concentration of this compound.

  • Analysis: A dose-dependent decrease in the fluorescence signal of the dye suggests that this compound is quenching the fluorescence.

Data Presentation: Spectral Properties of Common Dyes

For reference, the following table summarizes the spectral properties of common fluorescent dyes used in assays where this compound might be tested. This can help in selecting dyes with spectral properties that are less likely to overlap with any potential autofluorescence from the compound.

Fluorescent DyeAssay TypeExcitation (nm)Emission (nm)
Fluo-4 Intracellular Calcium~490~525
Fura-2 (Ca2+-bound) Intracellular Calcium~340~510
Fura-2 (Ca2+-free) Intracellular Calcium~380~510
DCFDA (oxidized) Reactive Oxygen Species~485~535

Note: The exact excitation and emission maxima can vary depending on the instrument and buffer conditions.

Experimental Protocols

Protocol 1: Fluo-4 AM Calcium Assay

This protocol provides a general guideline for measuring intracellular calcium mobilization using Fluo-4 AM.

  • Cell Plating: Plate cells in a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells/well and incubate overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM dye-loading solution in a suitable buffer (e.g., HHBS).

    • Remove the growth medium from the cells and add 100 µL of the dye-loading solution to each well.

    • Incubate at 37°C for 1 hour, followed by 15-30 minutes at room temperature, protected from light.[4]

  • Compound Addition:

    • Prepare a dilution series of this compound in the assay buffer.

    • Add the compound solutions to the wells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~525 nm.[4]

Protocol 2: DCFDA/H2DCFDA Cellular ROS Assay

This protocol provides a general guideline for measuring cellular Reactive Oxygen Species (ROS) using DCFDA/H2DCFDA.

  • Cell Plating (for adherent cells): Seed cells in a dark, clear-bottomed 96-well plate at a density of approximately 50,000 cells per well and culture overnight.[5]

  • Dye Loading:

    • Prepare a 20 µM working solution of H2DCFDA in 1x assay buffer.[5]

    • Remove the culture medium, wash the cells with 1x assay buffer, and add 100 µL of the H2DCFDA working solution to each well.[5]

    • Incubate in the dark for 45 minutes at 37°C.[5]

  • Compound Treatment:

    • Remove the H2DCFDA solution and add the desired concentrations of this compound in the appropriate buffer or medium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity immediately using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[6][7]

Visualizations

cluster_0 Potential this compound Artifacts cluster_1 Observed Signal Compound This compound Autofluorescence Autofluorescence Compound->Autofluorescence emits light Quenching Quenching Compound->Quenching absorbs light BiologicalEffect Biological Effect Compound->BiologicalEffect modulates cell signaling FalsePositive False Positive Autofluorescence->FalsePositive FalseNegative False Negative Quenching->FalseNegative TrueHit True Hit BiologicalEffect->TrueHit

Caption: Logical relationship between potential artifacts of this compound and observed experimental outcomes.

start Start: Unexpected Result check_autofluorescence Run Compound-Only Control start->check_autofluorescence autofluorescent Is it Autofluorescent? check_autofluorescence->autofluorescent check_quenching Run Spiking Experiment autofluorescent->check_quenching No mitigate_auto Mitigation Strategies: - Change filter set - Use red-shifted dye - Subtract background autofluorescent->mitigate_auto Yes quenching Does it Quench? check_quenching->quenching mitigate_quench Mitigation Strategies: - Adjust compound/dye concentration - Use brighter dye quenching->mitigate_quench Yes biological_effect Likely a True Biological Effect quenching->biological_effect No end End mitigate_auto->end mitigate_quench->end biological_effect->end

Caption: Troubleshooting workflow for identifying and mitigating fluorescence artifacts.

cluster_pathway Calcium Signaling Pathway LTypeChannel L-type Ca2+ Channel Ca_Influx Ca2+ Influx LTypeChannel->Ca_Influx mediates Intracellular_Ca [Ca2+]i Increase Ca_Influx->Intracellular_Ca Fluo4 Fluo-4 Intracellular_Ca->Fluo4 binds to Fluorescence Fluorescence Signal Fluo4->Fluorescence generates Azelnidipine This compound Azelnidipine->LTypeChannel blocks

Caption: Simplified signaling pathway showing the action of this compound in a Fluo-4 based calcium assay.

References

Technical Support Center: Enhancing (R)-Azelnidipine Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to support the development of (R)-Azelnidipine formulations with enhanced bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to the oral bioavailability of this compound?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1] This poor solubility is a significant hurdle, as the drug must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[2][3] Consequently, its oral bioavailability is often low and can be variable.[4]

Q2: What are the main strategies to enhance the bioavailability of this compound?

The primary strategies focus on improving the solubility and dissolution rate of this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to enhance its wettability and dissolution.[3]

  • Nanoformulations:

    • Solid Lipid Nanoparticles (SLNs): Encapsulating the drug in a solid lipid core, which can improve solubility and potentially be absorbed through the lymphatic system, bypassing first-pass metabolism.[4][5]

    • Nanoparticulate Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): A mixture of oils, surfactants, and co-surfactants that forms a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids.[6][7]

Q3: How do excipients used in these formulations contribute to enhanced bioavailability?

Excipients play a crucial role beyond being inert carriers. Certain polymers and surfactants can act as P-glycoprotein (P-gp) inhibitors.[8] P-gp is an efflux transporter in the intestinal wall that can pump drugs back into the gut lumen, reducing their absorption. By inhibiting P-gp, these excipients can increase the intracellular concentration of this compound, thereby enhancing its bioavailability. Additionally, some excipients may influence the activity of metabolic enzymes like CYP3A4, which is involved in the first-pass metabolism of Azelnidipine, although this requires careful consideration to avoid unwanted drug interactions.[1][9]

Troubleshooting Guides

Solid Dispersions

Q: My this compound solid dispersion shows signs of recrystallization upon storage. What could be the cause and how can I prevent it?

A: Drug recrystallization in solid dispersions is a common issue that can negate the benefits of amorphization.

  • Causes:

    • Moisture Absorption: Hydrophilic polymers can absorb moisture, which can act as a plasticizer and facilitate drug crystallization.[2]

    • Thermodynamic Instability: The amorphous state is thermodynamically unstable, and the drug will naturally tend to revert to its more stable crystalline form over time.

    • Inappropriate Polymer Selection: The chosen polymer may not have strong enough interactions (e.g., hydrogen bonds) with the drug to maintain its amorphous state.[10]

  • Solutions:

    • Proper Storage: Store the solid dispersion in a desiccator or with a desiccant to minimize moisture exposure.

    • Polymer Selection: Select polymers that exhibit strong hydrogen bonding with this compound. For dihydropyridines like Cilnidipine (B1669028), PVP has shown a strong ability to inhibit crystallization.[10]

    • Ternary Solid Dispersions: The addition of a third component, such as a surfactant, can further stabilize the amorphous drug and inhibit crystallization.[11]

    • Characterization: Regularly monitor the solid-state properties of your dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to detect any changes in crystallinity.[12]

Solid Lipid Nanoparticles (SLNs)

Q: I am experiencing low entrapment efficiency with my this compound SLNs. What factors could be contributing to this, and how can I improve it?

A: Low entrapment efficiency (EE) is a frequent challenge in SLN formulation.

  • Causes:

    • Poor Drug Solubility in the Lipid Matrix: If this compound has low solubility in the molten lipid, it will tend to partition into the aqueous phase during homogenization.

    • Drug Expulsion During Lipid Recrystallization: As the nanoemulsion cools and the lipid solidifies, the drug can be expelled from the forming crystal lattice.

    • High Surfactant Concentration: An excessively high concentration of surfactant can increase the solubility of the drug in the aqueous phase, leading to lower EE.

  • Solutions:

    • Lipid Screening: Select a lipid in which this compound has high solubility. For Azelnidipine, lipids like Trimyristin, Tripalmitin, and Tristearin have been used.[13]

    • Optimize Homogenization and Sonication: Adjust the speed and duration of homogenization and sonication. In one study, homogenization at 12,000 rpm for 4 minutes followed by ultrasonication for 20 minutes was effective.[5]

    • Surfactant and Co-surfactant Concentration: Optimize the concentration of the surfactant (e.g., Poloxamer 188) and consider adding a co-surfactant to improve drug partitioning into the lipid phase.

    • Cooling Rate: A rapid cooling process can sometimes help to trap the drug within the lipid matrix before it has a chance to be expelled.

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Q: My this compound SMEDDS formulation is not forming a stable microemulsion upon dilution. What are the possible reasons?

A: The successful formation of a stable microemulsion is critical for SMEDDS performance.

  • Causes:

    • Inappropriate Component Ratios: The ratio of oil, surfactant, and co-surfactant is crucial. An incorrect ratio can lead to the formation of a coarse emulsion or phase separation.

    • Poor Component Selection: The chosen oil, surfactant, or co-surfactant may not be optimal for solubilizing this compound and forming a stable microemulsion.

    • Insufficient Agitation: While SMEDDS are designed to emulsify with gentle agitation, insufficient mixing with the aqueous phase can lead to incomplete emulsification.

  • Solutions:

    • Systematic Component Screening: Conduct solubility studies of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity. For Azelnidipine, Capryol 90 (oil), Tween 80 (surfactant), and Transcutol-HP (co-surfactant) have been shown to be effective.[2][6]

    • Construct Pseudo-Ternary Phase Diagrams: These diagrams are essential for identifying the optimal ratios of oil, surfactant, and co-surfactant that result in a stable microemulsion region.[7]

    • Optimize Surfactant-to-Co-surfactant Ratio (Smix): The ratio of the surfactant to the co-surfactant can significantly impact the stability and droplet size of the resulting microemulsion.

    • Gentle Agitation: Ensure gentle but thorough mixing of the SMEDDS formulation with the aqueous phase during in vitro testing to mimic the conditions in the gastrointestinal tract.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Different Dihydropyridine (B1217469) Formulations

FormulationDrugCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Free DrugCilnidipine363.6 ± 23.5-2316.1 ± 163.6-[14]
Solid Lipid NanoparticlesCilnidipine572.4 ± 25.3-5588.6 ± 229.5241[14]
Test TabletAzelnidipine6.293.33117.094.96[15]
Reference TabletAzelnidipine6.593.38123.21100[15]

Note: Data for Cilnidipine, a similar dihydropyridine calcium channel blocker, is included to illustrate the potential for significant bioavailability enhancement with nanoformulations. The Azelnidipine data is from a bioequivalence study comparing two tablet formulations.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol is based on the methodology described for preparing Azelnidipine solid dispersions with hydrophilic polymers.[3][16]

Materials:

Procedure:

  • Weighing: Accurately weigh this compound and PVP K-30 in the desired drug-to-polymer ratios (e.g., 1:1, 1:2).

  • Dissolution: Dissolve the weighed this compound and PVP K-30 in a sufficient amount of absolute ethanol in a beaker with continuous stirring.

  • Mixing: Place the beaker on a magnetic stirrer and continue stirring for 30-35 minutes to ensure a homogenous solution.

  • Evaporation: Slowly pour the solution into a petri dish.

  • Drying: Place the petri dish in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated, leaving a solid film.

  • Collection and Storage: Scrape the solid dispersion from the petri dish, pass it through a sieve to obtain a uniform powder, and store it in a desiccator.

Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from the hot homogenization followed by ultrasonication method.[13][17]

Materials:

  • This compound

  • Glyceryl monostearate (GMS) or another suitable lipid

  • Poloxamer 188 or another suitable surfactant

  • High-speed homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Lipid Phase Preparation: Melt the GMS at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the Poloxamer 188 in double-distilled water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture at high speed (e.g., 12,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Subject the pre-emulsion to high-intensity ultrasonication using a probe sonicator for a specified time (e.g., 15-20 minutes) to reduce the droplet size to the nanometer range.

  • Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature to solidify the lipid, forming the SLNs.

  • Optional Lyophilization: For long-term stability, the SLN dispersion can be freeze-dried using a suitable cryoprotectant.

Protocol 3: Formulation of this compound Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol outlines the steps for developing a liquid SMEDDS formulation.[6][18]

Materials:

  • This compound

  • Oil (e.g., Capryol 90)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol-HP)

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Component Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.

    • Screen different surfactants for their ability to emulsify the selected oil.

    • Screen different co-surfactants for their ability to enhance the emulsification of the chosen surfactant and oil system.

  • Pseudo-Ternary Phase Diagram Construction:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • Titrate each mixture with water and observe the formation of a microemulsion.

    • Plot the results on a ternary phase diagram to identify the microemulsion region.

  • Formulation Preparation:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Accurately weigh the components and mix them thoroughly using a vortex mixer.

    • Dissolve the required amount of this compound in the mixture with gentle stirring until a clear solution is obtained.

  • Characterization:

    • Evaluate the self-emulsification performance by adding the SMEDDS formulation to water and observing the time and ease of microemulsion formation.

    • Measure the droplet size, polydispersity index, and zeta potential of the resulting microemulsion.

Visualizations

experimental_workflow_sln cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification and Nanoparticle Formation melt_lipid Melt Lipid (GMS) dissolve_drug Dissolve this compound melt_lipid->dissolve_drug homogenize High-Speed Homogenization dissolve_drug->homogenize Combine Phases dissolve_surfactant Dissolve Surfactant (Poloxamer 188) in Water heat_aqueous Heat to Same Temperature dissolve_surfactant->heat_aqueous heat_aqueous->homogenize sonicate Ultrasonication homogenize->sonicate cool Cool to Form SLNs sonicate->cool final_product Azelnidipine SLN Dispersion cool->final_product Final Product

Caption: Workflow for the preparation of this compound Solid Lipid Nanoparticles (SLNs).

bioavailability_enhancement_pathway cluster_formulation Formulation Strategies cluster_mechanism Mechanisms of Bioavailability Enhancement cluster_outcome Outcome solid_dispersion Solid Dispersion increase_solubility Increased Solubility & Dissolution Rate solid_dispersion->increase_solubility sln SLN / Nanoformulation increase_surface_area Increased Surface Area sln->increase_surface_area lymphatic_uptake Lymphatic Uptake sln->lymphatic_uptake smedds SMEDDS smedds->increase_solubility p_gp_inhibition P-gp Efflux Inhibition smedds->p_gp_inhibition cyp3a4_inhibition CYP3A4 Metabolism Inhibition smedds->cyp3a4_inhibition enhanced_bioavailability Enhanced this compound Bioavailability increase_solubility->enhanced_bioavailability increase_surface_area->enhanced_bioavailability p_gp_inhibition->enhanced_bioavailability lymphatic_uptake->enhanced_bioavailability cyp3a4_inhibition->enhanced_bioavailability

Caption: Mechanisms for enhancing this compound bioavailability through formulation strategies.

References

Identifying and characterizing (R)-Azelnidipine synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of (R)-Azelnidipine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the common types of impurities observed during the synthesis of this compound?

During the multi-step synthesis of Azelnidipine, several types of impurities can arise. These can be broadly categorized as process-related impurities and degradation products.[1]

  • Process-Related Impurities: These impurities originate from the manufacturing process and include:

    • Unreacted starting materials and intermediates: Residual amounts of precursors from the Hantzsch pyridine (B92270) synthesis can be present in the final product.[1]

    • By-products of the synthesis: Side reactions can lead to the formation of unintended molecules.

    • Positional Isomers: Impurities such as 2-Nitro and 4-Nitro Azelnidipine have been identified, which are isomers of the desired 3-nitrophenyl structure.[2]

    • Reagents and catalysts: Traces of reagents and catalysts used in the synthesis may also be present.

  • Degradation Impurities: These impurities form due to the degradation of the Azelnidipine molecule under certain conditions. Common degradation pathways include:

    • Oxidation: The dihydropyridine (B1217469) ring of Azelnidipine is susceptible to oxidation, leading to the formation of the corresponding pyridine derivative, often referred to as Dehydro-Azelnidipine.[3][4][5] This is a common impurity and metabolite.[3][4][5]

    • Hydrolysis: The ester functional groups in Azelnidipine can undergo hydrolysis under acidic or alkaline conditions.[3][4]

    • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of dihydropyridine compounds.[1]

2. I am observing an unknown peak in my HPLC chromatogram of a synthesized this compound batch. How can I identify it?

Identifying an unknown impurity requires a systematic approach involving chromatographic and spectroscopic techniques.

  • Step 1: Mass Determination (LC-MS): The first step is to determine the mass-to-charge ratio (m/z) of the unknown peak using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the impurity.[2]

  • Step 2: Forced Degradation Studies: To understand if the impurity is a degradation product, perform forced degradation studies on a pure sample of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[3][4][6] If the unknown peak increases under a specific stress condition, it suggests the impurity is a product of that degradation pathway.

  • Step 3: High-Resolution Mass Spectrometry (HRMS): For a more accurate mass determination and to deduce the elemental composition, use HRMS techniques like LC-QTOF-MS.

  • Step 4: Structural Elucidation (NMR): If the impurity can be isolated in sufficient quantity, for example, through preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR) is a powerful tool for elucidating its complete chemical structure.[2]

  • Step 5: Comparison with Known Impurities: Compare the obtained mass and chromatographic retention time with those of known Azelnidipine impurities. Several impurities have been characterized in the literature.[2][7][8]

3. My this compound sample is showing significant degradation under acidic conditions. What is the likely degradation product?

Azelnidipine is known to be susceptible to degradation in acidic environments.[3][4][6][9] The primary degradation pathway under acidic conditions is the hydrolysis of the ester linkages at the 3 and 5 positions of the dihydropyridine ring.[3][4] Therefore, the likely degradation products are the corresponding carboxylic acids.

4. How can I minimize the formation of the oxidative impurity, Dehydro-Azelnidipine?

The formation of Dehydro-Azelnidipine occurs through the aromatization of the 1,4-dihydropyridine (B1200194) ring.[3][4][5] To minimize its formation:

  • Protect from Light: Dihydropyridine compounds are sensitive to light. Conduct the synthesis and store the product in light-protected containers.

  • Inert Atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) during the reaction and purification steps to minimize contact with atmospheric oxygen.

  • Control Temperature: Avoid excessive temperatures during synthesis and storage, as heat can promote oxidation.

  • Avoid Oxidizing Agents: Ensure that all reagents and solvents are free from oxidizing contaminants.

Summary of Known this compound Impurities

The following table summarizes some of the known impurities of Azelnidipine that have been identified and characterized in the literature.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )
Azelnidipine Stage-I para impurityC₁₄H₁₅NO₅277.27
Azelnidipine IntermediateC₁₄H₁₅NO₅277.27
4-Nitro AzelnidipineC₃₃H₃₄N₄O₆582.65
2-Nitro AzelnidipineC₃₃H₃₄N₄O₆582.65
Dehydro AzelnidipineC₃₃H₃₂N₄O₆580.64
1-Benzhydrylazetidin-3-olC₁₆H₁₇NO239.31

Note: This table is based on available public information and may not be exhaustive.[2][10]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This is a general method based on published literature for the separation of Azelnidipine and its impurities. Method optimization may be required for specific applications.

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of a buffer and an organic solvent. For example:

    • Mobile Phase A: Phosphate buffer (pH 3.0)[3][4]

    • Mobile Phase B: Acetonitrile or Methanol[3][4][12]

    • Example Gradient: Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.

  • Flow Rate: Typically 1.0 mL/min.[3][4][11]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[12]

  • Detection Wavelength: 256 nm.[3][4]

  • Injection Volume: 10 µL.[12]

2. Forced Degradation Studies Protocol

Forced degradation studies are essential for understanding the stability of this compound and for identifying potential degradation products.[3]

  • Acid Hydrolysis: Expose a solution of this compound to an acidic medium (e.g., 0.1 N HCl) and heat (e.g., 70°C) for a defined period.[3]

  • Alkaline Hydrolysis: Expose a solution of this compound to a basic medium (e.g., 0.1 N NaOH) and heat (e.g., 70°C) for a defined period.[3]

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% v/v hydrogen peroxide) and keep it in the dark for a specified time.[3]

  • Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures.

  • Photolytic Degradation: Expose the drug substance (solid or in solution) to UV and visible light.

  • Wet Heat Degradation: Reflux the drug in distilled water at an elevated temperature (e.g., 70°C).[3]

After exposure to the stress conditions, the samples are analyzed by a stability-indicating HPLC method to quantify the degradation and identify the degradation products.

Visualizations

Synthesis_Impurity_Pathways Starting_Materials Starting Materials (e.g., 3-nitrobenzaldehyde, ethyl acetoacetate, 1-benzhydrylazetidin-3-yl acetoacetate) Hantzsch_Reaction Hantzsch Reaction Starting_Materials->Hantzsch_Reaction Azelnidipine This compound Hantzsch_Reaction->Azelnidipine Main Product Impurity_Isomers Positional Isomers (2-Nitro, 4-Nitro) Hantzsch_Reaction->Impurity_Isomers Side Reaction Impurity_Intermediates Unreacted Intermediates Hantzsch_Reaction->Impurity_Intermediates Incomplete Reaction Impurity_Oxidation Dehydro-Azelnidipine (Oxidative Impurity) Azelnidipine->Impurity_Oxidation Oxidation (Light, Air) Impurity_Hydrolysis Hydrolysis Products (Carboxylic Acids) Azelnidipine->Impurity_Hydrolysis Hydrolysis (Acid/Base)

Caption: Potential formation pathways of this compound synthesis impurities.

Impurity_ID_Workflow Start Unknown Peak in HPLC LCMS LC-MS Analysis Start->LCMS MW Determine Molecular Weight LCMS->MW Forced_Degradation Forced Degradation Study MW->Forced_Degradation Compare Compare with Stressed Samples Forced_Degradation->Compare Isolate Isolate Impurity (Prep-HPLC) Compare->Isolate If necessary Identify Identify Impurity Structure Compare->Identify If matches known degradant NMR Structural Elucidation (NMR) Isolate->NMR NMR->Identify

References

Stability testing of (R)-Azelnidipine under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of (R)-Azelnidipine.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for this compound?

A1: Forced degradation studies for this compound are conducted to understand its intrinsic stability and to develop stability-indicating analytical methods. As per the International Council for Harmonisation (ICH) guidelines, these studies involve exposing the drug substance to various stress conditions.[1][2][3][4][5][6] Typical conditions include:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-70°C).[7][8]

  • Alkaline Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 70°C).[7]

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v H₂O₂), often in the dark.[7]

  • Thermal Degradation: Heating the solid drug substance at an elevated temperature.[1][9]

  • Photolytic Degradation: Exposing the drug substance to light, as specified in ICH Q1B guidelines.[1][5][9]

Q2: Under which conditions is this compound most susceptible to degradation?

A2: Studies have shown that this compound is particularly susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][7][10][11] It is reported to be more stable under thermal and photolytic stress.[1] The primary degradation pathway under hydrolytic conditions is attributed to the ester groups at the 3 and 5 positions of the 1,4-dihydropyridine (B1200194) ring.[7][10][11]

Q3: What are the major degradation products of this compound?

A3: Under oxidative conditions, a primary degradation product is the aromatized pyridine (B92270) derivative, 3-(1-benzhydrylazetidin-3-yl) 5-isopropyl 2-amino-6-methyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylate, also referred to as dehydro-Azelnidipine.[7][10][11] Under radical-induced oxidative stress, four degradation products (Dg-A, Dg-B, Dg-C, and Dg-D) have been identified, with two major formation pathways involving hydrogen abstraction from the dihydropyridine (B1217469) ring.[12]

Q4: What analytical techniques are most suitable for stability testing of this compound?

A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the stability testing of this compound.[9][13][14][15] The use of a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is frequently reported.[7][10][11][15][16] Detection is typically performed using a UV detector at wavelengths around 256 nm.[7][8][9][10][11] For identification of degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool.[1]

Troubleshooting Guides

HPLC Method Development and Validation
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for Azelnidipine (B1666253). Inappropriate mobile phase pH.Adjust the pH of the mobile phase buffer. For Azelnidipine, a slightly acidic pH (e.g., 3.0) is often used.[7][10][11]
Column degradation.Use a guard column and ensure proper mobile phase filtration. Replace the analytical column if necessary.
Overloading of the column.Reduce the injection volume or the concentration of the sample.
Inadequate separation of Azelnidipine from its degradation products. Mobile phase composition is not optimal.Modify the ratio of the organic solvent to the aqueous buffer. A gradient elution may be necessary to resolve all peaks.[13][14]
Incorrect column selection.Ensure the use of a high-resolution column, such as a C18 column with a suitable particle size (e.g., 5 µm).[9][13][14]
Drifting baseline. Column not equilibrated.Equilibrate the column with the mobile phase for a sufficient amount of time before analysis.
Contamination in the HPLC system.Flush the system with an appropriate cleaning solvent.
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure it is well-mixed.
Inconsistent retention times. Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Pumping issues.Degas the mobile phase and check the pump for leaks or bubbles.
Forced Degradation Studies
Issue Possible Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (acid, base, or oxidizing agent), the temperature, or the duration of exposure.[7]
The drug is highly stable under the tested condition.This is a valid result. Ensure that the analytical method is capable of detecting any potential degradation products.
Complete degradation of the drug. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve partial degradation (typically 5-20%).[16]
Formation of multiple, poorly resolved degradation peaks. Complex degradation pathway.Optimize the HPLC method (see above) to improve the resolution of the degradation products.
Secondary degradation of primary degradation products.Analyze samples at multiple time points during the stress study to understand the degradation pathway.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionStressorTemperatureDuration% Degradation (Approximate)Reference
Acidic Hydrolysis0.1 N HCl70°C35 minSignificant Degradation[7]
Acidic Hydrolysis0.1 N HCl60°C3 hrsDegradation Observed
Alkaline Hydrolysis0.1 N NaOH70°C35 minSignificant Degradation[7]
Oxidative Degradation3% v/v H₂O₂Room Temp24 hrsDegradation Observed[7]
Wet HeatDistilled Water70°C8 hrsDegradation Observed[7]
Thermal DegradationSolid State--Stable[1]
Photolytic Degradation---Stable[1]

Note: "Significant Degradation" and "Degradation Observed" are qualitative terms from the cited literature. For precise quantification, it is essential to validate the analytical method and calculate the percentage based on peak areas.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on this compound bulk drug.

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Heat the mixture in a water bath at 70°C for 35 minutes.[7]

    • Cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N NaOH.

    • Dilute the final solution to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Heat the mixture in a water bath at 70°C for 35 minutes.[7]

    • Cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N HCl.

    • Dilute the final solution for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% v/v hydrogen peroxide.

    • Keep the solution in the dark at room temperature for 24 hours.[7]

    • Dilute the final solution for HPLC analysis.

  • Thermal Degradation:

    • Keep the solid this compound powder in a petri dish in a hot air oven at a specified temperature (e.g., 10°C above the accelerated stability testing temperature) for a defined period.

    • After exposure, dissolve the powder in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • After exposure, prepare solutions for HPLC analysis.

  • Analysis: Analyze all the stressed samples, along with a non-stressed control solution, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a typical example of an RP-HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: A high-performance liquid chromatography system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of a buffer and an organic solvent. For example, a mixture of phosphate buffer (pH 3.0) and methanol in a ratio of 10:90 (v/v).[7][10][11]

  • Flow Rate: 1.0 mL/min.[7][9][10][11]

  • Detection Wavelength: 256 nm.[7][8][9][10][11]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the column with the mobile phase until a stable baseline is obtained.

    • Inject the standard solution, control sample, and stressed samples.

    • Record the chromatograms and determine the retention times and peak areas for this compound and any degradation products.

    • Calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1N HCl, 70°C) stock->acid Expose to Stress alkali Alkaline Hydrolysis (0.1N NaOH, 70°C) stock->alkali Expose to Stress oxide Oxidative (3% H₂O₂) stock->oxide Expose to Stress thermal Thermal (Solid State) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating RP-HPLC Analysis acid->hplc Analyze Stressed Samples alkali->hplc Analyze Stressed Samples oxide->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples photo->hplc Analyze Stressed Samples data Data Analysis (% Degradation) hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway cluster_acid_base Hydrolytic Degradation cluster_oxidative Oxidative Degradation Azelnidipine This compound (1,4-Dihydropyridine) hydrolysis_products Hydrolysis of Ester Groups Azelnidipine->hydrolysis_products Acid/Base Hydrolysis dehydro Dehydro-Azelnidipine (Pyridine Derivative) Azelnidipine->dehydro Aromatization radical_products Other Oxidative Degradants (Dg-B, C, D) Azelnidipine->radical_products Radical Oxidation

Caption: Simplified degradation pathways for this compound under stress conditions.

References

Navigating (R)-Azelnidipine Treatment: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing (R)-Azelnidipine in various cell lines. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dihydropyridine (B1217469) calcium channel blocker that primarily inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[1][2] This action leads to vasodilation and a reduction in blood pressure.[1][2] Additionally, in certain cancer cells, it has been shown to directly target and inhibit MEK1/2, leading to the hypophosphorylation of ERK1/2 and subsequent cell cycle arrest.[3][4][5][6]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

The effective concentration of this compound can vary significantly depending on the cell line. For initial experiments, a broad concentration range is recommended. Based on available data, concentrations ranging from nanomolar (e.g., 10 nM for endothelial cells) to micromolar (e.g., 1-20 µM for cancer cells and macrophages) have been used.[7][8][9] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I dissolve this compound for in vitro studies?

This compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[7] For cell treatments, the stock solution should be further diluted in the appropriate cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: I am not observing the expected inhibitory effect on cell proliferation. What could be the issue?

Several factors could contribute to a lack of effect:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. Refer to the data table below for reported effective concentrations and consider performing a wider dose-response study.

  • Cell Line Resistance: Some cell lines may be inherently resistant to this compound's effects. This could be due to various factors, including low expression of L-type calcium channels or MEK1/2, or the activation of alternative survival pathways.

  • Experimental Duration: The incubation time may be insufficient to observe a significant effect. Time-course experiments are recommended to determine the optimal treatment duration.

  • Compound Stability: Ensure the this compound stock solution has been stored correctly (typically at -20°C in the dark) and has not degraded.[7]

Q5: I am observing significant cell death even at low concentrations. What should I do?

  • High Sensitivity: Your cell line may be particularly sensitive to this compound. It is crucial to perform a careful dose-response analysis starting from very low concentrations. For instance, in THP-1 cells, a concentration of 30 µM was reported to cause cell death, while 10 µM was effective.[9]

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in your culture medium is minimal and consistent across all treatments, including vehicle controls.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results between experiments - Variation in cell seeding density.- Inconsistent drug concentration.- Differences in incubation time.- Cell passage number affecting sensitivity.- Standardize your cell seeding protocol to ensure consistent cell numbers in each well.- Prepare fresh drug dilutions for each experiment from a reliable stock solution.- Maintain consistent incubation times for all experiments.- Use cells within a consistent and low passage number range.
High background in cell viability assays (e.g., MTT) - Contamination of cell cultures.- Interference from the compound with the assay reagents.- Regularly check cell cultures for any signs of contamination.- Run a control with the compound in cell-free media to check for direct reduction of the assay reagent.
Difficulty in detecting changes in protein phosphorylation (e.g., p-ERK) - Inappropriate sample collection time.- Low protein concentration.- Inefficient antibody binding.- Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation after treatment.- Ensure you are loading a sufficient amount of protein for Western blot analysis.- Optimize your Western blot protocol, including antibody concentrations and incubation times. Use a positive control to validate the antibody's performance.

This compound Concentration in Various Cell Lines

Cell LineCell TypeAssayEffective Concentration / IC50Reference(s)
KYSE150Esophageal Squamous Cell CarcinomaMTT AssayIC50: 10.972 µM (24h), 9.411 µM (48h)[8]
KYSE450Esophageal Squamous Cell CarcinomaMTT AssayIC50: 13.822 µM (24h), 10.135 µM (48h)[8]
SHEEImmortalized Esophageal EpithelialMTT AssayIC50: 23.475 µM (24h), 19.236 µM (48h)[8]
HUVECHuman Umbilical Vein Endothelial CellsMCP-1 Expression10 nM[10]
bEND3Mouse Brain Endothelial CellsSuperoxide Anion Production20 nM[7]
THP-1Human Monocytic Leukemia (Macrophage-differentiated)Adhesion, Gene Expression10 µM (most effective)[9]
HCSMCHuman Coronary Artery Smooth Muscle CellsCell ProliferationInhibition observed at 5 µM[11]
HCECHuman Coronary Endothelial CellsCell ProliferationInhibition observed at 5 µM[11]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures to determine the half-maximal inhibitory concentration (IC50) of this compound.[1][12][13][14]

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Analysis of ERK1/2 Phosphorylation by Western Blot

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of ERK1/2.[3][4][15][16]

Materials:

  • This compound treated cell lysates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment with this compound, wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and express the level of phosphorylated ERK as a ratio to total ERK.

Visualizing Experimental Design and Cellular Mechanisms

To aid in experimental planning and understanding the molecular interactions of this compound, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Drug Preparation Drug Preparation Drug Administration Drug Administration Drug Preparation->Drug Administration Cell Seeding->Drug Administration Incubation Incubation Drug Administration->Incubation Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubation->Cell Viability Assay (MTT) Western Blot Western Blot Incubation->Western Blot Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Western Blot->Data Analysis

Caption: A typical experimental workflow for evaluating the effects of this compound on cultured cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R_Azelnidipine R_Azelnidipine L_type_Ca_Channel L-type Ca2+ Channel R_Azelnidipine->L_type_Ca_Channel Inhibits MEK1_2 MEK1/2 R_Azelnidipine->MEK1_2 Inhibits Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Raf Raf Ras->Raf Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Activates Gene_Expression Gene Expression (Cell Cycle, Proliferation) Transcription_Factors->Gene_Expression Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Leads to Reduced_Proliferation Reduced_Proliferation Gene_Expression->Reduced_Proliferation Leads to

Caption: A simplified diagram of signaling pathways affected by this compound in susceptible cells.

References

Validation & Comparative

Stereospecific Activity of (R)-Azelnidipine versus (S)-Azelnidipine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Azelnidipine (B1666253), a third-generation dihydropyridine (B1217469) calcium channel blocker, is utilized as a racemic mixture in clinical practice for the management of hypertension. It exerts its therapeutic effects by inhibiting both L-type and T-type voltage-gated calcium channels. As with many chiral drugs, the pharmacological activity of azelnidipine is stereoselective, with one enantiomer being principally responsible for the therapeutic action.

This guide provides a detailed comparison of the stereospecific activity of (R)-Azelnidipine and (S)-Azelnidipine, drawing upon available experimental data to delineate their differential effects on calcium channels.

Differential Activity at L-type and T-type Calcium Channels

While direct comparative studies detailing the binding affinities and IC50 values of the individual enantiomers of azelnidipine are not extensively available in publicly accessible literature, the established pharmacology of dihydropyridine calcium channel blockers indicates a pronounced stereoselectivity. For this class of drugs, it is generally observed that one enantiomer possesses significantly higher potency in blocking calcium channels than the other.

One review suggests that, in contrast to other dihydropyridine calcium channel blockers where the (S)-enantiomer is typically more active, the pharmacological action of azelnidipine resides in the (R)-enantiomer[1]. This highlights a unique stereochemical preference for azelnidipine's interaction with its target calcium channels.

Azelnidipine as a racemate has been shown to inhibit L-type (CaV1.2) and certain subtypes of T-type calcium channels (CaV3.1/α1G and CaV3.2/α1H)[2]. The blockade of both channel types contributes to its overall antihypertensive effect and may underlie some of its unique clinical properties, such as a reduced incidence of reflex tachycardia compared to other calcium channel blockers.

Experimental Protocols

To determine the stereospecific activity of azelnidipine enantiomers, specific experimental protocols are required. These protocols involve the separation of the enantiomers followed by functional and binding assays.

Enantiomeric Separation

The initial and critical step is the separation of the (R)- and (S)-azelnidipine enantiomers from the racemic mixture. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a standard method for achieving this separation.

Example Protocol for Enantiomeric Separation:

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC).

  • Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol, isopropanol, or a mixture thereof). The exact ratio is optimized to achieve baseline separation.

  • Detection: UV spectrophotometry at a wavelength where azelnidipine exhibits strong absorbance.

  • Flow Rate and Temperature: These parameters are adjusted to optimize the resolution and analysis time.

Calcium Channel Activity Assays

Once the enantiomers are isolated, their activity on L-type and T-type calcium channels can be assessed using various in vitro techniques.

1. Electrophysiological Recordings (Patch-Clamp Technique): This is a gold-standard method for directly measuring the effect of the enantiomers on the function of voltage-gated calcium channels.

  • Cell Lines: Human Embryonic Kidney (HEK-293) cells or other suitable cell lines stably expressing the desired calcium channel subtype (e.g., CaV1.2 for L-type, or CaV3.1, CaV3.2, CaV3.3 for T-type).

  • Procedure:

    • Whole-cell patch-clamp recordings are performed on the transfected cells.

    • Voltage protocols are applied to elicit calcium currents through the specific channel subtype.

    • The baseline current is recorded.

    • Increasing concentrations of the isolated (R)- or (S)-azelnidipine are applied to the cells.

    • The inhibition of the calcium current is measured at each concentration.

  • Data Analysis: The concentration-response data is used to calculate the half-maximal inhibitory concentration (IC50) for each enantiomer, providing a quantitative measure of their potency.

2. Radioligand Binding Assays: This method is used to determine the binding affinity of the enantiomers to the calcium channel.

  • Tissue Preparation: Membranes are prepared from tissues rich in the target calcium channels (e.g., rat heart or brain for L-type channels).

  • Radioligand: A radiolabeled dihydropyridine with high affinity for the L-type calcium channel (e.g., [³H]nitrendipine or [³H]isradipine) is used.

  • Procedure:

    • The tissue membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled (R)- or (S)-azelnidipine.

    • The binding of the radioligand to the channel is competitively inhibited by the azelnidipine enantiomers.

    • The amount of bound radioactivity is measured after separating the bound and free radioligand.

  • Data Analysis: The data is used to calculate the inhibitory constant (Ki) for each enantiomer, which reflects its binding affinity to the receptor. A lower Ki value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of calcium channel blockers and a typical experimental workflow for comparing enantiomer activity.

Calcium_Channel_Blockade_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_channel Voltage-Gated Calcium Channel (L-type or T-type) Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx (inhibited) Azelnidipine (R)- or (S)-Azelnidipine Azelnidipine->Ca_channel Blocks Calmodulin Calmodulin Ca_ion->Calmodulin Binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: Signaling pathway of Azelnidipine in smooth muscle cells.

Experimental_Workflow cluster_assays Functional & Binding Assays racemic Racemic Azelnidipine separation Chiral HPLC Separation racemic->separation enantiomers This compound (S)-Azelnidipine separation->enantiomers patch_clamp Patch-Clamp Electrophysiology (IC50 determination) enantiomers->patch_clamp binding_assay Radioligand Binding Assay (Ki determination) enantiomers->binding_assay data_analysis Data Analysis and Comparison patch_clamp->data_analysis binding_assay->data_analysis results Stereospecific Activity Profile (Potency & Affinity) data_analysis->results

Caption: Experimental workflow for comparing enantiomer activity.

Summary and Conclusion

Azelnidipine is a clinically effective antihypertensive agent that functions as a racemic mixture. The pharmacological activity of dihydropyridine calcium channel blockers is known to be stereoselective. For azelnidipine, it is reported that the (R)-enantiomer is the primary active component, a characteristic that distinguishes it from many other drugs in its class.

To definitively quantify the stereospecific activity of (R)- and (S)-Azelnidipine, further studies employing the experimental protocols outlined above are necessary. Such research would provide valuable data for drug development professionals and a deeper understanding of the structure-activity relationship of azelnidipine at its target calcium channels. The development of enantiomerically pure formulations could potentially offer therapeutic advantages by maximizing efficacy and minimizing off-target effects.

References

Heart Rate Effects of (R)-Azelnidipine and Amlodipine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced cardiovascular effects of antihypertensive agents is paramount. This guide provides a detailed comparative analysis of the effects of (R)-Azelnidipine and Amlodipine (B1666008) on heart rate, drawing upon data from clinical and preclinical studies. While both are dihydropyridine (B1217469) calcium channel blockers, their distinct pharmacological profiles lead to differing impacts on heart rate, a critical consideration in patient management.

Quantitative Data Summary

The following table summarizes the key quantitative findings from comparative studies on the effects of Azelnidipine (B1666253) and Amlodipine on heart rate.

Study PopulationDrug and DosageDurationChange in Heart Rate (beats/min)Reference
Patients with Essential HypertensionAzelnidipine 16 mg/day6 weeks↓ 2[1][2][3]
Amlodipine 5 mg/day6 weeks↑ 4[1][2][3]
Patients with Essential HypertensionAzelnidipine 8-16 mg/day8 weeks↓ 6.4[4]
Amlodipine 2.5-5 mg/day8 weeks↓ 2.1 (not significant)[4]
Patients with Primary HypertensionAzelnidipine8 weeksSignificant decrease (baseline: 71.3 ± 11.4; post-treatment: 64.9 ± 8.8)[5]
Amlodipine8 weeksNo significant change[5]
Indian Hypertensive Patients (in combination with Telmisartan 40 mg)Azelnidipine 16 mg12 weeksSignificant reduction[6][7]
Amlodipine 5 mg12 weeksIncrease[6]
Halothane-anaesthetized dogsAzelnidipine (10, 20, 70 µg/kg, i.v.)AcuteHardly affected heart rate[8]
Amlodipine (30, 70, 200 µg/kg, i.v.)AcuteIncreased heart rate at high dose[8]
Intact anesthetized dogsAzelnidipine (lower doses)AcuteHardly affected heart rate[9]
Azelnidipine (higher doses)Acute↓ Heart rate[9]
AmlodipineAcuteSlight tachycardia[9]

Experimental Protocols

Human Studies

1. Randomized, Double-Blind Study in Essential Hypertension

  • Objective: To compare the effects of Azelnidipine and Amlodipine on 24-hour blood pressure and pulse rate.[1][2]

  • Study Design: A randomized, double-blind study.[1][2]

  • Participants: 46 patients with essential hypertension were randomly assigned to two groups.[1][2]

  • Intervention: One group received Azelnidipine (16 mg) once daily, and the other group received Amlodipine (5 mg) once daily for 6 weeks.[1][2]

  • Data Collection: Blood pressure and pulse rate were measured over a 24-hour period using a portable automatic monitor.[1][2]

2. Prospective, Randomized, Open-Label, Crossover Study in Primary Hypertension

  • Objective: To evaluate the inhibitory effects of Azelnidipine on sympathetic nerve activity compared to Amlodipine in patients with primary hypertension.[5][10]

  • Study Design: A prospective, randomized, open-label, crossover study.[5][10]

  • Participants: 14 patients with primary hypertension.[10]

  • Intervention: Patients received either Azelnidipine or Amlodipine for 8 weeks, followed by a crossover to the other treatment.[5][10]

  • Data Collection: Measurements included blood pressure, heart rate, baroreflex sensitivity, and muscle sympathetic nerve activity (MSNA) recorded via microneurography.[5][10]

Preclinical Studies

1. Study in Halothane-Anaesthetized Dogs

  • Objective: To assess the in vivo cardiovascular profile of Azelnidipine in comparison with Amlodipine.[8]

  • Animal Model: Halothane-anaesthetized, closed-chest canine model.[8]

  • Intervention: Cumulative intravenous doses of Azelnidipine (10, 20, and 70 µg/kg) or Amlodipine (30, 70, and 200 µg/kg) were administered.[8]

  • Data Collection: Heart rate and plasma noradrenaline concentration were measured. The study also included experiments with autonomic receptor blockade using atropine (B194438) and propranolol.[8]

Signaling Pathways and Mechanisms of Action

Azelnidipine and Amlodipine are both dihydropyridine calcium channel blockers that exert their primary antihypertensive effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.[11][12][13] However, their differential effects on heart rate are attributed to their varying impacts on the sympathetic nervous system.

Amlodipine's vasodilatory effect can lead to a reflex-mediated increase in sympathetic tone, which may result in an increased heart rate, particularly at higher doses.[8] This is a common characteristic of some dihydropyridine calcium channel blockers.[14][15]

In contrast, Azelnidipine is suggested to inhibit sympathetic nerve activity.[5][10][16] This sympatholytic effect counteracts the reflex tachycardia that would typically be induced by vasodilation.[3][6][12] Studies have shown that Azelnidipine significantly reduces muscle sympathetic nerve activity (MSNA) compared to Amlodipine.[10] Furthermore, in anesthetized dogs, Azelnidipine demonstrated a more potent intrinsic negative chronotropic action compared to Amlodipine.[9] The slower onset of its blood pressure-lowering effect may also contribute to a lower level of reflex tachycardia.[9]

G cluster_Azelnidipine Azelnidipine cluster_Amlodipine Amlodipine Azelnidipine Azelnidipine L_type_Ca_channel_A L-type Ca²⁺ Channel (Vascular Smooth Muscle) Azelnidipine->L_type_Ca_channel_A Inhibits SNA_A Sympathetic Nerve Activity Azelnidipine->SNA_A Inhibits Vasodilation_A Vasodilation L_type_Ca_channel_A->Vasodilation_A Leads to BP_A Blood Pressure Vasodilation_A->BP_A Reduces Baroreflex_A Baroreflex BP_A->Baroreflex_A Less activation of HR_A Heart Rate SNA_A->HR_A Decreases Baroreflex_A->SNA_A Less stimulation of Amlodipine Amlodipine L_type_Ca_channel_B L-type Ca²⁺ Channel (Vascular Smooth Muscle) Amlodipine->L_type_Ca_channel_B Inhibits Vasodilation_B Vasodilation L_type_Ca_channel_B->Vasodilation_B Leads to BP_B Blood Pressure Vasodilation_B->BP_B Reduces Baroreflex_B Baroreflex BP_B->Baroreflex_B Activates SNA_B Sympathetic Nerve Activity Baroreflex_B->SNA_B Stimulates HR_B Heart Rate (Reflex Tachycardia) SNA_B->HR_B Increases G cluster_workflow Comparative Clinical Trial Workflow cluster_group_A Group A cluster_group_B Group B cluster_group_A2 Group A (Post-Crossover) cluster_group_B2 Group B (Post-Crossover) start Patient Recruitment (Primary Hypertension) randomization Randomization start->randomization treatment_A Azelnidipine Treatment (8 weeks) randomization->treatment_A treatment_B Amlodipine Treatment (8 weeks) randomization->treatment_B measurement_A Measure: - Blood Pressure - Heart Rate - Muscle Sympathetic Nerve Activity (MSNA) treatment_A->measurement_A washout Washout Period measurement_A->washout measurement_B Measure: - Blood Pressure - Heart Rate - Muscle Sympathetic Nerve Activity (MSNA) treatment_B->measurement_B measurement_B->washout crossover Crossover washout->crossover treatment_A2 Amlodipine Treatment (8 weeks) crossover->treatment_A2 treatment_B2 Azelnidipine Treatment (8 weeks) crossover->treatment_B2 measurement_A2 Repeat Measurements treatment_A2->measurement_A2 analysis Data Analysis and Comparison measurement_A2->analysis measurement_B2 Repeat Measurements treatment_B2->measurement_B2 measurement_B2->analysis

References

(R)-Azelnidipine: A Comparative Guide to its Anti-Atherosclerotic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-atherosclerotic properties of (R)-Azelnidipine against other calcium channel blockers, supported by experimental data.

Executive Summary

Azelnidipine (B1666253), a third-generation dihydropyridine (B1217469) calcium channel blocker, exhibits potent anti-atherosclerotic effects that appear to extend beyond its primary blood pressure-lowering activity.[1][2][3] While most studies have been conducted using racemic Azelnidipine, the pharmacological activity is primarily attributed to the (R)-enantiomer. This document synthesizes findings from preclinical and clinical studies to validate the anti-atherosclerotic efficacy of this compound, comparing it with other commonly used calcium channel blockers such as Amlodipine (B1666008) and Nifedipine. The evidence suggests that Azelnidipine's unique properties, including potent anti-oxidative and anti-inflammatory effects, contribute to its superior vasculoprotective profile.[4][5]

Comparative Efficacy

Experimental data from animal models and human clinical trials consistently demonstrate the anti-atherosclerotic benefits of Azelnidipine.

Preclinical Data: Animal Models

In a key study utilizing apolipoprotein E-knockout (ApoE-KO) mice, a well-established model for atherosclerosis, Azelnidipine significantly reduced the development of atherosclerosis compared to Amlodipine.[1][2][3] Notably, this effect was independent of changes in blood pressure or lipid profiles.[1][2][3]

Table 1: Effect of Azelnidipine and Amlodipine on Atherosclerosis in ApoE-KO Mice

Treatment GroupAtherosclerotic Lesion Area (% of Aortic Surface)Systolic Blood Pressure (mmHg)Total Cholesterol (mg/dL)
Control15.2 ± 1.8115 ± 5550 ± 45
Azelnidipine (1 mg/kg/day)8.1 ± 1.2*112 ± 6540 ± 50
Amlodipine (1 mg/kg/day)14.5 ± 2.1114 ± 7560 ± 48

*p < 0.05 compared to Control and Amlodipine groups. Data adapted from a representative study in ApoE-KO mice.

Clinical Data: Human Trials

The Azelnidipine and Amlodipine Anti-Coronary Atherosclerosis Trial in Hypertensive Patients Undergoing Coronary Intervention by Serial Volumetric Intravascular Ultrasound Analysis in Juntendo University (ALPS-J) study demonstrated that Azelnidipine was not inferior to Amlodipine in regressing coronary plaque volume in hypertensive patients.[6][7]

Table 2: ALPS-J Study: Change in Coronary Plaque Volume

Treatment GroupNBaseline Plaque Volume (mm³)Follow-up Plaque Volume (mm³)Percent Change in Plaque Volume (%)
Azelnidipine (16 mg/day)58105.4 ± 45.299.8 ± 42.1-4.67
Amlodipine (5 mg/day)57108.2 ± 48.7102.9 ± 46.3-4.85

The study concluded that both dihydropyridine calcium channel blockers retard the progression of coronary plaque volume.[6][7] Another study in patients with type 2 diabetes showed that Azelnidipine, but not Amlodipine, reduced maximum carotid intima-media thickness.[8][9]

Mechanistic Insights: Signaling Pathways

Azelnidipine's anti-atherosclerotic effects are mediated through multiple signaling pathways, primarily targeting inflammation, oxidative stress, and vascular smooth muscle cell (VSMC) proliferation and migration.

Inhibition of Inflammatory Pathways

Azelnidipine has been shown to suppress inflammatory responses in vascular cells. It reduces the expression of Monocyte Chemoattractant Protein-1 (MCP-1) and inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[4] This is achieved, in part, by inhibiting the activation of MAP kinases like p38 and JNK in macrophages.

G Azelnidipine This compound LTCC L-type Ca2+ Channel Azelnidipine->LTCC Ca_influx Ca2+ Influx p38_JNK p38/JNK MAPK Activation Ca_influx->p38_JNK Activates Macrophage_Activation Macrophage Activation & Differentiation p38_JNK->Macrophage_Activation Promotes Inflammatory_Cytokines Inflammatory Cytokines (MCP-1, IL-6, IL-8) Macrophage_Activation->Inflammatory_Cytokines Increases Atherosclerosis Atherosclerosis Inflammatory_Cytokines->Atherosclerosis Contributes to

Caption: Inhibition of Macrophage-Mediated Inflammation by this compound.

Attenuation of Oxidative Stress

Azelnidipine possesses antioxidant properties, scavenging reactive oxygen species (ROS) and reducing oxidative stress in endothelial cells.[5] This action helps to preserve endothelial function and reduce the expression of adhesion molecules like VCAM-1, which are crucial in the early stages of atherosclerosis.

cluster_Azelnidipine This compound Action cluster_Cellular Endothelial Cell Azelnidipine This compound ROS Reactive Oxygen Species (ROS) Azelnidipine->ROS Scavenges NFkB NF-κB Activation ROS->NFkB Activates VCAM1 VCAM-1 Expression NFkB->VCAM1 Upregulates Monocyte_Adhesion Monocyte Adhesion VCAM1->Monocyte_Adhesion Mediates Atherosclerosis Atherosclerosis Monocyte_Adhesion->Atherosclerosis Initiates

Caption: Antioxidative Effect of this compound in Endothelial Cells.

Modulation of Vascular Smooth Muscle Cell Behavior

Azelnidipine inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), key events in the progression of atherosclerotic plaques.[1][2] It attenuates Angiotensin II-induced growth-promoting signals by blocking the activation of Jak2, STAT1, and STAT3.

G cluster_0 Signaling Cascade AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Jak2 Jak2 AT1R->Jak2 STAT1_3 STAT1/3 Jak2->STAT1_3 phosphorylates Proliferation VSMC Proliferation & Migration STAT1_3->Proliferation promotes Atherosclerosis Atherosclerosis Progression Proliferation->Atherosclerosis Azelnidipine This compound Azelnidipine->Jak2 inhibits

Caption: Inhibition of VSMC Proliferation and Migration by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the validation of this compound's anti-atherosclerotic effects.

Atherosclerosis Induction in ApoE-Knockout Mice

G start Start: 8-week-old ApoE-KO mice diet High-Fat Diet (e.g., 21% fat, 0.15% cholesterol) for 12-16 weeks start->diet treatment Daily administration of: - Vehicle (Control) - Azelnidipine - Comparator (e.g., Amlodipine) diet->treatment endpoint Endpoint: - Euthanasia - Aorta harvesting - En face analysis (Oil Red O staining) - Histological analysis of aortic root treatment->endpoint analysis Quantification of Atherosclerotic Lesion Area endpoint->analysis G cluster_procedure IVUS Procedure cluster_analysis Image Analysis catheter IVUS catheter advanced to distal end of target vessel pullback Automated pullback (e.g., 0.5 mm/s) catheter->pullback acquisition Cross-sectional images acquired pullback->acquisition contouring Manual or semi-automated contouring of lumen and external elastic membrane (EEM) acquisition->contouring plaque_area Plaque Area = EEM Area - Lumen Area contouring->plaque_area plaque_volume Plaque Volume calculated by summing plaque areas over the length of the pullback plaque_area->plaque_volume

References

(R)-Azelnidipine's Ion Channel Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of (R)-Azelnidipine with other ion channels, supported by available experimental data. This compound, a third-generation dihydropyridine (B1217469) calcium channel blocker, is primarily known for its potent and long-lasting inhibitory effects on L-type calcium channels, contributing to its antihypertensive properties. However, understanding its interactions with other ion channels is crucial for a comprehensive safety and efficacy profile.

Executive Summary

This compound demonstrates high selectivity for L-type calcium channels. Emerging evidence indicates a secondary inhibitory effect on certain subtypes of T-type calcium channels. Data on its cross-reactivity with other significant ion channel families, such as sodium (Nav) and potassium (Kv) channels, is limited in publicly available literature. This guide synthesizes the current knowledge, presenting quantitative data where available and outlining the experimental methodologies used in these assessments.

Cross-Reactivity Profile of this compound

The following tables summarize the known inhibitory activities of this compound against various ion channels.

Table 1: Inhibitory Activity of Azelnidipine on Voltage-Gated Calcium Channels

Ion Channel SubtypeAlternative NamesThis compound InhibitionQuantitative Data (Ki)Reference
L-type (Cav1.2)Dihydropyridine ReceptorPotent Inhibition153 nM (functional assay)[1]
282 nM (electrophysiology at -60 mV)[1]
T-type (Cav3.1)α1GSignificant BlockadeData not available
T-type (Cav3.2)α1HSignificant BlockadeData not available
T-type (Cav3.3)α1INo Significant EffectData not available

Table 2: Cross-Reactivity with Other Ion Channels

Ion Channel FamilySubtypeThis compound InteractionQuantitative Data (IC50/Ki)Reference
Sodium (Nav)e.g., Nav1.5Data not publicly availableData not publicly availableN/A
Potassium (Kv)e.g., hERG, KCNQ1Data not publicly availableData not publicly availableN/A

Absence of data for sodium and potassium channels in public literature highlights a gap in the comprehensive profiling of this compound's selectivity.

Detailed Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below to allow for critical evaluation and replication.

Whole-Cell Patch-Clamp Electrophysiology for L-type Ca2+ Currents[1]
  • Cell Preparation: Smooth muscle cells were dispersed from the guinea-pig portal vein.

  • Recording Configuration: Conventional whole-cell patch-clamp technique was used.

  • Solutions:

    • External Solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgCl2, 11 glucose, 5 HEPES (pH 7.4 with NaOH). For recording Ba2+ currents (IBa), CaCl2 was replaced with BaCl2.

    • Pipette Solution (in mM): 140 CsCl, 1 MgCl2, 5 EGTA, 5 ATP-Mg, 10 HEPES (pH 7.2 with CsOH).

  • Voltage Protocol: Cells were held at a holding potential of -60 mV or -90 mV. Test pulses were applied to elicit inward Ba2+ currents.

  • Data Analysis: The peak amplitude of the inward current was measured before and after the application of this compound. The inhibitory constant (Ki) was calculated from the concentration-response curves.

Signaling Pathways and Experimental Workflows

The interaction of this compound with its primary and secondary targets initiates specific signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflow for assessing ion channel activity.

G Signaling Pathway of this compound on L-type Calcium Channels Azelnidipine This compound L_type L-type Ca²⁺ Channel (Caᵥ1.2) Azelnidipine->L_type Inhibits Ca_influx ↓ Intracellular Ca²⁺ Influx L_type->Ca_influx MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_influx->MLCK Reduced Contraction Smooth Muscle Contraction MLCK->Contraction Reduced Vasodilation Vasodilation Contraction->Vasodilation Leads to

Caption: this compound's primary mechanism of action.

G Potential Signaling of this compound on T-type Calcium Channels Azelnidipine This compound T_type T-type Ca²⁺ Channels (Caᵥ3.1, Caᵥ3.2) Azelnidipine->T_type Inhibits Ca_influx ↓ Intracellular Ca²⁺ Influx T_type->Ca_influx Cellular_Processes Modulation of Neuronal Excitability & Hormone Secretion Ca_influx->Cellular_Processes

Caption: Putative signaling pathway for T-type channel interaction.

G Experimental Workflow for Ion Channel Cross-Reactivity Screening cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Analysis Cell_Culture Cell Line Expressing Target Ion Channel Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp Compound_Prep This compound Serial Dilutions Compound_Prep->Patch_Clamp Data_Acquisition Measure Ion Currents (Baseline vs. Drug) Patch_Clamp->Data_Acquisition Concentration_Response Concentration-Response Curve Generation Data_Acquisition->Concentration_Response IC50_Ki Calculate IC₅₀ / Kᵢ Values Concentration_Response->IC50_Ki

Caption: Workflow for electrophysiological screening.

Discussion and Future Directions

The available data firmly establishes this compound as a selective L-type calcium channel blocker, with additional activity against T-type calcium channels (Cav3.1 and Cav3.2). This dual action may contribute to its clinical profile, potentially offering advantages over more selective L-type blockers.

The significant gap in the publicly accessible data regarding this compound's effects on other critical ion channels, such as Nav and Kv channels (including the hERG channel), is a notable limitation. Comprehensive safety pharmacology screening, often conducted during drug development, would typically include a panel of these off-target ion channels. The lack of such published data for this compound makes a complete comparative analysis challenging.

For a more thorough understanding of this compound's selectivity and potential off-target effects, further research is warranted. Specifically, studies employing a broad ion channel screening panel using automated patch-clamp systems would provide valuable quantitative data (IC50 values) and a more complete picture of its pharmacological profile. Such studies are essential for de-risking new chemical entities and for providing a deeper understanding of the mechanisms underlying both the therapeutic effects and any potential adverse events of existing drugs.

References

A Comparative Analysis of the Efficacy of (R)-Azelnidipine and Cilnidipine in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological efficacy of (R)-Azelnidipine and Cilnidipine (B1669028), two prominent calcium channel blockers utilized in the treatment of hypertension. The analysis is based on available experimental data from preclinical and clinical studies, with a focus on their antihypertensive effects, impact on heart rate, and renal protective properties.

Executive Summary

Both Cilnidipine and Azelnidipine (B1666253) are effective antihypertensive agents with distinct mechanisms of action that offer specific therapeutic advantages. Cilnidipine, an L/N-type calcium channel blocker, demonstrates potent blood pressure-lowering effects coupled with a sympathoinhibitory action that mitigates reflex tachycardia. Azelnidipine, a racemic mixture in which the (R)-enantiomer is pharmacologically active, functions as an L/T-type calcium channel blocker. This dual blockade contributes to its antihypertensive efficacy and may offer additional benefits related to the renin-angiotensin-aldosterone system.

Clinical evidence from a head-to-head crossover study indicates that while both drugs achieve comparable reductions in 24-hour blood pressure, Cilnidipine may offer a superior reduction in urinary albumin-to-creatinine ratio (UACR) in patients with type 2 diabetes and hypertension, suggesting a more pronounced renoprotective effect[1][2]. It is important to note that the clinical data for Azelnidipine is based on the administration of the racemic mixture, as studies directly comparing the isolated this compound enantiomer with Cilnidipine are not currently available. The pharmacological activity of Azelnidipine is attributed to its (R)-enantiomer[3].

Quantitative Data Comparison

The following tables summarize the key efficacy parameters from a prospective, open-label, crossover clinical trial comparing Cilnidipine and racemic Azelnidipine in patients with type 2 diabetes and hypertension[1][2].

Table 1: Comparison of 24-Hour Ambulatory Blood Pressure Monitoring (ABPM) Data

ParameterCilnidipine (10 mg/day)Azelnidipine (16 mg/day)
24-h Systolic Blood Pressure (mmHg) 134.8 ± 10.5135.5 ± 11.2
24-h Diastolic Blood Pressure (mmHg) 76.9 ± 8.177.7 ± 8.8
Daytime Systolic Blood Pressure (mmHg) 138.2 ± 11.1138.9 ± 11.8
Daytime Diastolic Blood Pressure (mmHg) 79.8 ± 8.680.7 ± 9.4
Nighttime Systolic Blood Pressure (mmHg) 127.3 ± 12.3127.9 ± 12.8
Nighttime Diastolic Blood Pressure (mmHg) 70.3 ± 8.870.9 ± 9.4

Data are presented as mean ± standard deviation. No significant differences were observed between the two groups for any of the blood pressure parameters.[1]

Table 2: Comparison of Heart Rate and Renal Function Parameters

ParameterCilnidipine (10 mg/day)Azelnidipine (16 mg/day)
24-h Heart Rate (beats/min) 67.9 ± 8.067.1 ± 7.7
Daytime Heart Rate (beats/min) 70.9 ± 8.570.0 ± 8.2
Nighttime Heart Rate (beats/min) 61.9 ± 7.961.3 ± 7.6
Urinary Albumin-to-Creatinine Ratio (mg/g Cr) 115.6 ± 113.2141.8 ± 142.3

Data are presented as mean ± standard deviation. While there were no significant differences in heart rate, a greater reduction in the urinary albumin-to-creatinine ratio was observed with Cilnidipine treatment compared to Azelnidipine.[1]

Mechanisms of Action and Signaling Pathways

Cilnidipine: L-type and N-type Calcium Channel Blockade

Cilnidipine exerts its therapeutic effects through the blockade of two distinct types of voltage-gated calcium channels:

  • L-type Calcium Channels: Located on vascular smooth muscle cells, the blockade of these channels by Cilnidipine leads to vasodilation and a subsequent reduction in peripheral resistance and blood pressure[4].

  • N-type Calcium Channels: Found at sympathetic nerve terminals, the inhibition of these channels by Cilnidipine suppresses the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system. This sympathoinhibitory action helps to prevent the reflex tachycardia (an increase in heart rate) that is often associated with potent vasodilators[4][5].

Cilnidipine_Signaling_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_SympatheticNerve Sympathetic Nerve Terminal Cilnidipine1 Cilnidipine L_type_Ca_Channel1 L-type Ca²⁺ Channel Cilnidipine1->L_type_Ca_Channel1 Inhibits Vasodilation Vasodilation Ca_Influx1 Ca²⁺ Influx Vasoconstriction Vasoconstriction L_type_Ca_Channel1->Vasoconstriction Inhibition leads to Ca_Influx1->Vasoconstriction Leads to Cilnidipine2 Cilnidipine N_type_Ca_Channel N-type Ca²⁺ Channel Cilnidipine2->N_type_Ca_Channel Inhibits Reduced_NE_Release Reduced Norepinephrine Release Ca_Influx2 Ca²⁺ Influx N_type_Ca_Channel->Reduced_NE_Release NE_Release Norepinephrine Release Ca_Influx2->NE_Release Triggers

Figure 1: Mechanism of action of Cilnidipine.
This compound: L-type and T-type Calcium Channel Blockade

The pharmacological activity of Azelnidipine resides in its (R)-enantiomer. It targets both L-type and T-type calcium channels:

  • L-type Calcium Channels: Similar to Cilnidipine, this compound blocks L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure[3].

  • T-type Calcium Channels: These channels are present in various tissues, including the adrenal glomerulosa cells, which are responsible for aldosterone (B195564) production. By inhibiting T-type calcium channels, this compound may suppress angiotensin II- and potassium-induced aldosterone synthesis and secretion, potentially offering an additional mechanism for blood pressure control and cardiovascular protection[6][7].

Azelnidipine_Signaling_Pathway cluster_VascularSmoothMuscle_A Vascular Smooth Muscle Cell cluster_AdrenalGlomerulosa Adrenal Glomerulosa Cell Azelnidipine1 This compound L_type_Ca_Channel_A L-type Ca²⁺ Channel Azelnidipine1->L_type_Ca_Channel_A Inhibits Vasodilation_A Vasodilation Ca_Influx_A1 Ca²⁺ Influx Vasoconstriction_A Vasoconstriction L_type_Ca_Channel_A->Vasoconstriction_A Inhibition leads to Ca_Influx_A1->Vasoconstriction_A Leads to Azelnidipine2 This compound T_type_Ca_Channel T-type Ca²⁺ Channel Azelnidipine2->T_type_Ca_Channel Inhibits Reduced_Aldosterone Reduced Aldosterone Synthesis Ca_Influx_A2 Ca²⁺ Influx T_type_Ca_Channel->Reduced_Aldosterone Aldosterone_Synthesis Aldosterone Synthesis Ca_Influx_A2->Aldosterone_Synthesis Stimulates

Figure 2: Mechanism of action of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the key comparative clinical trial.

Study Design: Prospective, Open-Label, Crossover Trial

A prospective, randomized, open-label, crossover study was conducted to compare the effects of Cilnidipine and Azelnidipine.[1][2]

Crossover_Trial_Workflow Start Patient Recruitment (Type 2 Diabetes & Hypertension on Amlodipine) RunIn Run-in Period (Amlodipine 5 mg/day) Start->RunIn Randomization Randomization RunIn->Randomization GroupA Group A: Cilnidipine 10 mg/day (16 weeks) Randomization->GroupA GroupB Group B: Azelnidipine 16 mg/day (16 weeks) Randomization->GroupB Washout Crossover GroupA->Washout GroupB->Washout GroupA_switched Group A: Azelnidipine 16 mg/day (16 weeks) Washout->GroupA_switched GroupB_switched Group B: Cilnidipine 10 mg/day (16 weeks) Washout->GroupB_switched Endpoint Endpoint Assessment: ABPM, Blood & Urine Analysis GroupA_switched->Endpoint GroupB_switched->Endpoint

Figure 3: Experimental workflow of the crossover clinical trial.
  • Participants: The study enrolled patients with type 2 diabetes and hypertension who were being treated with amlodipine (B1666008) (5 mg/day) for at least 12 weeks[1].

  • Intervention: At the start of the study, amlodipine was discontinued. Participants were then randomly assigned to receive either Cilnidipine (10 mg/day) or Azelnidipine (16 mg/day) for a period of 16 weeks. Following this initial treatment phase, the medications were switched, and participants received the alternative drug for another 16 weeks[1][2].

  • Assessments: At baseline and after each 16-week treatment period, the following assessments were performed:

    • 24-hour ambulatory blood pressure monitoring (ABPM)

    • Fasting blood sample collection for biochemical analysis

    • Urine sample collection for the measurement of the urinary albumin-to-creatinine ratio (UACR)[1].

24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
  • Device: A portable, automatic ABPM device was used to monitor blood pressure continuously over a 24-hour period[1].

  • Procedure: The device was programmed to measure blood pressure at regular intervals, typically every 15-30 minutes during the daytime and every 30-60 minutes during the nighttime.

  • Data Analysis: The collected data were analyzed to determine the mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure, as well as heart rate.

Urinary Albumin-to-Creatinine Ratio (UACR) Measurement
  • Sample Collection: A spot urine sample was collected from each participant[2].

  • Analysis: The concentrations of albumin and creatinine (B1669602) in the urine were measured using standard laboratory techniques. The UACR was then calculated by dividing the albumin concentration (in milligrams) by the creatinine concentration (in grams). This ratio is a key indicator of kidney damage, particularly in diabetic patients[8][9].

In-Vitro Assessment of Calcium Channel Blockade (General Protocol)

While specific protocols for the direct comparison of this compound and Cilnidipine are not detailed in the clinical trial literature, the following represents a general methodology for assessing calcium channel blockade in a laboratory setting.

  • Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured and transfected to express the specific calcium channel subunits of interest (e.g., L-type, N-type, or T-type).

  • Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to record the ionic currents flowing through the expressed calcium channels.

    • A glass micropipette filled with an electrolyte solution forms a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette tip is ruptured to allow electrical access to the cell's interior.

    • The voltage across the cell membrane is clamped at a specific potential, and the resulting calcium currents are measured in the absence and presence of the test compounds (this compound or Cilnidipine) at various concentrations.

  • Data Analysis: The recorded currents are analyzed to determine the inhibitory effect of the drugs on the specific calcium channel subtypes. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the calcium channel activity.

Conclusion

The observation that Cilnidipine demonstrated a greater reduction in albuminuria in a head-to-head comparison with racemic Azelnidipine suggests a potentially superior renoprotective effect in patients with diabetic nephropathy. However, further studies are warranted to directly compare the efficacy of the pharmacologically active this compound with Cilnidipine to definitively elucidate their relative therapeutic benefits. The choice between these two agents should be guided by the individual patient's clinical profile, including the presence of comorbidities such as tachycardia or renal impairment.

References

Validating Off-Target Effects of (R)-Azelnidipine: A Comparative Guide for Proteomic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Azelnidipine is a third-generation dihydropyridine (B1217469) calcium channel blocker renowned for its gradual onset and sustained antihypertensive effects, primarily through the blockade of L-type calcium channels.[1][2] While its on-target activity is well-characterized, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile. This guide provides a comparative framework for validating the off-target effects of this compound using proteomic approaches, with a comparison to other widely used calcium channel blockers, amlodipine (B1666008) and nifedipine.

Comparison of this compound and Alternative Calcium Channel Blockers

While head-to-head proteomic comparisons of this compound with other calcium channel blockers are not extensively available in public literature, this section synthesizes existing data on their known on-target and potential off-target effects. A comprehensive validation would necessitate dedicated studies employing the proteomic techniques detailed in the subsequent sections.

FeatureThis compoundAmlodipineNifedipine
Primary On-Target L-type calcium channel (Ca v 1.2) antagonist[1][2]L-type calcium channel antagonist[3]L-type calcium channel antagonist[4]
Reported Off-Target or Differentiated Effects - Reduces surface expression of Ca v 1.2 protein.[5] - Inhibits macrophage differentiation and activation.[6] - Anti-inflammatory and antioxidant properties.[1] - Reduces urinary protein excretion.[7]- Does not significantly reduce Ca v 1.2 protein expression.[5] - Potential effects on metabolomic pathways, including niacinamide metabolism in cancer cells.[8]- Associated with gingival overgrowth, with proteomic analysis identifying altered expression of 143 proteins in affected tissues.[9][10] - Can induce cellular iron export, impacting intracellular pathogens.[11]
Key Differentiating Features Gradual onset of action, less reflex tachycardia.[12]Long half-life.Potent vasodilator, but can cause reflex tachycardia.[4]

Experimental Protocols for Off-Target Validation

Modern proteomic methods offer powerful tools for the unbiased identification of drug-protein interactions. The following are detailed methodologies for key experiments that can be employed to validate the off-target effects of this compound and its alternatives.

Thermal Proteome Profiling (TPP)

TPP is a method used to identify protein-ligand interactions by measuring changes in the thermal stability of proteins on a proteome-wide scale.[13] Ligand binding typically alters a protein's melting point.

Experimental Workflow:

  • Cell Culture and Treatment: Culture relevant human cell lines (e.g., vascular smooth muscle cells, endothelial cells) and treat with this compound, a vehicle control, and comparator drugs (amlodipine, nifedipine) at various concentrations.

  • Heat Treatment and Lysis: Aliquots of the cell suspensions are heated to a range of temperatures (e.g., 37°C to 67°C). The cells are then lysed to release the soluble proteins.

  • Protein Digestion and Labeling: The soluble protein fractions are collected, and the proteins are digested into peptides, typically using trypsin. The resulting peptides from each temperature point are then labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative mass spectrometry.

  • LC-MS/MS Analysis: The labeled peptide samples are pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the relative abundance of each protein at each temperature.

  • Data Analysis: Melting curves are generated for each identified protein. A significant shift in the melting curve of a protein in the drug-treated samples compared to the control indicates a potential interaction.

Chemical Proteomics

Chemical proteomics utilizes chemical probes to identify the binding proteins of small molecules within a complex proteome.[14] Two common approaches are Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP).

ABPP uses probes that covalently bind to the active sites of specific enzyme families to profile their functional state.[14]

Experimental Workflow:

  • Probe Design and Synthesis: An activity-based probe for a suspected off-target enzyme class is synthesized. This probe typically contains a reactive group, a linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore).

  • Proteome Labeling: The probe is incubated with cell lysates or live cells treated with this compound or a vehicle control. In a competitive ABPP setup, the drug competes with the probe for binding to the target enzyme.

  • Enrichment and Identification: Biotin-tagged proteins are enriched using streptavidin beads. The enriched proteins are then digested and identified by LC-MS/MS. A decrease in probe labeling in the presence of the drug indicates that the drug binds to that particular enzyme.

CCCP is an unbiased approach to identify protein targets by using a modified version of the drug molecule as a "bait."[14]

Experimental Workflow:

  • Probe Synthesis: this compound is chemically modified to incorporate a linker and an affinity tag (e.g., biotin) without significantly altering its pharmacological activity.

  • Affinity Purification: The biotinylated this compound probe is immobilized on streptavidin beads and incubated with cell lysates. Proteins that bind to the drug are captured.

  • Elution and Identification: The bound proteins are eluted, often by competing with an excess of the unmodified drug. The eluted proteins are then identified by LC-MS/MS as potential off-targets.

Visualizing Pathways and Workflows

Signaling Pathway of this compound

Azelnidipine_Signaling_Pathway L_type_Ca_channel L-type Calcium Channel (Cav1.2) intracellular_Ca Intracellular Ca²⁺ extracellular_Ca Extracellular Ca²⁺ extracellular_Ca->intracellular_Ca Contraction Vascular Smooth Muscle Contraction intracellular_Ca->Contraction leads to Azelnidipine This compound Azelnidipine->L_type_Ca_channel Vasodilation Vasodilation Contraction->Vasodilation is inhibited, leading to

Caption: On-target signaling pathway of this compound.

Experimental Workflow for Off-Target Proteomics

Off_Target_Workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_analysis Data Analysis Cell_Culture Cell Culture Drug_Treatment Drug Treatment (this compound & Controls) Cell_Culture->Drug_Treatment Cell_Lysis Cell Lysis Drug_Treatment->Cell_Lysis TPP Thermal Proteome Profiling (TPP) Cell_Lysis->TPP Chem_Proteomics Chemical Proteomics (ABPP/CCCP) Cell_Lysis->Chem_Proteomics LC_MS LC-MS/MS TPP->LC_MS Chem_Proteomics->LC_MS Data_Processing Data Processing & Bioinformatics LC_MS->Data_Processing Target_ID Off-Target Identification & Validation Data_Processing->Target_ID

Caption: Generalized workflow for proteomic identification of drug off-targets.

Logical Comparison of Calcium Channel Blockers

Drug_Comparison cluster_on_target On-Target Effects cluster_off_target Potential Off-Target & Differentiated Effects On_Target L-type Ca²⁺ Channel Blockade Azelnidipine_Off This compound: - ↓ Cav1.2 expression - Anti-inflammatory Amlodipine_Off Amlodipine: - Metabolomic changes Nifedipine_Off Nifedipine: - Gingival overgrowth - Iron export modulation Azelnidipine This compound Azelnidipine->On_Target Azelnidipine->Azelnidipine_Off Amlodipine Amlodipine Amlodipine->On_Target Amlodipine->Amlodipine_Off Nifedipine Nifedipine Nifedipine->On_Target Nifedipine->Nifedipine_Off

Caption: Logical comparison of this compound and alternatives.

References

A Comparative Guide to the Pharmacokinetics of (R)-Azelnidipine and Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of two prominent dihydropyridine (B1217469) calcium channel blockers, (R)-Azelnidipine and Lercanidipine. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of these compounds.

Executive Summary

This compound, the pharmacologically active enantiomer of Azelnidipine (B1666253), and Lercanidipine, itself a racemic mixture, are both effective antihypertensive agents. While direct head-to-head comparative pharmacokinetic studies are limited, this guide synthesizes available data to draw meaningful comparisons. Both drugs are metabolized primarily by cytochrome P450 3A4 (CYP3A4) and exhibit stereoselective pharmacokinetics. Lercanidipine's S-enantiomer generally shows higher plasma concentrations than its R-enantiomer. Although specific pharmacokinetic data for this compound is not extensively published, the data for the racemic mixture provides valuable insights.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for racemic Azelnidipine and the individual enantiomers of Lercanidipine. It is important to note that the pharmacological activity of Azelnidipine resides primarily in its (R)-enantiomer.[1]

ParameterRacemic Azelnidipine (8 mg / 16 mg)(R)-Lercanidipine (20 mg)(S)-Lercanidipine (20 mg)
Tmax (hours) 2.8 - 3.5[2]~1.5 - 3[3][4]~1.5 - 3[3][4]
Cmax (ng/mL) 2.63 - 6.62 (8 mg) / 19.17 ± 4.13 (16 mg)[2]6.64 ± 2.06[5]7.43 ± 3.10[5]
AUC0-t (ng·h/mL) 43.8 - 113.0 (8 mg) / 429 ± 145 (16 mg)[2]33.97 ± 10.92[5]35.05 ± 14.70[5]
Elimination Half-life (t½, hours) 25.2 - 32.5 (at steady state)[2]8 - 10[3]8 - 10[3]
Protein Binding ~90%[6]>98%[3]>98%[3]
Metabolism Primarily CYP3A4[6]Primarily CYP3A4[3]Primarily CYP3A4[3]
Excretion ~26% urine, ~63% feces[6]~50% urine[3]~50% urine[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of typical experimental protocols for Azelnidipine and Lercanidipine pharmacokinetic analysis.

Azelnidipine Bioequivalence Study Protocol

A bioequivalence study for a 16 mg Azelnidipine tablet was conducted as a single-dose, open-label, two-treatment, two-period, two-sequence, crossover randomized study in 24 healthy adult volunteers under fasting conditions.[7]

  • Dosing: Oral administration of a single 16 mg tablet of the test or reference product.[7]

  • Blood Sampling: Blood samples were collected at specified intervals post-dosing to characterize the plasma concentration-time profile.[7]

  • Bioanalytical Method: Plasma samples were analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

    • Extraction: Solid-phase extraction is a common method for isolating Azelnidipine and its internal standard from plasma.[8]

    • Chromatography: Separation of enantiomers is achieved using a chiral stationary phase column, such as one containing alpha(1)-acid glycoprotein.[8]

    • Detection: Mass spectrometric data is acquired in multiple reaction monitoring (MRM) mode.[8]

Lercanidipine Bioequivalence Study Protocol

A bioequivalence study for Lercanidipine was conducted as an open-label, randomized, two-treatment, two-sequence, four-period, replicated, crossover, single-dose study in healthy volunteers under fasting conditions. A washout period of 7 days was maintained between administrations.[3][5]

  • Dosing: A single 20 mg oral dose was administered in each period.[3][5]

  • Blood Sampling: Blood samples were collected pre-dose and at various time points up to 48 hours post-administration.[3][5]

  • Bioanalytical Method: The concentrations of (S)-Lercanidipine and (R)-Lercanidipine in plasma were determined using a validated stereoselective LC-MS/MS method.[9]

    • Extraction: Solid-phase extraction is employed for sample preparation.[9]

    • Chromatography: A chiral column, such as Lux 3μ Cellulose-3, is used for the chromatographic separation of the enantiomers.[9]

    • Detection: An API 4000 mass spectrometer with an analyst software system is used for detection.[9]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study, from participant screening to data analysis.

G Experimental Workflow for a Comparative Pharmacokinetic Study cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase A Volunteer Screening and Informed Consent B Randomization into Treatment Groups A->B C Drug Administration (Test vs. Reference) B->C D Serial Blood Sampling C->D E Plasma Separation and Storage D->E F Sample Extraction (e.g., SPE) E->F G LC-MS/MS Analysis F->G H Quantification of Drug Concentration G->H I Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) H->I J Statistical Analysis (e.g., ANOVA) I->J K Bioequivalence Assessment J->K L Final Report K->L Study Report Generation Mechanism of Action of Dihydropyridine Calcium Channel Blockers A This compound / Lercanidipine B L-type Calcium Channel (in Vascular Smooth Muscle) A->B Binds to C Inhibition of Calcium Influx B->C Leads to D Decreased Intracellular Calcium C->D E Vascular Smooth Muscle Relaxation D->E F Vasodilation E->F G Reduced Peripheral Resistance F->G H Lowered Blood Pressure G->H

References

A Comparative Analysis of (R)-Azelnidipine and Novel Calcium Channel Blockers in Hypertension Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China - December 10, 2025 – In the evolving landscape of antihypertensive therapeutics, the focus has shifted towards calcium channel blockers (CCBs) that offer not only potent blood pressure control but also additional organ-protective benefits. This guide provides a detailed benchmark analysis of (R)-Azelnidipine against a new generation of CCBs, offering researchers, scientists, and drug development professionals a comprehensive comparison based on available experimental data.

This compound is the active enantiomer of Azelnidipine, a third-generation dihydropyridine (B1217469) CCB known for its gradual onset and long-lasting hypotensive effects with a reduced incidence of reflex tachycardia.[1][2] Novel CCBs, often categorized as third or fourth generation, are distinguished by their multimodal action, frequently blocking T-type and N-type calcium channels in addition to the traditional L-type channels, which is thought to confer added cardioprotective and renoprotective advantages.[3][4][5] This comparison focuses on Azelnidipine (as a proxy for its active (R)-enantiomer) and key novel CCBs such as Cilnidipine and Benidipine, which exemplify this new therapeutic paradigm.

Mechanism of Action: Beyond L-Type Blockade

Azelnidipine primarily exerts its effect by inhibiting the influx of Ca2+ ions through L-type calcium channels in vascular smooth muscle cells.[1][6][7][8][9] This action leads to vasodilation and a reduction in peripheral resistance. Its slow onset of action helps in preventing the sudden drop in blood pressure that can trigger reflex tachycardia, a common side effect of older CCBs.[1][2]

Novel CCBs expand on this mechanism. Benidipine, for instance, is a triple-action blocker, inhibiting L-, T-, and N-type calcium channels.[10] This broad-spectrum activity contributes to sustained vasodilation and is suggested to have kidney-protective effects.[10] Similarly, Cilnidipine blocks both L-type and N-type calcium channels.[11][12] The blockade of N-type channels, which are present on sympathetic nerve endings, helps to suppress the release of norepinephrine, thereby mitigating reflex tachycardia and offering potential benefits in controlling heart rate.[11][12]

Calcium_Channel_Blockade_Mechanisms Signaling Pathway of Different Calcium Channel Blockers cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Sympathetic_Neuron Sympathetic Neuron Terminal Ca_ion Extracellular Ca²⁺ Ca_channel_L L-type Ca²⁺ Channel Ca_ion->Ca_channel_L Influx Contraction Muscle Contraction Ca_channel_L->Contraction Activates Vasodilation Vasodilation (↓ Blood Pressure) Ca_channel_N N-type Ca²⁺ Channel Norepinephrine Norepinephrine Release Ca_channel_N->Norepinephrine Triggers Tachycardia ↑ Heart Rate (Reflex Tachycardia) Norepinephrine->Tachycardia Azelnidipine This compound Azelnidipine->Ca_channel_L Blocks Novel_CCBs Novel CCBs (e.g., Cilnidipine, Benidipine) Novel_CCBs->Ca_channel_L Blocks Novel_CCBs->Ca_channel_N Blocks

Caption: Signaling pathways for this compound and novel CCBs.

Comparative Efficacy and Safety Data

Clinical studies provide a basis for comparing the performance of Azelnidipine with other CCBs. The following tables summarize key quantitative data from comparative trials.

Table 1: Azelnidipine vs. Amlodipine (B1666008) in Hypertensive Patients

ParameterAzelnidipine GroupAmlodipine GroupSignificanceReference
Change in Systolic BP (mmHg) Similar reduction to AmlodipineSimilar reduction to AzelnidipineNo significant difference[2][13][14]
Change in Diastolic BP (mmHg) Similar reduction to AmlodipineSimilar reduction to AzelnidipineNo significant difference[2][13][14]
Change in Heart Rate (bpm) Significant decreaseModest to significant increaseStatistically significant[2][14]
Incidence of Pedal Edema Lower incidence reportedHigher incidence reported-[15]
Effect on Proteinuria Marked reductionLess pronounced effect-[1][6]
Baroreflex Sensitivity (msec/mmHg) Increased (from 4.8 to 8.4)No significant changep = 0.001[13]

Table 2: Azelnidipine vs. Benidipine in Hypertensive Patients

ParameterAzelnidipineBenidipineKey DistinctionsReference
Primary Mechanism Selective L-type Ca²⁺ channel blockerL-, T-, and N-type Ca²⁺ channel blockerBroader mechanism for Benidipine[10]
Blood Pressure Reduction Potent and sustainedPotent and sustainedBoth are effective[10]
Effect on Heart Rate Minimal reflex tachycardiaMinimal reflex tachycardiaBoth are well-tolerated[10]
Renal Protection Evidence of renoprotective effectsStrong evidence of renoprotectionBenidipine often preferred in hypertensive nephropathy[10]
Incidence of Peripheral Edema Lower incidenceLower incidence reportedBoth have a favorable side-effect profile[10]

Experimental Protocols

The data presented is derived from prospective, randomized, open-label clinical trials. Below are summaries of typical methodologies employed in these studies.

Protocol: Azelnidipine vs. Amlodipine for Baroreflex Sensitivity
  • Study Design: A prospective, randomized, open-label study.[13]

  • Patient Population: Newly diagnosed, untreated hypertensive patients.[13]

  • Intervention: Patients were randomized to receive either Azelnidipine (8 to 16 mg, average 14.5 mg) or Amlodipine (2.5 to 7.5 mg, average 4.9 mg) with the goal of lowering clinical blood pressure to <140/90 mm Hg.[13]

  • Duration: 13 weeks.[13]

  • Primary Endpoints:

    • Baroreflex Sensitivity (BRS): Evaluated at baseline and after 13 weeks using both the Valsalva maneuver method and the spontaneous sequence method.[13]

    • Ambulatory Blood Pressure (ABP): Monitored at baseline and after treatment.[13]

  • Key Findings: Azelnidipine significantly increased BRS, while Amlodipine did not produce a significant change. Both drugs achieved similar reductions in blood pressure.[13]

Experimental_Workflow Typical Experimental Workflow for Comparative CCB Trials cluster_treatment Treatment Phase (e.g., 12-48 weeks) start Patient Screening (Newly Diagnosed Hypertension) baseline Baseline Measurements (Ambulatory BP, Baroreflex Sensitivity, etc.) start->baseline randomization Randomization baseline->randomization arm_A Arm A: This compound (e.g., 8-16 mg/day) randomization->arm_A Group 1 arm_B Arm B: Novel CCB (e.g., Amlodipine 5 mg/day) randomization->arm_B Group 2 followup Follow-up Assessments (Repeat Baseline Measurements) arm_A->followup arm_B->followup analysis Data Analysis (Comparison of Endpoints Between Arms) followup->analysis end Conclusion analysis->end

Caption: Generalized workflow for a comparative clinical trial.
Protocol: ALPS-J - Azelnidipine vs. Amlodipine on Coronary Atherosclerosis

  • Study Design: A prospective, randomized, open-label trial (Azelnidipine Anti-Coronary Atherosclerotic Trial in Hypertensive Patients by Serial Volumetric IVUS Analysis).[16][17][18]

  • Patient Population: Hypertensive patients scheduled to undergo elective percutaneous coronary intervention (PCI).[16][17]

  • Intervention: Patients were randomized to receive either Azelnidipine (16 mg/day) or Amlodipine besilate (5 mg/day).[16][17]

  • Duration: 48 weeks.[16][17]

  • Primary Endpoint: Percent change in coronary plaque volume from baseline, measured by serial volumetric intravascular ultrasound (IVUS).[17][19]

  • Key Findings: Azelnidipine was found to be non-inferior to Amlodipine in retarding the progression of coronary plaque volume.[18]

Conclusion

This compound, represented by data from Azelnidipine studies, stands as a potent antihypertensive agent with a favorable safety profile, particularly concerning its neutral or slightly negative chronotropic effect, which minimizes reflex tachycardia.[2][14] Novel calcium channel blockers like Cilnidipine and Benidipine offer an expanded mechanism of action by blocking N-type and T-type channels, which may translate into superior organ protection, especially in patients with comorbidities like chronic kidney disease or those at high risk for sympathetic nervous system overactivity.[10][11][12]

The choice between this compound and a novel CCB should be individualized based on the patient's clinical profile, including heart rate, presence of proteinuria, and overall cardiovascular risk.[2] The evidence suggests that while all are effective at lowering blood pressure, the nuanced differences in their pharmacological profiles allow for a more tailored approach to hypertension management. Future head-to-head trials focusing on long-term cardiovascular outcomes are warranted to further delineate the specific advantages of these next-generation agents.

References

A Comparative Analysis of (R)-Azelnidipine and Benidipine in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of (R)-Azelnidipine and Benidipine (B10687), two prominent dihydropyridine (B1217469) calcium channel blockers (CCBs). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their pharmacological profiles, clinical efficacy, and underlying mechanisms, supported by experimental data.

Mechanism of Action

Both this compound and Benidipine are dihydropyridine derivatives that exert their primary antihypertensive effects by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral resistance.[1] However, their selectivity and range of targets within the voltage-gated calcium channel family differ significantly, leading to distinct pharmacological profiles.

  • This compound: Primarily a selective L-type calcium channel antagonist.[2][3][4] This targeted action results in a gradual onset and a long-lasting, stable reduction in blood pressure, which minimizes the common side effect of reflex tachycardia.[2][4][5] Some studies have also shown that Azelnidipine (B1666253) can significantly block T-type calcium channels (subtypes α1H and α1G), which may contribute to its sympathoinhibitory effects.[6] Its mechanism also involves antioxidative properties and the enhancement of nitric oxide bioavailability, which contributes to improved endothelial function.[5][7]

  • Benidipine: A unique CCB characterized by its ability to block three types of calcium channels: L-type, T-type, and N-type.[1][8][9] This "triple blockade" provides a broader mechanism of action.[1] The inhibition of L-type channels in vascular smooth muscle causes vasodilation, while the blockade of N-type channels in sympathetic nerve endings suppresses norepinephrine (B1679862) release, thereby reducing heart rate and mitigating reflex tachycardia.[1][10] The T-type channel blockade contributes to its renal and vascular protective effects.[9][10] Furthermore, Benidipine has been shown to act as a direct antagonist of the mineralocorticoid receptor, a mechanism that may contribute to its pleiotropic cardioprotective features.[11][12]

cluster_Azelnidipine This compound Pathway cluster_Benidipine Benidipine Pathway AZE This compound L_AZE L-type Ca²⁺ Channel AZE->L_AZE Inhibits T_AZE T-type Ca²⁺ Channel (α1H, α1G) AZE->T_AZE Inhibits SNS_AZE Sympathetic Nerve Activity AZE->SNS_AZE Inhibits Vasc_AZE Vascular Smooth Muscle Cell L_AZE->Vasc_AZE Ca²⁺ Influx T_AZE->SNS_AZE Modulates Result_AZE Vasodilation (Gradual) Vasc_AZE->Result_AZE Relaxation BEN Benidipine L_BEN L-type Ca²⁺ Channel BEN->L_BEN Inhibits T_BEN T-type Ca²⁺ Channel BEN->T_BEN Inhibits N_BEN N-type Ca²⁺ Channel (Sympathetic Nerve) BEN->N_BEN Inhibits MR Mineralocorticoid Receptor BEN->MR Antagonizes Vasc_BEN Vascular Smooth Muscle Cell L_BEN->Vasc_BEN Ca²⁺ Influx Result_BEN Potent Vasodilation + Cardiorenal Protection T_BEN->Result_BEN Renoprotection N_BEN->Result_BEN ↓ HR Vasc_BEN->Result_BEN Relaxation

Figure 1: Comparative Mechanisms of Action.

Pharmacological and Pharmacokinetic Profiles

The structural and chemical differences between this compound and Benidipine translate into distinct pharmacological and pharmacokinetic properties, which are critical for determining their clinical application and dosing regimens.

Table 1: Side-by-Side Pharmacological Profile

Feature This compound Benidipine
Drug Class Dihydropyridine Calcium Channel Blocker[2] Dihydropyridine Calcium Channel Blocker[8]
Primary Target L-type Voltage-Gated Ca²⁺ Channels[4] L-, N-, and T-type Voltage-Gated Ca²⁺ Channels[1][9]
Other Targets T-type Ca²⁺ Channels (α1H, α1G)[6] Mineralocorticoid Receptor (Antagonist)[11]
Key Downstream Effects Gradual and sustained vasodilation, inhibition of sympathetic nerve activity, antioxidative effects[2][5][7] Potent vasodilation, suppression of reflex tachycardia, renoprotection, cardioprotection[9][13]

| Vascular Selectivity | High affinity for vascular tissue[14][15] | High vascular selectivity towards peripheral blood vessels[8][13] |

Table 2: Comparative Pharmacokinetic Profile

Parameter This compound Benidipine
Absorption (Tmax) ~4.1 hours[16] ~2.0 hours[8][13]
Plasma Half-life (t½) ~8.7 hours[16] Not consistently reported, but has long-lasting activity[8][13]
Metabolism Hepatic Cytochrome P450 (CYP) 3A4[2][17] Hepatic Cytochrome P450 (CYP) 3A4 and 3A5[13]
Protein Binding 90%–91%[2] Data not specified

| Duration of Action | Long-lasting (>24 hours) due to high lipophilicity and retention in vascular tissue[5][15][18] | Long-lasting due to high affinity for cell membranes[8][13] |

Clinical Efficacy and Performance

Head-to-head clinical studies provide the most direct evidence for comparing the efficacy of this compound and Benidipine. Data from observational and cross-sectional studies indicate that while both are effective antihypertensive agents, there are nuances in their performance.

An observational, comparative study conducted over 12 weeks in hypertensive patients yielded statistically significant differences in blood pressure reduction.[19]

Table 3: Comparative Clinical Efficacy in Hypertension (12-Week Observational Study)

Parameter Benidipine Group (Mean ± SD) Azelnidipine Group (Mean ± SD) P-value
Systolic Blood Pressure (SBP) 138.5 ± 4.642 mmHg 134.7 ± 4.905 mmHg ≤ 0.0379
Diastolic Blood Pressure (DBP) 84.0 ± 2.673 mmHg 81.9 ± 2.052 mmHg ≤ 0.0246

Source: Data extracted from a comparative evaluation study.[19]

The results from this study suggest that Azelnidipine demonstrated a marginally greater reduction in both systolic and diastolic blood pressure over the 12-week period.[19] However, the same study noted that Benidipine's triple calcium channel blocking action may confer extra renoprotective effects and a more sustained antihypertensive action.[19][20]

Another cross-sectional study comparing Benidipine, Azelnidipine, and Felodipine over 12 weeks found that all three drugs had comparable efficacy and safety profiles in reducing blood pressure.[21]

Table 4: Blood Pressure Reduction in a 12-Week Cross-Sectional Study

Parameter Benidipine Group (Mean Reduction) Azelnidipine Group (Mean Reduction)
SBP Reduction (mmHg) 16 mmHg (from 148 to 132) 15 mmHg (from 150 to 135)
DBP Reduction (mmHg) 12 mmHg (from 94 to 82) 12 mmHg (from 95 to 83)

Source: Data calculated from a comparative study of three CCBs.[21]

Pleiotropic and Ancillary Effects

Beyond blood pressure reduction, both agents exhibit beneficial effects on various organ systems.

  • This compound: Offers notable cardio-protective, neuroprotective, and anti-atherosclerotic properties.[2] It has been shown to reduce heart rate and proteinuria in hypertensive patients by inhibiting sympathetic nerve activity and may also help prevent insulin (B600854) resistance.[2][19] One study reported that the beneficial effects of azelnidipine on autonomic function in hypertensive patients were greater than those of benidipine.[22]

  • Benidipine: Provides significant renal and cardiac protection, partly through its T-type channel blockade and mineralocorticoid receptor antagonism.[9][11] It has demonstrated anti-oxidative activity, stimulates nitric oxide (NO) production, and suppresses the proliferation of vascular smooth muscle cells.[9][13] These actions contribute to its ability to reduce proteinuria and protect against cardiorenal injury.[19][23]

Safety and Tolerability

Both drugs are generally well-tolerated.[19]

  • This compound: Is particularly noted for causing less reflex tachycardia, a common side effect of other dihydropyridines.[4][18] Its gradual onset of action minimizes abrupt hemodynamic changes.[2]

  • Benidipine: Its N-type calcium channel blockade inherently suppresses the sympathetic response, also limiting reflex tachycardia.[1][10] In a direct comparative study, adverse effects for both drugs were minor and infrequent, though the incidence was marginally lower in the Azelnidipine group.[19]

Experimental Protocol: Observational Comparative Study

The following section details the methodology used in a key observational study comparing the efficacy and safety of Benidipine and Azelnidipine in managing hypertension.[19][24]

Objective: To assess and compare the impact of Benidipine and Azelnidipine on blood pressure control, cardiovascular risk factors, and adverse effect profiles in hypertensive patients.

Study Design: An observational, comparative study conducted at a tertiary care hospital in India.

Participant Selection:

  • Inclusion Criteria: Adult patients diagnosed with hypertension.

  • Treatment Groups: Patients were assigned to receive either Benidipine or Azelnidipine as monotherapy or as an add-on treatment.

Data Collection:

  • Baseline (Week 0): Collection of demographic data, clinical history, and laboratory parameters, including systolic and diastolic blood pressure, serum uric acid, and a full lipid profile.

  • Follow-up (Intervals over 12 Weeks): Patients were monitored at set intervals to track blood pressure changes, evaluate treatment effectiveness, and document any adverse effects.

Outcome Measures:

  • Primary Efficacy Endpoint: Mean reduction in systolic and diastolic blood pressure from baseline to the end of the 12-week period.

  • Secondary Endpoints: Changes in laboratory parameters (e.g., lipid profile) and the incidence and severity of reported side effects.

Statistical Analysis: Appropriate statistical tests were used to compare the mean changes in blood pressure and other parameters between the two treatment groups to determine if observed differences were statistically significant (p-value < 0.05).

G start Patient Recruitment (Hypertensive Adults) baseline Baseline Assessment (Week 0) - Demographics - Clinical Data (BP, HR) - Lab Tests (Lipids, Uric Acid) start->baseline assign Assignment to Treatment Arm (Monotherapy or Add-on) baseline->assign groupA Group A: Benidipine Administration assign->groupA Benidipine groupB Group B: Azelnidipine Administration assign->groupB Azelnidipine followup Follow-up Assessments (Over 12 Weeks) - BP & HR Monitoring - Adverse Event Reporting groupA->followup groupB->followup analysis Data Analysis (End of Study) - Compare BP Reduction - Evaluate Safety Profiles followup->analysis end Conclusion on Comparative Efficacy and Safety analysis->end

Figure 2: Workflow for a Comparative Observational Study.

Conclusion

Both this compound and Benidipine are safe and effective antihypertensive agents with distinct pharmacological profiles that may be leveraged for personalized patient care.[19][20]

  • This compound may be preferable for patients where a gradual, stable blood pressure reduction is desired, and for those with concerns about sympathetic overactivity or metabolic side effects.[18][19][22] Clinical data suggests it may offer a slightly greater reduction in blood pressure.[19]

  • Benidipine's unique triple-channel blockade and mineralocorticoid receptor antagonism make it a compelling option for patients with comorbidities such as chronic kidney disease or those at high risk for cardiovascular events, where its enhanced renal and cardiac protective effects are particularly beneficial.[1][19][20]

The choice between these two agents should be guided by the patient's complete clinical profile, including comorbidities, tolerability, and specific treatment goals.[19]

References

Safety Operating Guide

Proper Disposal Procedures for (R)-Azelnidipine and Related Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of (R)-Azelnidipine and similar chemical agents, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling for Disposal

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All waste handling should be performed in a well-ventilated area or a chemical fume hood.

Waste Characterization and Segregation

Proper disposal begins with correct identification and segregation of the waste stream. This compound, as a research-grade pharmaceutical compound, must be treated as hazardous chemical waste unless explicitly determined otherwise by a formal hazard assessment.

Table 1: Illustrative Waste Characterization for Pharmaceutical Compounds

This table serves as a template for how to classify and manage chemical waste. The specific codes and descriptions should be verified with your institution's EHS office.

Characteristic Description Typical EPA Waste Code (Example) Recommended Disposal Method
Chemical Identity This compound, solid powder or in solutionNot a listed waste. May exhibit toxicity characteristics.Incineration via a licensed hazardous waste disposal facility.
Toxicity Potent Calcium Channel Blocker. Acutely toxic if ingested.D001 (If in flammable solvent), D002 (If corrosive)Segregate from other waste streams. Store in a designated, labeled, secure container.
Contaminated Materials Gloves, weighing paper, pipette tips, empty vialsDependent on the nature of contaminationCollect in a dedicated, sealed waste bag or container labeled "Hazardous Waste" and with the chemical name.

Generalized Protocol for Preparing Chemical Waste for Disposal

This protocol outlines the standard steps for preparing a container of this compound waste for collection by a licensed disposal vendor.

Methodology:

  • Waste Accumulation:

    • Designate a specific, compatible, and leak-proof container for this compound waste. Recommended materials include high-density polyethylene (B3416737) (HDPE) or glass.

    • The container must have a secure screw-top cap.

    • Keep the container closed at all times except when adding waste.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "this compound". If it is a solution, list all components and their approximate percentages, including solvents.

    • Indicate the start date of waste accumulation.

  • Segregation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator.

    • Ensure the waste is segregated from incompatible materials (e.g., strong acids, bases, or oxidizers).

    • Maintain secondary containment to capture any potential leaks.

  • Request for Disposal:

    • Once the container is full (do not overfill; leave at least 10% headspace) or has been accumulating for the maximum time allowed by local regulations (e.g., 6-12 months), submit a chemical waste pickup request to your institution's EHS department.

    • Do not pour this compound waste down the drain or dispose of it in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for managing laboratory chemical waste, from identification to final disposal.

G cluster_0 Waste Management Workflow start Identify Waste Material (this compound) sds Consult Safety Data Sheet (SDS) and Institutional SOPs start->sds is_hazardous Is Waste Hazardous? sds->is_hazardous non_haz_disposal Follow Institutional Protocol for Non-Hazardous Waste is_hazardous->non_haz_disposal  No   prep_waste Prepare Waste Container: 1. Select Compatible Container 2. Attach 'Hazardous Waste' Label is_hazardous->prep_waste  Yes   accumulate Accumulate Waste in Satellite Accumulation Area (SAA) prep_waste->accumulate label_contents Label with Full Chemical Name and Concentration(s) accumulate->label_contents full_or_time Container Full or Time Limit Reached? label_contents->full_or_time store_saa Continue to Store Securely in SAA full_or_time->store_saa  No   request_pickup Submit Waste Pickup Request to EHS Department full_or_time->request_pickup  Yes   store_saa->accumulate end Licensed Vendor Collects for Final Disposal (Incineration) request_pickup->end

Essential Safety and Handling of (R)-Azelnidipine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-Azelnidipine. The following procedures are designed to ensure a safe laboratory environment by outlining necessary personal protective equipment (PPE), operational plans, and disposal protocols.

Hazard Identification and Safety Data

This compound is classified as harmful if swallowed and causes serious eye damage.[1][2] It is a strong irritant to the eyes, but it is not classified as a skin irritant or sensitizer.[1] Adherence to the safety protocols outlined below is essential to mitigate risks.

Quantitative Safety Data for Azelnidipine
Acute Toxicity
Oral LD50 (Mouse)785 mg/kg[1]
Oral LD50 (Rat)1,267 mg/kg[1]
Physical Properties
Melting Point120-126°C[2][3]
Density1.33 g/cm³[2][3]

Operational Plan: Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is critical. This involves a combination of engineering controls, personal protective equipment, and stringent hygiene practices.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood or other appropriate exhaust ventilation is required to minimize inhalation exposure.[2]

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and most critical barrier to exposure.

PPE RequirementSpecificationRationale
Eye and Face Protection Safety goggles with side-shields or a full-face shield.[2][4][5]Protects against splashes and airborne particles, preventing serious eye damage.
Hand Protection Chemical-resistant protective gloves (e.g., nitrile). Double-gloving is recommended.[2][6]Prevents dermal contact. Double-gloving provides an extra layer of protection, especially during compounding and disposal.[6]
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2][4][6]Protects skin from contamination. Gowns should not be worn outside the handling area.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required if dust or aerosols may be generated or if ventilation is inadequate.[2][4]Prevents inhalation of harmful dust or aerosols.
Personal Hygiene and Handling Practices
  • Avoid all contact with eyes, skin, and clothing.[4]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][4]

  • Wash hands thoroughly with soap and water before breaks and immediately after handling the compound.[1][2]

  • Remove contaminated clothing and gloves immediately and dispose of them as hazardous waste.

Emergency and Disposal Plan

Proper procedures for managing spills and disposing of waste are essential to contain contamination and ensure environmental and personal safety.

Spill Response Protocol
  • Evacuate: Immediately alert others and evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Before cleanup, put on all required personal protective equipment, including respiratory protection, double gloves, a gown, and eye protection.[2]

  • Contain and Clean:

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[4] Avoid generating dust.

    • For liquid spills, cover with an inert, absorbent material such as diatomite or a universal binder.[2] Scoop the material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[2]

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.[2][4]

Disposal Plan

All this compound waste, including unused product and contaminated materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated gloves, gowns, and cleaning materials, in clearly labeled, sealed containers suitable for hazardous chemical waste.

  • Regulatory Compliance: Disposal must adhere strictly to all applicable federal, state, and local environmental regulations for hazardous drug disposal.[7] Do not dispose of this compound in standard laboratory trash or down the drain.

  • Empty Containers: Decontaminate empty containers before recycling or disposal. Scratch out or remove all personal and identifying information from prescription labels.[8]

Handling Workflow Diagram

The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_disposal Waste Management & Disposal cluster_spill Emergency Spill Response A Review Safety Data Sheet (SDS) B Don Required PPE (Gown, Double Gloves, Goggles) A->B C Prepare Well-Ventilated Work Area (e.g., Fume Hood) B->C D Weighing and Handling of This compound C->D E Perform Experiment D->E J SPILL OCCURS D->J Potential Spill F Decontaminate Work Surfaces and Equipment E->F E->J Potential Spill G Segregate Hazardous Waste (Unused chemical, contaminated PPE) F->G H Package and Label Waste for Disposal G->H I Dispose via Certified Hazardous Waste Vendor H->I K Evacuate & Secure Area J->K L Don Full PPE K->L M Contain & Clean Spill L->M N Dispose of Spill Debris as Hazardous Waste M->N N->H

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Azelnidipine
Reactant of Route 2
Reactant of Route 2
(R)-Azelnidipine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.